Product packaging for Octol(Cat. No.:CAS No. 57607-37-1)

Octol

Cat. No.: B13765986
CAS No.: 57607-37-1
M. Wt: 523.29 g/mol
InChI Key: UPSVYNDQEVZTMB-UHFFFAOYSA-N
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Description

Octol is a melt-castable high explosive mixture primarily used in military research and development for applications such as shaped charges and warheads in guided missiles and submunitions . Common formulations consist of 70% or 75% High Melting Explosive (HMX) with the remainder being Trinitrotoluene (TNT) . The high HMX content provides this compound with a superior detonation velocity (reported at 8.55 mm/μsec) and density (1.80 g/cm³) compared to TNT-based explosives, which allows for the design of smaller and lighter explosive charges . This is a critical consideration in weapons research for achieving higher velocity, longer range, and reduced flight time in missile systems . In an authorized research context, this compound is studied for its performance characteristics and its environmental impact, particularly the dissolution behavior and transport of its components, TNT and HMX, in soil and groundwater . Its dissolution is a key area of study, with research comparing it to newer, more insensitive explosive formulations . This product is intended for use only by qualified researchers in controlled, authorized laboratory settings for approved research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N11O14 B13765986 Octol CAS No. 57607-37-1

Properties

CAS No.

57607-37-1

Molecular Formula

C11H13N11O14

Molecular Weight

523.29 g/mol

IUPAC Name

2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane

InChI

InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2

InChI Key

UPSVYNDQEVZTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

physical_description

Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Components of Octol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octol is a high-performance, melt-castable explosive utilized extensively in military applications.[1] It is valued for its high detonation velocity and brisance, making it a primary choice for shaped charges, warheads in guided missiles, and other specialized munitions where high energy density is a critical requirement. This compound is a composite explosive, meaning it is a mixture of different explosive compounds. Its formulation is designed to optimize performance characteristics such as energy output and sensitivity. This guide provides a detailed overview of the chemical components of this compound, their quantitative compositions, and the analytical methodologies used for their characterization.

Chemical Composition of this compound

This compound is a binary mixture of two primary explosive compounds:

  • HMX (Octogen): Also known as cyclotetramethylene-tetranitramine, HMX is a powerful and relatively insensitive nitroamine high explosive. It is one of the most potent chemical explosives manufactured and serves as the main energetic component in this compound.

  • TNT (Trinitrotoluene): More specifically 2,4,6-trinitrotoluene, TNT is a well-known explosive compound that is used as a melt-castable binder in this compound.[2] Molten TNT is used to suspend the solid HMX crystals, and the mixture is then cast into the desired shape.

The ratio of HMX to TNT can be varied to produce different grades of this compound with specific performance characteristics. The most common formulations are detailed in the table below.

Data Presentation: Quantitative Composition of this compound Formulations

The following table summarizes the common formulations of this compound, detailing the weight percentage of each chemical component.

Formulation NameHMX (wt. %)TNT (wt. %)
This compound 70/3070%30%
This compound 75/25 (Type I)75%25%
This compound 60/4060%40%

These formulations are selected based on the desired balance of performance, sensitivity, and cost for a particular application.[3][4][5][6][7][8]

Experimental Protocols: Analysis of this compound Composition

The precise determination of the chemical composition of this compound and other explosive materials is critical for quality control and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a standard and widely used analytical method for this purpose.[9][10][11]

Principle of HPLC for Explosives Analysis

HPLC separates the components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent that flows through the column). For the analysis of explosives like HMX and TNT, a technique called Reverse-Phase HPLC (RP-HPLC) is commonly employed.

General Methodology for RP-HPLC Analysis of this compound:

  • Sample Preparation: A known weight of the this compound sample is dissolved in a suitable organic solvent, typically acetonitrile. The solution is then diluted to a known volume to bring the concentration of the explosive components within the calibrated range of the instrument.

  • Chromatographic Separation:

    • An aliquot of the prepared sample solution is injected into the HPLC system.

    • The mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, carries the sample through the analytical column.

    • The stationary phase in the column is typically a nonpolar material (e.g., C18-bonded silica). The components of this compound (HMX and TNT) will separate based on their polarity; less polar compounds interact more strongly with the stationary phase and thus take longer to elute from the column.

  • Detection: As the separated components exit the column, they pass through a detector. For explosive compounds, a UV-Vis detector is commonly used, as both HMX and TNT absorb ultraviolet light at specific wavelengths (e.g., 254 nm).

  • Quantification: The detector response (peak area) for each component is proportional to its concentration. By comparing the peak areas from the sample to those of known concentration standards of HMX and TNT, the exact weight percentage of each component in the original this compound sample can be accurately determined.

Mandatory Visualization

The following diagrams illustrate the chemical relationship of this compound's components and a generalized workflow for its analysis.

Octol_Composition This compound This compound (Melt-Cast Explosive) Mixture is a mixture of This compound->Mixture HMX HMX (Octogen) C₄H₈N₈O₈ Mixture->HMX TNT TNT (Trinitrotoluene) C₇H₅N₃O₆ Mixture->TNT

Caption: Chemical composition of this compound explosive.

HPLC_Workflow Sample This compound Sample Preparation Injection HPLC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: Generalized workflow for HPLC analysis of this compound.

References

An In-depth Technical Guide to the Composition of Octol Grades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition of various grades of Octol, a high-performance explosive mixture. The document details the standardized ratios of its primary constituents, HMX (Octogen) and TNT (Trinitrotoluene), and outlines the general methodologies employed for its analysis and production.

Composition of this compound Grades

This compound is a melt-castable explosive widely utilized in military applications for its high detonation velocity and brisance.[1] It is primarily a binary mixture of HMX and TNT, with the specific composition varying depending on the desired performance characteristics. The most common formulations are designated as different "Types" under military specifications.[2]

Two primary grades of this compound are widely documented and used:

  • This compound 70/30: This grade consists of 70% HMX and 30% TNT by weight.[1]

  • This compound 75/25: This grade contains 75% HMX and 25% TNT by weight.[1]

These compositions are standardized under military specifications, such as the U.S. Military Specification MIL-O-45445B. In this specification, the different grades are classified as follows:

  • Type I: Corresponds to this compound 75/25.

  • Type II: Corresponds to this compound 70/30.[2]

While these are the most prevalent formulations, other compositions have been noted in specific contexts. For instance, a composition of 68% HMX, 30% TNT, and 2% RDX has been mentioned for use in shoulder-launched antitank rockets.[2] Additionally, other ratios such as 90/10 HMX/TNT have been investigated in research settings.

The following table summarizes the composition of the primary this compound grades:

This compound GradeHMX (% by weight)TNT (% by weight)Military Specification Type
This compound 70/307030Type II
This compound 75/257525Type I

Experimental Protocols for Compositional Analysis

The precise determination of the HMX and TNT content in this compound is critical for quality control and to ensure the explosive meets performance specifications. While the full text of military standard test methods is not publicly available, the scientific literature points to several well-established analytical techniques for the separation and quantification of explosive compounds.

High-Performance Liquid Chromatography (HPLC) is the most common and preferred method for the analysis of HMX and TNT in explosive mixtures.

General HPLC Methodology:

  • Sample Preparation: A known weight of the this compound sample is dissolved in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water. The solution is then filtered to remove any insoluble particles.

  • Chromatographic Separation: A small volume of the prepared sample is injected into an HPLC system. The separation of HMX and TNT is typically achieved using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The specific gradient or isocratic conditions (the constant or changing composition of the mobile phase) are optimized to achieve good separation between the HMX and TNT peaks.

  • Detection: An ultraviolet (UV) detector is commonly used to detect the separated components as they elute from the column. Both HMX and TNT absorb UV light, allowing for their detection and quantification. The detector wavelength is set to a value where both compounds have significant absorbance.

  • Quantification: The concentration of HMX and TNT in the sample is determined by comparing the peak areas from the sample chromatogram to the peak areas of known concentration standards of HMX and TNT that are run under the same conditions.

Other analytical techniques that can be used for the characterization of explosives include:

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of TNT and other volatile components, though it is less suitable for the thermally sensitive HMX.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to study the thermal properties of the mixture and may provide information about its composition.

Visualization of Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate the general production and analytical workflows.

Octol_Production_Workflow This compound Production Workflow cluster_raw_materials Raw Materials cluster_processing Melt-Cast Process cluster_qc Quality Control & Final Product HMX HMX Powder Mixing HMX Incorporation and Mixing HMX->Mixing TNT Flake TNT Melt_Kettle TNT Melting in Kettle TNT->Melt_Kettle Melt_Kettle->Mixing Deaeration Vacuum Deaeration Mixing->Deaeration Pouring Melt-Pouring into Molds Deaeration->Pouring Cooling Controlled Cooling and Solidification Pouring->Cooling QC_Sampling Sample Collection Cooling->QC_Sampling Final_Product Finished this compound Charge QC_Sampling->Final_Product Analysis

Caption: A generalized workflow for the production of melt-cast this compound.

Analytical_Workflow Analytical Workflow for this compound Composition cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing & Reporting Sampling Obtain Representative this compound Sample Weighing Accurately Weigh Sample Sampling->Weighing Dissolution Dissolve in Solvent (e.g., Acetonitrile) Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standards Integration->Quantification Report Generate Composition Report Quantification->Report

Caption: A typical analytical workflow for determining HMX/TNT ratio in this compound via HPLC.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Melt-Cast Octol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide provides information on the properties of Octol, a high-performance military explosive. The content is intended for a scientific and research audience within the fields of materials science and energetic materials. It is important to note that the initial request mentioned topics such as "drug development" and "signaling pathways," which are not applicable to this chemical compound. This compound is a powerful explosive with no known applications in pharmacology or biological processes. Therefore, this document focuses exclusively on its actual physical, chemical, and explosive characteristics.

Introduction to Melt-Cast this compound

This compound is a high explosive mixture that is melt-castable, meaning it can be heated into a liquid state, poured into munitions casings, and cooled to form a solid, dense charge. It is primarily a military explosive, valued for its high detonation performance, which allows for the creation of powerful warheads with reduced size and weight. This characteristic is particularly advantageous for applications such as guided missiles and shaped charges.

The compound is a synergistic blend of two primary components:

  • HMX (Octogen): A powerful and relatively stable nitramine high explosive that forms the bulk of the mixture.

  • TNT (Trinitrotoluene): A common explosive that has a conveniently low melting point (80.35 °C), which allows it to act as a meltable binder for the solid HMX crystals.

The ratio of these two components can be adjusted to tailor the explosive's properties. The most common formulations are 75% HMX to 25% TNT and 70% HMX to 30% TNT by weight.

Physical and Chemical Properties

The properties of melt-cast this compound are largely determined by the ratio of HMX to TNT. Higher concentrations of HMX generally result in higher detonation velocity and pressure.

General Properties
PropertyDescription
Appearance Pale yellow to tan-colored solid.
Primary Use Military explosive fill for warheads, guided missiles, and shaped charges.
Common Formulations 75% HMX / 25% TNT and 70% HMX / 30% TNT.
Casting Process Produced by melting TNT and suspending solid HMX particles in the melt before casting and solidification.
Quantitative Physical and Explosive Properties
Property75/25 HMX/TNT70/30 HMX/TNT
Density 1.80 g/cm³~1.78 - 1.80 g/cm³
Velocity of Detonation (VoD) 8.55 mm/µs (8,550 m/s)~8.48 mm/µs (8,480 m/s)
Impact Sensitivity 7.5 N-mData not readily available
Friction Sensitivity 120 NData not readily available

Experimental Protocols

The characterization of energetic materials like this compound requires specialized and highly controlled experimental procedures to ensure safety and accuracy. The following are outlines of standard methodologies used to determine key properties.

Determination of Detonation Velocity

The Velocity of Detonation (VoD) is a critical performance parameter of an explosive. It can be measured using several methods.

  • Methodology: Ionization Probe Technique

    • Sample Preparation: A cylindrical charge of melt-cast this compound of a specific diameter and length is prepared.

    • Probe Placement: Two or more ionization probes (often twisted-pair enameled copper wires) are inserted into the explosive charge at precisely measured distances from each other along the cylinder's axis.

    • Detonation: The explosive charge is initiated at one end by a detonator.

    • Signal Acquisition: As the detonation wave travels through the charge, it ionizes the gas at the tip of each probe, creating a short circuit. This generates an electrical pulse.

    • Data Recording: The pulses from the probes are transmitted to a high-speed oscilloscope, which records the exact time of arrival of the detonation wave at each probe location.

    • Calculation: The VoD is calculated by dividing the known distance between the probes by the measured time interval between the electrical pulses.

Determination of Impact Sensitivity

Impact sensitivity measures the susceptibility of an explosive to detonation or decomposition when subjected to a sudden impact.

  • Methodology: Drop-Weight Impact Test (e.g., ERL Type 12 Apparatus)

    • Sample Preparation: A small, precisely weighed sample of the explosive (typically 30-40 mg) is prepared, often pressed into a pellet.

    • Apparatus Setup: The sample is placed on a hardened steel anvil. A striker pin is placed on top of the sample. In some protocols, grit paper is placed between the sample and the anvil to increase friction.

    • Test Execution: A standard weight (e.g., 2.5 kg) is dropped from a predetermined height onto the striker pin.

    • Observation: The outcome is observed and recorded as either a "go" (reaction, indicated by sound, flash, or smoke) or a "no-go" (no reaction). An acoustic transducer is often used to detect the sound level of the reaction.

    • Data Analysis (Bruceton Method): A series of tests is conducted at varying drop heights. If a "go" occurs, the height for the next test is lowered. If a "no-go" occurs, the height is raised. This "up-and-down" method is used to determine the H₅₀ value—the height from which the weight would be expected to cause a reaction in 50% of trials. The result is typically expressed as an energy value in Joules (J) or Newton-meters (N-m).

Determination of Friction Sensitivity

Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces.

  • Methodology: BAM Friction Test

    • Apparatus: The test uses a standardized apparatus (BAM Friction Tester) consisting of a fixed porcelain pin and a movable porcelain plate.

    • Sample Preparation: A small amount of the explosive material is placed on the porcelain plate.

    • Test Execution: The porcelain pin is placed on the sample, and a load is applied via a weighted lever arm. An electric motor then moves the porcelain plate back and forth under the pin over a fixed distance and speed.

    • Observation: The operator observes for any sign of reaction, such as a flame, crackling, or explosion.

    • Data Analysis: The test is repeated with different loads to find the smallest load at which a reaction occurs in at least one out of six trials. The result is reported as the force in Newtons (N).

Visualizations

Diagram: Chemical Composition of this compound

cluster_this compound Melt-Cast this compound Composition cluster_Components Components This compound This compound (Melt-Cast Explosive) HMX HMX (Octogen) (Solid Crystalline Explosive) This compound->HMX ~70-75% by weight TNT TNT (Trinitrotoluene) (Meltable Binder) This compound->TNT ~25-30% by weight

Caption: Logical diagram illustrating the primary components of melt-cast this compound.

Diagram: Simplified Melt-Cast Production Workflow

start Start: Raw Materials melt_tnt 1. Melt TNT Binder (at ~90-100°C) start->melt_tnt add_hmx 2. Blend Solid HMX Crystals into Molten TNT melt_tnt->add_hmx mix 3. Mix to Homogeneous Slurry add_hmx->mix pour 4. Pour (Cast) Slurry into Munition Casing mix->pour cool 5. Controlled Cooling and Solidification pour->cool end Finish: Solid this compound Charge cool->end

Caption: A simplified workflow for the production of melt-cast this compound charges.

Detonation Characteristics of Octol Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high-explosive mixture primarily composed of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene). It is a melt-castable explosive, meaning it can be heated to a liquid state and poured into munitions casings, where it solidifies. This property makes it particularly useful for applications requiring specific shapes and high-density explosive fills, such as in shaped charges and warheads for guided missiles. The performance of this compound is largely dictated by the ratio of HMX to TNT, with higher proportions of HMX generally resulting in higher detonation velocities and pressures. This guide provides an in-depth overview of the detonation characteristics of common this compound formulations, details the experimental methods used to determine these properties, and illustrates key relationships and workflows.

The two most common formulations of this compound are:

  • This compound 70/30 (Type II): 70% HMX and 30% TNT by weight.[1]

  • This compound 75/25 (Type I): 75% HMX and 25% TNT by weight.[1]

Core Detonation Properties

The primary detonation characteristics of an explosive are its detonation velocity, detonation pressure, and heat of detonation. These properties are critical in determining the explosive's performance for various applications. The density of the cast explosive is also a crucial factor, as it significantly influences the detonation velocity and pressure.

Data Presentation

The following tables summarize the key detonation properties for common this compound formulations based on available data. It is important to note that values can vary slightly between different sources due to variations in experimental conditions and measurement techniques.

FormulationComposition (HMX/TNT % by weight)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Gurney Velocity (km/s)
This compound 70/30 (Type II)70/30~1.80~8.4 - 8.5~30 - 34Not Available
This compound 75/25 (Type I)75/251.818.48[2]~34 - 372.80[3]
This compound (unspecified)Not specified1.808.55[4]31.4 (Chapman-Jouguet)Not Available

Note: The detonation pressure for this compound 70/30 is an estimate based on its composition relative to the 75/25 formulation.

PropertyHMXTNT
Heat of Detonation (J/g) ~5650~4400

The heat of detonation for this compound formulations can be approximated by a weighted average of the heats of detonation of its components. For example, for this compound 75/25, the calculated heat of detonation would be approximately (0.75 * 5650 J/g) + (0.25 * 4400 J/g) = 5337.5 J/g.

Experimental Protocols

The determination of the detonation characteristics of high explosives requires specialized and precise experimental techniques. The following sections detail the methodologies for measuring detonation velocity and pressure.

Measurement of Detonation Velocity using Fiber-Optic Probes

The detonation velocity of an explosive is the speed at which the detonation front propagates through it. A common and accurate method for its measurement is the use of fiber-optic probes.

Methodology:

  • Sample Preparation: A cylindrical charge of the this compound formulation is cast to the desired dimensions.

  • Probe Placement: Multiple optical fibers are inserted into the explosive charge at precisely known distances from each other along the central axis of the cylinder.[5][6]

  • Experimental Setup: The other ends of the optical fibers are connected to photodetectors, which are in turn connected to a high-speed oscilloscope.[5][7] A light source, often an Amplified Spontaneous Emission (ASE) source, is used to send a signal through the fibers.[8]

  • Initiation: The explosive charge is initiated at one end by a detonator.

  • Data Acquisition: As the detonation front propagates through the charge, it destroys the optical fibers in sequence. The destruction of each fiber results in a change in the light signal that is captured by the photodetectors and recorded by the oscilloscope as a series of time-stamped events.[5][7]

  • Data Analysis: The detonation velocity is calculated by dividing the known distance between two consecutive fiber-optic probes by the measured time interval between the corresponding signal changes on the oscilloscope.[5][6] The average velocity across multiple segments is typically reported.

Measurement of Detonation Pressure using the Plate Dent Test

The plate dent test is a widely used method to determine the Chapman-Jouguet (C-J) pressure of an explosive, which is the pressure at the plane where the chemical reaction is complete.

Methodology:

  • Sample and Witness Plate Preparation: A cylindrical explosive charge of a standard diameter is placed on top of a thick, polished steel "witness" plate of known hardness and dimensions.[9]

  • Initiation: The explosive charge is detonated from the end not in contact with the witness plate.

  • Dent Formation: The detonation imparts a dent into the surface of the witness plate.

  • Dent Measurement: The depth of the dent is precisely measured using a profilometer or a depth gauge.

  • Pressure Correlation: The detonation pressure is determined by comparing the measured dent depth to a calibration curve that correlates dent depth with the known C-J pressures of a series of standard explosives.[9]

Visualizations

Relationship Between HMX Content and Detonation Velocity in this compound Formulations

The following diagram illustrates the direct relationship between the percentage of HMX in an HMX/TNT formulation and the resulting detonation velocity. Generally, as the HMX content increases, so does the detonation velocity, due to the higher intrinsic detonation velocity of HMX compared to TNT.

G HMX_60 60% HMX VOD_low Lower VOD HMX_60->VOD_low Results in HMX_70 70% HMX VOD_med Medium VOD HMX_70->VOD_med Results in HMX_75 75% HMX VOD_high Higher VOD HMX_75->VOD_high Results in HMX_80 80% HMX VOD_vhigh Very High VOD HMX_80->VOD_vhigh Results in

Caption: Increasing HMX content in this compound leads to higher detonation velocities.

Experimental Workflow for Detonation Velocity Measurement

The following diagram outlines the workflow for measuring the detonation velocity of an this compound formulation using the fiber-optic probe method.

G start Start prep Prepare this compound Charge and Insert Fiber Probes start->prep setup Connect Probes to Photodetectors & Oscilloscope prep->setup initiate Initiate Detonation setup->initiate record Record Time-of-Arrival Data with Oscilloscope initiate->record calculate Calculate Velocity (Distance / Time) record->calculate end End calculate->end

Caption: Workflow for fiber-optic detonation velocity measurement.

Experimental Workflow for Plate Dent Test

The following diagram illustrates the procedural flow for determining the detonation pressure of an this compound formulation using the plate dent test.

G start Start prep Place this compound Charge on Steel Witness Plate start->prep initiate Initiate Detonation prep->initiate measure Measure Dent Depth in Witness Plate initiate->measure correlate Correlate Dent Depth to Detonation Pressure (using calibration curve) measure->correlate end End correlate->end

References

Crystalline Structure of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystalline structures of High Melting Explosive (HMX) and Trinitrotoluene (TNT), the primary components of the melt-castable explosive Octol, is presented in this technical guide. This compound, typically formulated in ratios of 70/30 or 75/25 HMX to TNT, is a widely used military explosive whose performance, stability, and safety are intrinsically linked to the crystallographic properties of its constituents.

A critical aspect of these materials is their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit significant differences in density, sensitivity to initiation, and chemical stability. Therefore, a thorough characterization of the crystalline structure is paramount for researchers, scientists, and professionals involved in drug development and energetic materials. This document provides a summary of the crystallographic data for the known polymorphs of HMX and TNT, details the key experimental protocols for their analysis, and illustrates the associated workflows.

HMX is a powerful and relatively insensitive high explosive that exhibits complex polymorphism. At least five distinct crystalline forms have been identified, with the β-polymorph being the most thermodynamically stable and commonly used form at ambient conditions. Processing operations such as milling or chemical synthesis conditions can influence the resulting polymorph.

Polymorphism and Crystallographic Data

The known polymorphs of HMX (α, β, δ, and ζ) possess distinct crystal structures and properties. The β-form is the most stable and desirable for most applications due to its higher density and lower sensitivity. The transformation between these phases, for instance, the β→δ transition, is a critical area of study in ensuring the stability of munitions.

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Calculated Density (g/cm³)
α-HMX OrthorhombicFdd215.13011.2307.910901.84
β-HMX MonoclinicP2₁/c6.54011.0507.370102.661.90
δ-HMX HexagonalP6₁227.7207.72013.100901.78
ζ-HMX TrigonalR3̅c16.60716.60731.506901.33

Note: Data compiled from multiple crystallographic studies. Lattice parameters can vary slightly based on experimental conditions.

Crystalline Structure of TNT (2,4,6-Trinitrotoluene)

TNT is a secondary explosive valued for its low melting point, which allows it to be melt-cast, and its relative insensitivity to shock and friction. It exists in two primary polymorphic forms, with the monoclinic structure being the most stable and common.

Polymorphism and Crystallographic Data

The two known polymorphs of TNT are the thermodynamically stable monoclinic (m-TNT) form and a metastable orthorhombic (o-TNT) form. The presence of the metastable orthorhombic form can lead to mechanical instabilities in cast charges as it transitions to the more stable monoclinic form over time.

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Calculated Density (g/cm³)
Monoclinic (m-TNT) MonoclinicP2₁/c14.8816.09028.000124.601.654
Orthorhombic (o-TNT) OrthorhombicPbca14.90027.5006.000901.620

Note: Data compiled from high-pressure neutron and X-ray diffraction studies. Values represent ambient pressure conditions.

Experimental Methodologies for Crystalline Structure Analysis

The characterization of HMX and TNT polymorphs relies on several key experimental techniques. Proper sample preparation is crucial for obtaining high-quality data.

Sample Preparation: Recrystallization

Recrystallization is a fundamental technique used to purify solid compounds and to obtain single crystals of sufficient quality for diffraction analysis.[1][2][3] The process is based on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals will form, leaving impurities behind in the solution.[2][3]

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For TNT, isopropyl alcohol is a common choice, while for HMX, solvents like acetone or propene carbonate may be used.[4][5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the solid is completely dissolved.[6][7] Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[7]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2][6] Slow cooling is essential for growing larger, higher-purity crystals.

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum or in a desiccator.[3]

G cluster_prep Dissolution Phase cluster_purify Purification & Formation cluster_iso Isolation Phase A 1. Add Impure Solid to Flask B 2. Dissolve in Minimal Hot Solvent A->B C 3. Hot Filtration (If Needed) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash with Cold Solvent F->G H 8. Dry Pure Crystals G->H

Figure 1: Standard workflow for the recrystallization of energetic materials.
X-ray Diffraction (XRD)

X-ray diffraction is the most common technique for identifying crystalline phases and determining the atomic structure of a material.[8] When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions, creating a unique pattern that is characteristic of the crystal lattice.[8]

General Protocol for Powder X-ray Diffraction (PXRD):

  • Sample Preparation: Finely grind the crystalline sample to a homogenous powder to ensure random orientation of the crystallites.

  • Mounting: Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

  • Instrument Setup:

    • Place the sample in the diffractometer.

    • Set the X-ray source parameters (e.g., tube voltage and current, typically 20–30 kV and up to 15 mA for a copper anode).[9]

    • Define the angular range (2θ) for the scan, the step size, and the dwell time per step.

  • Data Collection: Initiate the scan. The detector rotates around the sample, measuring the intensity of diffracted X-rays at each angle (2θ).[10]

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

    • Phase identification is performed by comparing the experimental peak positions and intensities to databases like the ICDD Powder Diffraction File.

    • For detailed structural information, Rietveld refinement can be used to refine lattice parameters, atomic positions, and other structural details from the powder pattern.

G A Sample Preparation (Grind to Fine Powder) B Mount Sample on Holder A->B C Instrument Setup (Define Scan Parameters) B->C D X-Ray Exposure & Data Collection C->D E Generate Diffraction Pattern (Intensity vs. 2θ) D->E F Data Analysis E->F G Phase Identification (Database Comparison) F->G Qualitative H Structure Refinement (Rietveld Analysis) F->H Quantitative

Figure 2: Experimental workflow for Powder X-ray Diffraction (PXRD) analysis.
Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD. Because neutrons interact with the atomic nucleus rather than the electron cloud, they offer distinct advantages, particularly for energetic materials.[11]

Key Advantages over XRD:

  • Sensitivity to Light Atoms: Neutrons are highly sensitive to the positions of light atoms, such as hydrogen, which are nearly invisible to X-rays. This is crucial for accurately determining the molecular conformations in organic explosives.

  • Isotope Discrimination: Neutron scattering lengths vary between isotopes of the same element, allowing them to be distinguished.

  • Bulk Analysis: Neutrons have high penetration depth, enabling the analysis of bulk samples rather than just the surface.[11]

  • Magnetic Structure: As neutrons possess a magnetic moment, they can be used to determine the magnetic structure of materials.

General Protocol for Neutron Diffraction:

  • Sample Preparation: A larger sample volume is typically required compared to XRD. The sample is loaded into a suitable container (e.g., vanadium can) that is nearly transparent to neutrons.

  • Instrument Setup: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source.[11] The sample is placed in the neutron beam path.

  • Data Collection: A detector measures the intensity of scattered neutrons as a function of the scattering angle.[11] Depending on the instrument, data can be collected at constant wavelength or using a time-of-flight method with a polychromatic beam.

  • Data Analysis: The analysis is similar to that for XRD, involving the generation of a diffraction pattern and subsequent refinement (e.g., Rietveld method) to determine the crystal structure.

G cluster_source Radiation Source & Interaction cluster_props Key Properties & Applications XRD_Source X-Rays XRD_Interaction Interaction with Electron Cloud XRD_Source->XRD_Interaction Neutron_Source Neutrons Neutron_Interaction Interaction with Atomic Nucleus Neutron_Source->Neutron_Interaction XRD_Props Advantages: - High Resolution - Surface Sensitive - Good for Heavy Atoms XRD_Interaction->XRD_Props Neutron_Props Advantages: - Bulk Analysis - Sensitive to Light Atoms (H, D) - Isotope Discrimination - Probes Magnetism Neutron_Interaction->Neutron_Props Conclusion Complementary Techniques for Complete Structure Determination XRD_Props->Conclusion Neutron_Props->Conclusion

Figure 3: Logical comparison of X-ray and Neutron Diffraction techniques.

References

Solubility of HMX and TNT in the Octol Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) and TNT (2,4,6-Trinitrotoluene) within the context of the Octol matrix. This compound is a high explosive formulation primarily composed of HMX and TNT, typically in weight ratios of 70/30 or 75/25. Understanding the solubility of HMX in molten TNT is critical for controlling the casting process, microstructure, and ultimately, the performance and stability of the final explosive charge.

Data Presentation: Thermal Properties and Solubility Behavior

Table 1: Thermal Properties of HMX and TNT

PropertyHMXTNT
Melting Point ~275 °C (decomposes)80.6 °C
Decomposition Temperature > 275 °C240 °C
Molecular Weight 296.16 g/mol 227.13 g/mol

The significant difference in melting points dictates that in the preparation of this compound, HMX exists as a solid suspended in a molten TNT matrix. The amount of HMX that can be dissolved in the molten TNT is a function of temperature.

A binary eutectic system is expected for the HMX-TNT mixture. A representative phase diagram (Figure 1) illustrates that the solubility of HMX in molten TNT increases with temperature, following the liquidus line.

Experimental Protocols for Determining Solid-Liquid Phase Equilibria

The determination of the solubility of HMX in molten TNT can be achieved by constructing the HMX-TNT binary phase diagram. The following outlines a general experimental protocol based on common techniques for solid-liquid phase equilibria determination in organic systems.

Objective: To determine the temperature-composition phase diagram for the HMX-TNT binary system, focusing on the liquidus line which represents the solubility of HMX in molten TNT.

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and dissolution, are detected as endothermic or exothermic peaks.

    • Procedure:

      • Prepare a series of HMX/TNT mixtures with varying compositions (e.g., from 100% TNT to high-HMX content).

      • Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and hermetically seal it.

      • Place the sample pan and an empty reference pan into the DSC instrument.

      • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

      • Record the DSC thermogram. The onset temperature of the final melting peak for a given composition corresponds to the liquidus temperature.

      • Plot the liquidus temperatures against the compositions to construct the liquidus line of the phase diagram.

  • Visual Method (Thaw-Melt Method):

    • Principle: This method involves the visual observation of the temperature at which the last solid particle of HMX dissolves in the molten TNT for a given composition.

    • Procedure:

      • Prepare mixtures of known composition in sealed, optically transparent capillaries.

      • Place the capillary in a temperature-controlled heating block with a viewing port.

      • Slowly heat the sample while observing it under magnification.

      • The temperature at which the last crystal of HMX disappears is recorded as the liquidus temperature for that composition.

      • Repeat for all compositions to map the liquidus curve.

Safety Precautions: HMX and TNT are energetic materials. All experimental work must be conducted in a facility designed for handling explosives, with appropriate safety shielding and remote observation capabilities. The quantities of material used should be kept to a minimum.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the HMX-TNT phase diagram and the logical relationship between the phase diagram and solubility.

Experimental_Workflow Experimental Workflow for HMX-TNT Phase Diagram Determination cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing prep1 Weigh HMX and TNT prep2 Prepare Mixtures of Known Compositions prep1->prep2 prep3 Seal Samples in DSC Pans or Capillaries prep2->prep3 dsc Differential Scanning Calorimetry (DSC) prep3->dsc visual Visual Thaw-Melt Method prep3->visual record Record Thermograms / Disappearance Temperatures dsc->record visual->record plot Plot Temperature vs. Composition record->plot diagram Construct HMX-TNT Phase Diagram plot->diagram

Caption: Workflow for determining the HMX-TNT phase diagram.

Phase_Diagram_Solubility Relationship Between Phase Diagram and Solubility pd HMX-TNT Binary Phase Diagram liquidus Liquidus Line pd->liquidus contains solubility Solubility of HMX in Molten TNT liquidus->solubility defines temp Temperature temp->liquidus is a variable of comp Composition comp->liquidus is a variable of

Caption: How the phase diagram defines solubility.

The Ascendancy of Octol: A Technical Guide to a Cornerstone of Military Explosives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octol, a high-performance explosive formulation, has been a critical component in military ordnance for decades. This technical guide provides an in-depth examination of the historical development, key properties, and underlying chemistry of this powerful energetic material. Comprising a synergistic mixture of cyclotetramethylene-tetranitramine (HMX) and trinitrotoluene (TNT), this compound offers a significant improvement in performance over earlier explosive compounds. This document details the quantitative performance characteristics of common this compound formulations, outlines the experimental protocols for their evaluation, and presents a visual representation of its historical development, manufacturing workflow, and the chemical pathways of its decomposition upon detonation.

Introduction

This compound is a melt-castable explosive mixture primarily composed of HMX and TNT.[1] It is renowned for its high detonation velocity and brisance, making it a preferred choice for applications requiring significant shattering effects, such as in shaped charges and the warheads of guided missiles and submunitions.[1] The development of this compound was a significant advancement in military explosives technology, offering a superior power-to-weight ratio compared to its predecessors like Composition B, which is based on RDX.[1] This key advantage allows for the design of lighter and more compact munitions, thereby enhancing the range and velocity of delivery systems.[1] This guide will explore the critical aspects of this compound's development and characteristics, providing a comprehensive resource for professionals in relevant scientific fields.

Historical Development

Key milestones leading to the development of this compound include:

  • 1863: Joseph Wilbrand first synthesized Trinitrotoluene (TNT). Initially used as a yellow dye, its explosive properties were not recognized for several decades.

  • 1902: The German armed forces adopted TNT as a filling for artillery shells.

  • 1930: HMX (High Melting Explosive), also known as octogen, was first synthesized.

  • World War II Era: Picatinny Arsenal in the United States emerged as a pivotal center for explosives research and development, contributing significantly to the production and improvement of military explosives like RDX and potentially laying the groundwork for HMX-based compositions.

  • 1949: A method for preparing HMX through the nitrolysis of RDX was discovered, paving the way for its larger-scale production.

The combination of the powerful, yet relatively insensitive, HMX with the melt-castable TNT created a versatile and potent explosive. The development of different formulations, such as the common 70/30 and 75/25 ratios of HMX to TNT, allowed for the tailoring of this compound's properties for specific military applications.

Historical_Development_of_this compound cluster_TNT Development of TNT cluster_HMX Development of HMX cluster_this compound Development of this compound cluster_Context Institutional Context TNT_Synth 1863: TNT Synthesized (Joseph Wilbrand) TNT_Explosive 1891: Explosive Properties of TNT Discovered TNT_Synth->TNT_Explosive TNT_Military 1902: German Military Adopts TNT TNT_Explosive->TNT_Military Octol_Dev Mid-20th Century: Development of this compound (HMX/TNT Mixture) TNT_Military->Octol_Dev HMX_Synth 1930: HMX Synthesized HMX_from_RDX 1949: Method to Produce HMX from RDX HMX_Synth->HMX_from_RDX HMX_from_RDX->Octol_Dev Picatinny WWII Era: Picatinny Arsenal as a Key R&D Center for Explosives Picatinny->Octol_Dev

Historical timeline leading to the development of this compound.

Quantitative Data

The performance of this compound is primarily determined by the ratio of HMX to TNT. The two most commonly used formulations are 70/30 and 75/25 (by weight).[1] The higher proportion of HMX in the 75/25 blend results in a higher detonation velocity and pressure.

PropertyThis compound (70% HMX, 30% TNT)This compound (75% HMX, 25% TNT)HMX (Pure)TNT (Pure)
Density (g/cm³) ~1.80[1]~1.821.911.65
Detonation Velocity (m/s) ~8,480~8,550[1]9,1006,900
Detonation Pressure (GPa) ~34.0~37.039.321.0

Note: The values for this compound formulations can vary slightly based on the specific manufacturing process and the physical characteristics of the HMX and TNT used.

Experimental Protocols

Synthesis of this compound (Melt-Casting)

This compound is produced through a melt-casting process, which takes advantage of the relatively low melting point of TNT.[1][2] The general procedure is as follows:

  • Melting of TNT: Granular TNT is carefully heated in a steam-jacketed kettle until it melts completely. The temperature is maintained above the melting point of TNT (80.2°C) but well below its decomposition temperature.

  • Incorporation of HMX: Solid, crystalline HMX is gradually added to the molten TNT with continuous stirring. The stirring ensures a homogenous dispersion of the HMX particles throughout the TNT matrix.

  • Deaeration: The molten mixture is subjected to a vacuum to remove any entrapped air bubbles, which can create voids and adversely affect the explosive's performance and stability.

  • Casting: The deaerated, molten this compound is then poured into the desired munition casings or molds.

  • Cooling and Solidification: The cast charges are allowed to cool and solidify under controlled conditions to minimize cracking and ensure a uniform density.

Melt_Casting_Workflow start Start melt_tnt Melt Granular TNT in Steam-Jacketed Kettle start->melt_tnt add_hmx Gradually Add Crystalline HMX with Continuous Stirring melt_tnt->add_hmx deaeration Apply Vacuum to Remove Entrapped Air add_hmx->deaeration casting Pour Molten this compound into Munition Casings deaeration->casting cooling Controlled Cooling and Solidification casting->cooling end End Product: Solid this compound Charge cooling->end

Generalized workflow for the melt-casting of this compound.

Measurement of Detonation Velocity

The detonation velocity of this compound is a critical performance parameter and can be measured using several methods. One common technique is the Dautriche method .

  • Sample Preparation: A cylindrical charge of this compound of a known length is prepared.

  • Fuse Insertion: Two holes are drilled into the charge at a specific distance apart. A detonating cord with a known detonation velocity is inserted through these holes.

  • Initiation: The this compound charge is initiated at one end.

  • Detonation Propagation: The detonation wave travels along the this compound charge, initiating the detonating cord at the two insertion points at different times.

  • Collision of Detonation Waves: Two detonation waves are generated in the detonating cord, traveling in opposite directions. These waves collide at a specific point.

  • Measurement and Calculation: The position of the collision point is marked (e.g., on a lead plate placed under the cord). By measuring the distances and knowing the detonation velocity of the cord, the detonation velocity of the this compound sample can be calculated.

Other methods for measuring detonation velocity include the use of high-speed cameras and electronic probes (pins) placed along the explosive charge.

Measurement of Detonation Pressure

The detonation pressure can be determined using various techniques, often involving the measurement of the shock wave velocity transmitted to an inert material in contact with the explosive. One such method is the aquarium technique .

  • Experimental Setup: The this compound charge is placed in contact with a transparent material of known shock properties, such as polymethyl methacrylate (PMMA), which is submerged in water (the "aquarium").

  • Initiation: The this compound charge is detonated.

  • Shock Wave Transmission: The detonation creates a shock wave that propagates into the PMMA.

  • High-Speed Photography: The propagation of the shock wave through the PMMA is recorded using a high-speed streak or framing camera.

  • Data Analysis: From the photographic record, the shock wave velocity in the PMMA can be determined.

  • Calculation of Detonation Pressure: Using the known shock properties (Hugoniot) of the PMMA and the measured shock velocity, the particle velocity and pressure at the interface between the this compound and the PMMA can be calculated. This interface pressure is closely related to the detonation pressure of the this compound.

Chemical Decomposition Pathway

The detonation of this compound involves the rapid chemical decomposition of its two primary components, HMX and TNT. The overall process is highly exothermic, producing a large volume of hot gases that expand rapidly, creating the explosive effect. The decomposition pathways of HMX and TNT are complex, involving numerous intermediate species and reactions.

TNT Decomposition: The decomposition of TNT is characterized by a negative oxygen balance, meaning there is not enough oxygen in the molecule to fully oxidize all the carbon and hydrogen to carbon dioxide and water. This results in the formation of solid carbon (soot). A simplified overall reaction for the detonation of TNT is:

2 C₇H₅N₃O₆ → 3 N₂ + 5 H₂O + 7 CO + 7 C[3]

HMX Decomposition: HMX, a nitramine, has a more favorable oxygen balance than TNT. Its decomposition is a complex multi-step process. The initial steps are believed to involve the breaking of the N-NO₂ bonds, followed by the decomposition of the eight-membered ring. The final products are primarily gaseous.

The presence of both components in this compound leads to a complex interplay of reactions during detonation. The more oxygen-rich decomposition products of HMX can react with the carbon-rich products of TNT, leading to a more efficient energy release than with TNT alone.

Decomposition_Pathway cluster_TNT TNT Decomposition cluster_HMX HMX Decomposition cluster_this compound This compound Detonation TNT 2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ TNT_products Decomposition Products: Nitrogen (N₂) Water (H₂O) Carbon Monoxide (CO) Carbon (C) TNT->TNT_products Detonation Detonation Detonation Event HMX Cyclotetramethylene- tetranitramine (HMX) C₄H₈N₈O₈ HMX_intermediates Intermediate Species (Radicals, smaller molecules) HMX->HMX_intermediates Initial Bond Breaking (N-NO₂) HMX_products Final Gaseous Products: Nitrogen (N₂) Water (H₂O) Carbon Monoxide (CO) Carbon Dioxide (CO₂) HMX_intermediates->HMX_products Ring Decomposition This compound This compound (HMX/TNT Mixture) This compound->Detonation Final_Products Final Gaseous Products (N₂, H₂O, CO, CO₂, etc.) + Solid Carbon Detonation->Final_Products

Simplified chemical decomposition pathways of this compound's components.

Conclusion

This compound represents a significant milestone in the development of military explosives, offering a potent combination of power, stability, and processability. Its historical development, rooted in the foundational chemistry of TNT and the more advanced synthesis of HMX, has led to a versatile energetic material that remains in use in modern ordnance. The quantitative data clearly demonstrates its superior performance characteristics, which are a direct result of its chemical composition. The established experimental protocols for its synthesis and evaluation ensure its reliable and consistent performance. Understanding the complex chemical decomposition pathways of its constituent components is crucial for predicting its performance and for the development of future energetic materials. This technical guide has provided a comprehensive overview of these aspects, serving as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Octol Constituents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high explosive mixture primarily composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1][2][3] Commonly used in military munitions, the constituents of this compound can be released into the environment during manufacturing, use, and disposal, leading to contamination of soil and groundwater.[4][5] Understanding the environmental fate and toxicological profiles of HMX and TNT is crucial for assessing their potential risks to human health and ecosystems, a particularly relevant concern for professionals in drug development who evaluate the broader impacts of chemical compounds. This guide provides a comprehensive overview of the current scientific understanding of these substances, including their physicochemical properties, environmental persistence, toxicity to various organisms, and the molecular pathways they may disrupt.

Physicochemical Properties

The environmental behavior of HMX and TNT is largely governed by their distinct physicochemical properties. TNT is more water-soluble and has a lower octanol-water partition coefficient (log Kow) than HMX, suggesting greater mobility in aqueous environments.[6] Conversely, HMX's lower solubility and higher log Kow indicate a greater tendency to sorb to soil and sediment. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of HMX and TNT

PropertyHMXTNT
Chemical Formula C₄H₈N₈O₈C₇H₅N₃O₆
Molecular Weight 296.16 g/mol 227.13 g/mol
Water Solubility 5 mg/L at 20°C130 mg/L at 20°C[7]
Vapor Pressure 1.9 x 10⁻¹⁰ mmHg at 25°C1.99 x 10⁻⁴ mmHg at 25°C
Log Kow 0.231.6[2]
Melting Point 285 °C80.2 °C
Density 1.91 g/cm³1.654 g/cm³

Environmental Fate

Persistence and Degradation

Both HMX and TNT are persistent in the environment, though they undergo slow degradation through various processes.

  • Photolysis: In surface waters, photolysis is a primary degradation pathway for both compounds.[6] Sunlight can break down TNT relatively quickly, while HMX is more resistant to photolytic degradation.[6]

  • Biodegradation: Microbial degradation of HMX and TNT occurs under both aerobic and anaerobic conditions, but the rates are generally slow in natural environments.[8] Numerous microorganisms capable of transforming these compounds have been identified.[8] The initial steps in the biodegradation of TNT often involve the reduction of its nitro groups.

  • Sorption: Due to its lower water solubility and higher log Kow, HMX has a stronger tendency to adsorb to soil and sediment particles compared to TNT.[6] This sorption can limit its mobility in the environment but also create a long-term source of contamination. TNT and its transformation products are also known to adsorb to surface soils and sediments.[4]

Transport

The transport of HMX and TNT in the environment is influenced by their solubility and sorption characteristics. TNT's higher water solubility allows it to be more mobile in groundwater, posing a risk of contaminating drinking water sources.[4] HMX, being less soluble, is more likely to remain in the soil and sediment near the source of contamination.

Toxicology

The toxicological effects of HMX and TNT have been studied in various organisms, revealing a range of adverse outcomes. TNT is generally considered more toxic than HMX.[9]

Aquatic Toxicology

A summary of acute and chronic toxicity data for HMX and TNT in representative aquatic organisms is presented in Tables 2 and 3.

Table 2: Aquatic Toxicity of HMX

OrganismTest TypeEndpointValue (mg/L)Reference
Pimephales promelas (Fathead Minnow)96-hour AcuteLC50>32
Daphnia magna (Water Flea)48-hour AcuteEC5038.6
Selenastrum capricornutum (Green Algae)96-hour Growth InhibitionIC502.1
Pimephales promelas (Fathead Minnow)28-day ChronicNOEC1.0
Daphnia magna (Water Flea)21-day ChronicNOEC0.59

Table 3: Aquatic Toxicity of TNT

OrganismTest TypeEndpointValue (mg/L)Reference
Pimephales promelas (Fathead Minnow)96-hour AcuteLC502.9[6]
Oncorhynchus mykiss (Rainbow Trout)96-hour AcuteLC500.8
Daphnia magna (Water Flea)48-hour AcuteEC505.2 - 14[6]
Selenastrum capricornutum (Green Algae)96-hour Growth InhibitionIC500.04
Pimephales promelas (Fathead Minnow)Early Life StageNOEC0.19
Ceriodaphnia dubia7-day ChronicNOEC0.34
Mammalian and In Vitro Toxicology

Studies in laboratory animals have shown that both HMX and TNT can cause a range of toxic effects. HMX exposure has been linked to effects on the central nervous system and liver.[10] TNT is known to be toxic to the liver and can cause anemia and other blood disorders.[4] The U.S. Environmental Protection Agency (EPA) has classified TNT as a possible human carcinogen.[11]

Experimental Protocols

Standardized methods are essential for the reliable assessment of the environmental fate and toxicology of chemical compounds.

Chemical Analysis

The analysis of HMX and TNT in environmental samples is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection, following EPA Method 8330 . This method provides procedures for the extraction and quantification of these explosives in water, soil, and sediment.

Ecotoxicology Testing

A suite of standardized ecotoxicity tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the effects of chemicals on aquatic organisms. These include:

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test.

  • OECD Test Guideline 203: Fish, Acute Toxicity Test.

These protocols provide detailed methodologies for conducting these assays to ensure data quality and comparability.

Signaling Pathways and Molecular Mechanisms of Toxicity

While the precise molecular mechanisms of HMX and TNT toxicity are still under investigation, evidence suggests the involvement of oxidative stress and disruption of key cellular signaling pathways.

Oxidative Stress and Apoptosis

Nitroaromatic compounds like TNT are known to undergo metabolic activation to reactive intermediates that can generate reactive oxygen species (ROS). This can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. Sustained oxidative stress can trigger programmed cell death, or apoptosis.

Oxidative_Stress_Apoptosis General Oxidative Stress and Apoptosis Pathway for Nitroaromatics TNT TNT/Nitroaromatic Compound Metabolic_Activation Metabolic Activation (e.g., Nitroreduction) TNT->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Metabolic_Activation->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Generation Reactive_Intermediates->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Cellular_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Ecotoxicity_Workflow General Workflow for Aquatic Ecotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Test_Substance Prepare Stock Solution of HMX or TNT Test_Concentrations Prepare Serial Dilutions Test_Substance->Test_Concentrations Exposure Expose Organisms to Test Concentrations (e.g., 48h for Daphnia, 96h for Fish) Test_Concentrations->Exposure Test_Organisms Culture and Acclimate Test Organisms Test_Organisms->Exposure Observations Record Mortality/ Immobilization and Sub-lethal Effects Exposure->Observations Data_Analysis Calculate LC50/EC50 and NOEC/LOEC Observations->Data_Analysis Report Generate Test Report Data_Analysis->Report

References

Methodological & Application

Application Notes for Octol: Understanding its Use and Extreme Hazards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octol is a high-explosive, melt-castable mixture primarily composed of HMX (High-Melting Explosive or octogen) and TNT (Trinitrotoluene).[1][2][3] Formulations commonly consist of 70-75% HMX and 25-30% TNT.[2] Its primary applications are military, including use in shaped charges and warheads for guided missiles and submunitions.[1][2][4] The high-performance characteristics of this compound, specifically its high detonation velocity, allow for the creation of smaller and lighter explosive charges, which is a significant advantage for advanced weaponry like guided missiles.[2]

Disclaimer: this compound is a highly dangerous and sensitive explosive material. It is not intended for use in standard research, scientific, or drug development laboratories. The handling, synthesis, or use of this compound is restricted to specialized energetic materials research facilities and military installations with stringent safety protocols and infrastructure designed to mitigate the risk of accidental detonation. The information provided herein is for educational and safety awareness purposes only and should not be construed as a guide for its use.

Hazards and Safety Summary

This compound and its primary component, HMX, are classified as Division 1.1 explosives, indicating a mass explosion hazard.[5][6] This means that if initiated, the entire mass of the material may detonate almost instantaneously. The primary hazards are associated with extreme sensitivity to shock, friction, and heat.[7][8]

In addition to the explosive hazard, HMX can be harmful if swallowed and may cause damage to the central nervous system, leading to symptoms such as irritability, drowsiness, and seizures.[5][9]

Table 1: Quantitative Data for HMX (Primary Component of this compound)

PropertyValue
Hazard Classification Division 1.1 Explosive[5][6]
Detonation Velocity 8.55 mm/μs (for this compound)[2]
Acute Oral Toxicity LD50 (rats): 2000-6500 mg/kg[5]
Aquatic Toxicity LC50 (Pimephales promelas, 96 hs): 15 mg/L[5]
Health Hazards Can be harmful if swallowed.[5] May cause damage to organs through prolonged or repeated exposure.[9] Can affect the central nervous system.[5]
Physical State Solid[5]

Protocols for Safe Handling of Energetic Materials in a Specialized Laboratory Setting

Due to the extreme danger, detailed experimental protocols for this compound are not publicly available and are outside the scope of any standard laboratory. However, general safety principles for handling highly energetic materials in a specialized and authorized setting are provided below. These are not instructions for handling this compound but rather a framework for risk assessment and control.

1. Pre-Experiment Hazard Assessment and Authorization

  • Substitution: The first and most critical step is to determine if a less hazardous substitute can be used.

  • Authorization: All work with high explosives requires prior approval from the institution's safety committee and principal investigator.[10][11]

  • Scale: The quantity of energetic material must be minimized to the smallest amount necessary for the experiment.[10]

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before any work begins.[11]

2. Engineering Controls and Facility Requirements

  • Dedicated Work Area: All work must be conducted in a designated area, specifically designed for handling explosives. This includes the use of a fume hood and a properly rated safety shield.[10]

  • Ventilation: Adequate ventilation is crucial to prevent the accumulation of any potentially flammable or toxic vapors.[7]

  • Grounding: All equipment and containers must be properly grounded to prevent static discharge, which can be an ignition source.[12]

  • Storage: Explosives must be stored in approved magazines, away from incompatible materials, heat, and sources of ignition.[7][13][14] Separation distances from other buildings must be maintained.[15]

3. Personal Protective Equipment (PPE)

  • Flame-Resistant Lab Coat: A lab coat made of a material like Nomex is required.[12]

  • Eye and Face Protection: Safety goggles and a face shield are mandatory.[10]

  • Gloves: Chemical-resistant gloves appropriate for the specific materials being handled should be worn.[12]

  • Specialized PPE: Depending on the specific task, additional protective gear such as blast shields or Kevlar protection may be necessary.[14]

4. Safe Work Practices

  • No Working Alone: Never work with highly energetic materials when you are alone in the laboratory.[11]

  • Avoid Ignition Sources: Keep the work area free of heat, sparks, open flames, and other potential ignition sources.[12]

  • Handling Tools: Use non-sparking tools made of materials like wood or plastic. Avoid metal spatulas or ground-glass joints that can create friction.[10][16]

  • Cleanliness: Maintain a scrupulously clean work area. Do not allow explosive residues to accumulate.[12]

  • Transportation: Minimize the transport of explosive materials. When necessary, use non-conductive, enclosed containers and transport detonators separately from other explosives.[16]

5. Waste Disposal

  • Segregation: All waste contaminated with explosive material must be collected separately from regular laboratory waste.[17]

  • Prompt Disposal: Do not allow explosive waste to accumulate.[12]

  • Authorized Disposal: Disposal must be handled by authorized personnel or a specialized disposal company in accordance with all regulations.[17]

Logical Workflow for Hazard Assessment of Energetic Materials

The following diagram illustrates the decision-making process and necessary controls for handling potentially explosive materials.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation start Proposed Experiment with Energetic Material q_substitute Can a safer substitute be used? start->q_substitute stop Use Non-Explosive Alternative q_substitute->stop Yes proceed Proceed with Hazard Analysis q_substitute->proceed No auth Obtain Authorization & Approve SOP proceed->auth eng_controls Implement Engineering Controls (Shielding, Grounding, Ventilation) auth->eng_controls ppe Define and Use Required PPE (FR Coat, Face Shield, Gloves) eng_controls->ppe work_practices Adhere to Safe Work Practices (Minimize Quantity, No Working Alone) ppe->work_practices disposal Establish Waste Disposal Protocol work_practices->disposal experiment Conduct Experiment disposal->experiment

Caption: Workflow for assessing and controlling hazards associated with energetic materials.

References

Application Notes and Protocols for Melt-Casting of Octol Charges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high-performance explosive mixture predominantly composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1] It is widely utilized in military applications, including shaped charges and warheads for guided missiles, due to its high detonation velocity and brisance.[1] The manufacturing of this compound charges is typically achieved through a melt-casting process, where TNT serves as a meltable binder for the solid HMX particles.[2] This technique allows for the production of dense, void-free explosive charges in various geometries.

These application notes provide a comprehensive overview and detailed protocols for the laboratory and pilot-plant scale preparation of this compound charges using melt-casting techniques. Adherence to strict safety protocols is paramount when working with high explosives.

Compositions and Properties of this compound

This compound is formulated in different ratios of HMX to TNT to achieve specific performance characteristics. The two most common formulations are:

  • This compound 70/30: 70% HMX and 30% TNT by weight.

  • This compound 75/25: 75% HMX and 25% TNT by weight.[1][3]

A summary of the nominal properties of a common this compound formulation is presented in Table 1.

Table 1: Nominal Properties of this compound (75/25 HMX/TNT)

PropertyValue
Density1.80 g/cm³[1]
Detonation Velocity8.55 mm/µs[1]
Melting Point of TNT~80 °C (176 °F)[4]

Melt-Casting Methodology

The melt-casting process for this compound involves the careful heating and mixing of TNT and HMX, followed by casting into a mold and a controlled cooling process to ensure the integrity of the final charge. The general processing temperature for TNT-based melt-cast explosives ranges from 80 to 120°C.

Equipment
  • Melting Kettle: A steam-heated or oil-jacketed kettle, typically made of stainless steel, equipped with a variable-speed agitator. For laboratory scale, a smaller, electrically heated mantle with stirring capabilities can be used.

  • Molds: Constructed from materials compatible with explosives, such as aluminum or steel, and designed to the desired charge geometry.

  • Vacuum System: Essential for removing entrapped air from the molten explosive slurry to prevent voids in the final cast.

  • Temperature Control System: Thermocouples and a control unit to precisely monitor and regulate the temperature of the melt and the cooling process.

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses with side shields, face shield, and appropriate gloves are mandatory.

  • Blast Shield: To be used during the melting and mixing process.[5]

  • Remote Monitoring: Video cameras for observing the process from a safe distance.

Experimental Workflow

The following diagram illustrates the general workflow for the melt-casting of this compound charges.

Melt_Casting_Workflow cluster_prep Preparation cluster_process Melt-Casting Process cluster_qc Quality Control & Finishing start Start weigh Weigh HMX and TNT start->weigh inspect_equip Inspect and Prepare Equipment weigh->inspect_equip melt_tnt Melt TNT in Kettle (85-95°C) inspect_equip->melt_tnt add_hmx Gradually Add HMX to Molten TNT melt_tnt->add_hmx mix Mix under Vacuum (Low Shear) add_hmx->mix pour Pour Slurry into Pre-heated Mold mix->pour cool Controlled Cooling pour->cool demold Demold Charge cool->demold inspect Visual Inspection demold->inspect xray X-ray Analysis (for voids/cracks) inspect->xray machine Machining (if required) xray->machine finish Final Charge machine->finish

Melt-Casting Workflow for this compound Charges

Detailed Experimental Protocols

Protocol for Laboratory-Scale Melt-Casting of a 100g this compound 75/25 Charge

Safety Precautions: This procedure must be conducted in a certified explosives laboratory with appropriate safety measures, including a blast shield, remote operation capabilities, and adherence to all institutional and regulatory safety protocols.[2][6][7] Never work alone.

  • Preparation:

    • Ensure all equipment is clean, dry, and free from any contaminants.

    • Weigh 75.0 g of HMX and 25.0 g of flaked or prilled TNT.

    • Pre-heat the mold to approximately 70-80°C to prevent premature solidification of the slurry upon casting.

  • Melting and Mixing:

    • Place the TNT into a small, jacketed beaker with a magnetic stirrer.

    • Slowly heat the TNT to 85-95°C while stirring gently until it is completely molten.[2] The temperature should not exceed 100°C.

    • Once the TNT is molten, gradually add the HMX powder in small increments while maintaining stirring to ensure good dispersion and prevent clumping.

    • After all the HMX has been added, apply a vacuum to the system to remove any entrapped air. Continue mixing under vacuum for 15-30 minutes to ensure a homogenous slurry. The viscosity of the slurry will increase with higher HMX content.

  • Casting:

    • Carefully and slowly pour the molten this compound slurry into the pre-heated mold to minimize the introduction of air bubbles.

    • If possible, continue to apply a vacuum during the pouring process.

  • Cooling:

    • Implement a controlled cooling profile to minimize the formation of cracks and voids. A typical cooling rate is around 5°C per hour.[8] The phase transformation temperature for TNT-based explosives is in the range of 76-77°C.[8][9]

    • Allow the cast charge to cool slowly to room temperature over several hours.

  • Demolding and Finishing:

    • Once the charge has completely solidified and cooled, carefully remove it from the mold.

    • Visually inspect the charge for any surface defects.

    • If required, the charge can be machined to final dimensions using appropriate remote or shielded machining techniques.

Protocol for Pilot-Plant Scale Melt-Casting

The protocol for a pilot plant is similar to the laboratory scale but involves larger quantities and more robust equipment.

  • Preparation:

    • A steam-heated kettle of appropriate capacity (e.g., 5-30 gallons) is used.[3]

    • All raw materials must be certified for quality and purity.

  • Melting and Mixing:

    • The TNT is melted in the kettle with the agitator running at a low speed.

    • HMX is added through a solids-addition port at a controlled rate.

    • A vacuum is applied to the kettle during the mixing process. Mixing times will be longer than in the laboratory to ensure homogeneity in the larger batch.

  • Casting:

    • The molten slurry is transferred to the molds via a heated and insulated casting distribution system.

  • Cooling:

    • The cooling of larger charges is a critical step and is often done in a temperature-controlled chamber to ensure a slow and uniform cooling rate.

Data Presentation

Table 2: Processing Parameters for Melt-Casting this compound

ParameterLaboratory ScalePilot-Plant Scale
TNT Melting Temperature 85 - 95°C90 - 100°C
Mixing Time (under vacuum) 15 - 30 minutes1 - 2 hours
Pouring Temperature 82 - 85°C[2]85 - 90°C
Typical Cooling Rate ~5°C / hour[8]1 - 5°C / hour
Viscosity of Slurry Increases with HMX contentIncreases with HMX content

Quality Control

The quality of the final this compound charge is critical for its performance and safety. Key quality control checks include:

  • Density Measurement: To ensure the charge is close to its theoretical maximum density.

  • X-ray Radiography: A non-destructive method to inspect for internal defects such as voids, cracks, and density variations.

  • Exudation Test: This test is performed to determine the stability of the cast explosive and its tendency to "sweat" or exude TNT, which can be a safety concern.[2] The charge is held at an elevated temperature (e.g., 70°C) for a specified period, and any weight loss is measured.[2]

  • Dimensional Inspection: To verify that the final charge meets the required geometric specifications.

Safety Considerations

Working with molten explosives presents significant hazards. The following are critical safety considerations:

  • Temperature Control: Strict temperature control is essential to prevent overheating of the explosive, which could lead to autoignition.

  • Static Electricity: All equipment must be properly grounded to prevent the buildup of static electricity.

  • Friction and Impact: Molten explosives are sensitive to friction and impact. All operations should be conducted smoothly and without sudden movements.

  • Ventilation: Adequate ventilation is required to prevent the buildup of explosive vapors.

  • Emergency Procedures: All personnel must be trained on emergency procedures, including evacuation routes and the use of fire suppression systems.

  • Material Compatibility: All materials that come into contact with the molten explosive must be compatible to prevent any unintended chemical reactions.

By following these detailed application notes and protocols, researchers can safely and effectively prepare high-quality this compound charges for their specific applications.

References

Characterization of Octol: Application Notes and Protocols for Density and Porosity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of the density and porosity of Octol, a high-performance melt-cast explosive. Accurate determination of these physical properties is critical for ensuring the performance, safety, and reliability of energetic materials.

Introduction to this compound

This compound is a high explosive mixture primarily composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1][2][3] It is widely used in military applications due to its high energy output and good casting properties.[1] Common formulations include this compound 70/30 (70% HMX, 30% TNT) and this compound 75/25 (75% HMX, 25% TNT). The density and porosity of cast this compound charges are critical parameters that influence their detonation velocity, sensitivity, and overall performance. Defects such as voids and cracks, which contribute to porosity, can arise during the cooling and solidification of the melt-cast explosive.

Quantitative Data Summary

The density and porosity of this compound can vary depending on the specific formulation and the casting process. The following table summarizes typical values found in the literature.

PropertyThis compound FormulationTypical ValueMeasurement Technique
Nominal Density 70/30 and 75/251.80 g/cm³Gas Pycnometry (for true density)
Cast Density 75/25~1.80 g/cm³Geometric or Gravimetric
Porosity Melt-Cast Explosives0 - 12%Mercury Intrusion Porosimetry

Note: Porosity in well-manufactured cast charges should be minimal. Higher porosity values may indicate the presence of undesirable voids or "shrinkage cavities."[1]

Experimental Protocols

True Density Measurement by Gas Pycnometry

Principle: Gas pycnometry determines the true volume of a solid material by measuring the amount of an inert gas (typically helium) displaced by the sample. From the true volume and the sample's mass, the true density can be calculated. This method excludes the volume of any open and closed pores.

Materials and Equipment:

  • Gas pycnometer

  • Analytical balance (accuracy ±0.1 mg)

  • Sample holder of appropriate size

  • Helium gas (99.995% purity or higher)

  • This compound sample, carefully machined into a regular shape if possible

  • Forceps

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.

Protocol:

  • Sample Preparation:

    • Carefully machine or cut a representative sample of the cast this compound to a size suitable for the pycnometer's sample chamber.

    • Handle the sample with care to avoid introducing cracks or surface contamination.

    • Accurately weigh the sample using an analytical balance and record the mass.

  • Instrument Setup and Calibration:

    • Ensure the gas pycnometer is located in a temperature-stable environment.

    • Purge the instrument with helium gas according to the manufacturer's instructions.

    • Calibrate the instrument using the provided calibration spheres of known volume.

  • Measurement:

    • Place the weighed this compound sample into the sample chamber using forceps.

    • Seal the sample chamber.

    • Follow the instrument's software prompts to initiate the analysis. The instrument will automatically perform a series of purges and measurements.

    • The analysis typically involves pressurizing the sample chamber with helium, allowing it to expand into a reference chamber, and measuring the resulting pressure drop to calculate the sample volume.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the average volume of the sample.

    • Calculate the true density (ρ) using the following formula: ρ = m / V where: m = mass of the sample V = average volume of the sample determined by the pycnometer

Gas_Pycnometry_Workflow cluster_prep Sample Preparation cluster_inst Instrument Operation cluster_data Data Analysis Prep1 Machine/Cut this compound Sample Prep2 Weigh Sample Prep1->Prep2 Inst2 Load Sample Prep2->Inst2 Inst1 Calibrate Pycnometer Inst1->Inst2 Inst3 Run Analysis (Helium Displacement) Inst2->Inst3 Data1 Obtain Average Volume Inst3->Data1 Data2 Calculate True Density Data1->Data2

Figure 1: Experimental workflow for true density measurement by gas pycnometry.
Porosity and Pore Size Distribution by Mercury Intrusion Porosimetry (MIP)

Principle: MIP is a technique used to characterize the porosity of a material by applying pressure to a sample immersed in mercury. Since mercury is a non-wetting liquid for most materials, it will only penetrate into the pores under pressure. The Washburn equation relates the applied pressure to the pore diameter, allowing for the determination of the pore size distribution.

Materials and Equipment:

  • Mercury intrusion porosimeter

  • Penetrometer (sample holder) of appropriate size

  • High-purity mercury

  • Vacuum pump

  • Analytical balance

  • This compound sample

  • PPE: Safety glasses with side shields, face shield, lab coat, and heavy-duty nitrile or neoprene gloves.

Protocol:

  • Sample Preparation:

    • Prepare a small, representative piece of the cast this compound sample. The sample size should be appropriate for the chosen penetrometer.

    • Ensure the sample is dry by placing it in a desiccator under vacuum for a specified period to remove any adsorbed moisture.

    • Accurately weigh the dried sample and the empty penetrometer separately.

  • Sample Loading and Evacuation:

    • Carefully place the weighed sample into the penetrometer.

    • Assemble the penetrometer and place it in the low-pressure port of the porosimeter.

    • Evacuate the penetrometer to a low pressure (typically <50 µmHg) to remove air from the sample and the penetrometer.

  • Mercury Filling and Low-Pressure Analysis:

    • Following evacuation, fill the penetrometer with mercury.

    • Gradually increase the pressure in the low-pressure port, forcing mercury into the larger pores of the sample. The instrument records the volume of mercury intruded as a function of pressure.

  • High-Pressure Analysis:

    • After the low-pressure run, carefully transfer the penetrometer to the high-pressure chamber.

    • Increase the pressure incrementally to force mercury into progressively smaller pores. The instrument continues to record the intrusion volume.

  • Data Analysis:

    • The instrument's software generates a plot of cumulative mercury intrusion volume versus pressure.

    • Using the Washburn equation, the pressure data is converted to pore size diameter, yielding a pore size distribution.

    • The total porosity, bulk density, and apparent density can be calculated from the data.

MIP_Workflow cluster_prep Sample Preparation cluster_analysis MIP Analysis cluster_results Results Prep1 Prepare this compound Sample Prep2 Dry Sample (Desiccator) Prep1->Prep2 Prep3 Weigh Sample and Penetrometer Prep2->Prep3 Ana1 Load Sample & Evacuate Prep3->Ana1 Ana2 Fill with Mercury Ana1->Ana2 Ana3 Low-Pressure Intrusion Ana2->Ana3 Ana4 High-Pressure Intrusion Ana3->Ana4 Res1 Pore Size Distribution Ana4->Res1 Res2 Total Porosity Res1->Res2 Res3 Bulk & Apparent Density Res1->Res3

Figure 2: Experimental workflow for porosity measurement by mercury intrusion porosimetry.

Safety Precautions for Handling this compound

General Handling:

  • Always handle this compound in a designated and well-ventilated area, preferably within a fume hood.

  • Wear appropriate PPE at all times, including safety glasses, a lab coat, and gloves.

  • Minimize the generation of dust and fine particles during sample preparation.

  • Use non-sparking tools for cutting or machining samples.

  • Avoid subjecting the material to impact, friction, or electrostatic discharge.

During Measurement:

  • When using a gas pycnometer, ensure proper grounding of the equipment to prevent static buildup.

  • Mercury intrusion porosimetry involves high pressures and a toxic substance. A blast shield should be in place during the high-pressure analysis.

  • Ensure the laboratory is equipped with a mercury spill kit and that personnel are trained in its use.

  • All waste materials, including mercury-contaminated samples and cleaning materials, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Emergency Procedures:

  • In case of accidental ignition, evacuate the area immediately and alert emergency personnel.

  • For skin contact, wash the affected area thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response PPE1 Safety Glasses/Goggles PPE2 Lab Coat PPE3 Appropriate Gloves Handle1 Work in Fume Hood Handle2 Use Non-Sparking Tools Handle3 Avoid Impact, Friction, ESD Handle4 Minimize Dust Emerg1 Know Evacuation Routes Emerg2 Locate Fire Extinguisher & Eyewash Emerg3 Mercury Spill Kit Available Start Safe Handling of this compound Start->PPE1 Start->PPE2 Start->PPE3 Start->Handle1 Start->Handle2 Start->Handle3 Start->Handle4 Start->Emerg1 Start->Emerg2 Start->Emerg3

Figure 3: Key safety considerations for handling this compound in a laboratory setting.

References

Application Notes and Protocols: Measuring the Detonation Velocity of Octol Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to measuring the detonation velocity of Octol, a high-explosive mixture of HMX and TNT. It includes quantitative data on different this compound formulations, detailed experimental protocols, and visualizations of the experimental workflow and influencing factors.

Introduction to this compound and Detonation Velocity

This compound is a melt-castable high explosive widely used in military applications, such as in shaped charges and the warheads of guided missiles.[1] It typically consists of a mixture of HMX (Cyclotetramethylene-tetranitramine) and TNT (Trinitrotoluene).[1] Common formulations include 70% HMX with 30% TNT and 75% HMX with 25% TNT.[1]

The detonation velocity (VoD) is a critical performance parameter of an explosive, representing the speed at which the detonation wave propagates through the material.[2][3] It is a key indicator of an explosive's power and brisance.[2] Accurate measurement of VoD is essential for characterizing new explosive formulations, ensuring quality control, and providing data for hydrodynamic calculations.[4][5] The VoD of an explosive is influenced by several factors, including its chemical composition, density, porosity, charge diameter, and the degree of confinement.[4][6]

Data Presentation: Detonation Velocity of this compound Compositions

The detonation velocity of this compound varies significantly with its composition (HMX/TNT ratio) and as-cast density. The following table summarizes calculated and nominal detonation velocities for various this compound formulations.

This compound Composition (HMX/TNT wt%)Density (g/cm³)Porosity (%)Detonation Velocity (km/s)Reference
70 / 30~1.810~0.8~8.45[4]
75 / 25~1.822~0.8~8.55[4]
78 / 221.821N/A~8.60[4]
79 / 21~1.832~0.8~8.65[4]
85 / 15~1.850~0.8~8.75[4]
Not Specified1.80N/A8.55[1]

Note: Data from reference[4] is derived from graphical representations of TIGER code calculations. Actual experimental values may vary.

Experimental Protocols for Measuring Detonation Velocity

Several methods exist for measuring the detonation velocity of explosives.[7] Common techniques include the D'Autriche method, high-speed photography, and electronic methods using probes.[2][7][8] This section provides a detailed protocol for the electronic probe method, which is widely used for its accuracy and reliability.

Principle of the Electronic Probe Method

The electronic probe method measures the time it takes for a detonation front to travel between two or more points at known locations within the explosive charge.[2] Probes, such as piezoelectric pins, contact sensors, or fiber optic cables, are placed along the length of the explosive.[2][9] As the detonation wave reaches each probe, it generates an electrical or optical signal. A high-speed data acquisition system or oscilloscope records the time of arrival of these signals.[2] The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.[2]

Detailed Protocol: Electronic Probe Method

A. Materials and Equipment

  • This compound sample, cast into a cylindrical charge of sufficient length and diameter (a "rate stick").

  • Detonator and booster pellet (e.g., pressed RDX).

  • Piezoelectric pins or other contact sensors (at least two).

  • High-speed multi-channel oscilloscope or data acquisition system (>1 GHz).

  • High-accuracy caliper.

  • Drill press or lathe for machining the sample.

  • Test chamber or appropriate detonation facility.

  • Coaxial cables for connecting pins to the oscilloscope.[10]

B. Sample Preparation

  • Cast the molten this compound into a cylindrical mold to form the test sample. Ensure the charge is free from significant voids or cracks.

  • Carefully machine the cast charge to the desired final dimensions. A typical charge may have a diameter of 25-50 mm and a length of 150-250 mm.

  • Using a high-accuracy caliper, precisely measure the diameter and length of the charge.[10]

  • Drill holes along the side of the cylindrical charge at precisely known intervals to accommodate the probes.[2] The distance between probes is a critical measurement.

  • Insert the piezoelectric pins or contact sensors into the drilled holes. Ensure a snug fit and good contact with the explosive material.

C. Experimental Setup and Procedure

  • Affix the booster pellet and detonator to one end of the this compound charge.[10] This assembly is known as the initiation train.

  • Connect the probes to the data acquisition system using coaxial cables.

  • Place the entire assembly in a secure, enclosed test chamber.[10]

  • Configure the oscilloscope to trigger on the signal from the first probe and set the timebase to capture the events from all probes.

  • Evacuate the test area and arm the firing system.

  • Initiate the detonation.

  • The detonation wave propagates down the charge, activating each probe in sequence. The oscilloscope records the precise time of arrival for each signal.

D. Data Analysis

  • From the recorded waveform, determine the exact time (t₁, t₂, t₃, ...) at which the detonation front arrived at each probe.

  • The detonation velocity (D) between two probes is calculated using the formula: D = L / (t₂ - t₁) where L is the precisely measured distance between probe 1 and probe 2, and t₁ and t₂ are their respective arrival times.

  • Calculate the velocity for each interval between consecutive probes to check for steady-state detonation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring the detonation velocity of an this compound sample using the electronic probe method.

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase P1 Cast Molten this compound into Cylindrical Charge P2 Machine Charge & Drill Probe Holes P1->P2 P3 Measure Precise Probe Distances (L) P2->P3 P4 Insert Piezoelectric Pins into Charge P3->P4 E1 Attach Detonator & Booster P4->E1 E2 Connect Pins to Oscilloscope E1->E2 E3 Place Assembly in Test Chamber E2->E3 E4 Initiate Detonation E3->E4 A1 Record Time-of-Arrival Signals (t1, t2, ...) E4->A1 A2 Calculate Velocity D = L / (t2 - t1) A1->A2 A3 Analyze & Report Results A2->A3

Caption: Workflow for detonation velocity measurement.

Factors Influencing Detonation Velocity

The detonation velocity of this compound is not a fixed constant but is influenced by several physical and chemical properties of the explosive charge.

G VoD Detonation Velocity (VoD) Comp Composition (HMX/TNT Ratio) Comp->VoD Density Loading Density Density->VoD Porosity Porosity / Voids Porosity->VoD Diameter Charge Diameter Diameter->VoD Confine Confinement Confine->VoD

Caption: Key factors influencing detonation velocity.

References

Application Notes and Protocols for the Spectroscopic Analysis of Octol and its Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high explosive mixture predominantly composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1] Accurate qualitative and quantitative analysis of this compound and its components is crucial for quality control, stability assessment, and forensic investigations. Spectroscopic techniques offer rapid, non-destructive, and highly sensitive methods for this purpose. These application notes provide an overview of various spectroscopic methods and detailed protocols for the analysis of this compound, HMX, and TNT.

Spectroscopic Techniques Overview

A variety of spectroscopic techniques can be employed for the analysis of this compound and its constituents. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or trace-level detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for HMX and TNT, allowing for unambiguous identification and purity assessment.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A straightforward method for the quantitative analysis of TNT and can be used for HMX as well, often employed for detecting these compounds in various solvents.[3][4]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide "fingerprint" spectra for HMX and TNT, enabling their identification in mixtures.[5][6][7] They are sensitive to the molecular structure and functional groups present.

  • Mass Spectrometry (MS): A highly sensitive technique for the detection and identification of explosives, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).[8]

Quantitative Data Summary

The following tables summarize key quantitative spectroscopic data for HMX and TNT.

Table 1: NMR Chemical Shifts (δ, ppm) [2]

CompoundNucleusSolventChemical Shift (ppm)
HMX ¹HDMSO-d₆8.75
¹³CDMSO-d₆74.5
¹⁵N (NO₂)DMSO-d₆-48.5
¹⁵N (Amine)DMSO-d₆-268.0
TNT ¹H (CH₃)DMSO-d₆2.45
¹H (Aromatic)DMSO-d₆8.45
¹³C (CH₃)DMSO-d₆20.5
¹³C (Aromatic)DMSO-d₆123.0, 131.0, 145.0, 149.0
¹⁵N (NO₂ - ortho)DMSO-d₆-19.0
¹⁵N (NO₂ - para)DMSO-d₆-22.3

Table 2: UV-Vis Absorption Maxima (λmax, nm) [4][9]

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
HMX Acetonitrile229~1.2 x 10⁴
TNT Acetonitrile229~1.6 x 10⁴
252~1.1 x 10⁴

Table 3: Characteristic Infrared (IR) and Raman Frequencies (cm⁻¹)

CompoundTechniqueFunctional GroupCharacteristic Frequencies (cm⁻¹)Reference
HMX IRN-NO₂ stretch~1285[5]
RamanRing modes836, 882, 935[10]
TNT IRCH₃ bend~1356[5]
NO₂ symmetric stretch~1350[11]
NO₂ asymmetric stretch~1550[11]
RamanNO₂ symmetric stretch1361[6]
C-N stretch1211[6]
NO₂ asymmetric stretch1537, 1618[6]

Experimental Protocols

Protocol 1: Sample Preparation for Spectroscopic Analysis

Objective: To prepare this compound, HMX, and TNT samples for analysis by NMR, UV-Vis, IR, and Raman spectroscopy.

Materials:

  • This compound sample

  • HMX standard

  • TNT standard

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

  • Acetonitrile (spectroscopic grade) for UV-Vis

  • Potassium bromide (KBr, IR grade) for solid-state IR

  • Mortar and pestle

  • Hydraulic press for KBr pellets

  • Quartz cuvettes for UV-Vis

  • NMR tubes

  • Glass slides for Raman

Procedure:

  • For NMR Spectroscopy:

    • Accurately weigh approximately 5-10 mg of the this compound sample, HMX standard, or TNT standard.

    • Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the mixture to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • For UV-Vis Spectroscopy:

    • Prepare a stock solution of the this compound sample, HMX standard, or TNT standard in acetonitrile at a concentration of approximately 0.1 mg/mL.[9]

    • Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.

    • Transfer the solutions to quartz cuvettes for analysis.

  • For Infrared (IR) Spectroscopy (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet-forming die.

    • Press the powder under a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer.

  • For Raman Spectroscopy:

    • Place a small amount of the solid sample directly onto a clean glass slide.

    • Alternatively, for solutions, place a drop of the prepared UV-Vis or NMR solution onto a suitable substrate (e.g., aluminum foil or a specialized Raman substrate).

    • Focus the laser of the Raman spectrometer on the sample.

Protocol 2: Quantitative Analysis of TNT in this compound by UV-Vis Spectroscopy

Objective: To determine the concentration of TNT in an this compound sample using UV-Vis spectroscopy.

Methodology: This protocol is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law). A calibration curve is constructed using TNT standards of known concentrations.

Procedure:

  • Prepare a series of TNT standard solutions in acetonitrile with concentrations ranging from 1 to 20 µg/mL from a stock solution.

  • Prepare a solution of the this compound sample in acetonitrile with a concentration that is expected to fall within the range of the calibration curve.

  • Set the UV-Vis spectrophotometer to scan from 200 to 400 nm.[9]

  • Use acetonitrile as the blank to zero the instrument.

  • Measure the absorbance of each TNT standard and the this compound sample solution at the wavelength of maximum absorbance (λmax) for TNT (approximately 229 nm and 252 nm).[4]

  • Construct a calibration curve by plotting the absorbance of the TNT standards versus their concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the absorbance of the this compound sample solution and the equation of the calibration curve to calculate the concentration of TNT in the sample. Note that HMX also absorbs in this region, and therefore, a correction for the HMX contribution to the absorbance at the analytical wavelength for TNT may be necessary for accurate quantification. This can be achieved by measuring the absorbance at a second wavelength where the relative absorbance of TNT and HMX is different and solving a set of simultaneous equations.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation start->sample_prep nmr_prep Dissolve in DMSO-d6 sample_prep->nmr_prep For NMR uv_prep Dissolve in Acetonitrile & Serial Dilution sample_prep->uv_prep For UV-Vis ir_prep Grind with KBr & Press Pellet sample_prep->ir_prep For IR raman_prep Place on Slide sample_prep->raman_prep For Raman nmr_analysis NMR Spectroscopy nmr_prep->nmr_analysis uv_analysis UV-Vis Spectroscopy uv_prep->uv_analysis ir_analysis IR Spectroscopy ir_prep->ir_analysis raman_analysis Raman Spectroscopy raman_prep->raman_analysis analysis Spectroscopic Analysis data_proc Data Processing & Interpretation nmr_analysis->data_proc uv_analysis->data_proc ir_analysis->data_proc raman_analysis->data_proc qual_quant Qualitative & Quantitative Results data_proc->qual_quant

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship for Component Identification

component_identification octol_spectrum This compound Spectrum (IR or Raman) spectral_features Identify Characteristic Peaks octol_spectrum->spectral_features hmx_peaks HMX-specific Peaks (e.g., 836, 1285 cm⁻¹) spectral_features->hmx_peaks tnt_peaks TNT-specific Peaks (e.g., 1356, 1361 cm⁻¹) spectral_features->tnt_peaks comparison Compare with Reference Spectra hmx_peaks->comparison tnt_peaks->comparison identification Component Identification comparison->identification hmx_ref HMX Reference Spectrum hmx_ref->comparison tnt_ref TNT Reference Spectrum tnt_ref->comparison hmx_identified HMX Identified identification->hmx_identified tnt_identified TNT Identified identification->tnt_identified

References

Application Notes: Octol in Shaped Charge Munition Design

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octol is a high-performance, melt-castable explosive widely utilized in military applications, particularly in the design of shaped charge warheads for anti-tank guided missiles and other precision munitions.[1][2] It is a composite explosive, primarily consisting of HMX (High Melting Explosive, Cyclotetramethylene tetranitramine) and TNT (Trinitrotoluene).[1][3] The primary advantage of this compound lies in its ability to significantly reduce the required size and weight of an explosive charge while maintaining high effectiveness.[1] This is a critical consideration in the design of modern guided weapons, as a lighter warhead contributes to a superior power-to-weight ratio, resulting in a higher velocity missile with an extended range and shorter flight time.[1]

These application notes provide a detailed overview of this compound's properties, its role in shaped charge design, and standardized protocols for its evaluation.

Composition and Formulations

This compound is an "alloyed" explosive, where HMX powders are mixed with molten TNT, which acts as a castable binder.[4] This melt-cast process allows for the precise manufacturing of explosive charges with uniform density and performance. While several formulations exist to manage viscosity during loading, two are most common.[5]

Table 1: Common this compound Formulations

FormulationHMX (% by weight)TNT (% by weight)
This compound 70/3070%30%
This compound 75/2575%25%

Note: Some formulations may include small percentages of other substances, such as RDX, to modify properties.[4]

G cluster_inputs Components cluster_process Manufacturing Process cluster_output Final Product HMX HMX (High-Energy Crystal) Process Melt-Casting HMX->Process TNT TNT (Castable Matrix) TNT->Process This compound This compound Explosive Charge Process->this compound

Caption: Logical relationship of this compound's primary components.

Physical and Explosive Properties

The effectiveness of a shaped charge is highly dependent on the properties of the explosive fill. Key parameters include high density, detonation velocity, and detonation pressure. This compound is engineered to optimize these characteristics. The high detonation velocity of HMX is a primary contributor to this compound's superior performance compared to TNT- or RDX-based explosives like Composition B.[1]

Table 2: Comparative Properties of Military Explosives

ExplosiveCompositionDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (kbars)
This compound HMX/TNT (75/25)1.808,300310
LX-14 HMX/Estane1.8358,830358
Composition B RDX/TNT (60/40)1.727,900268
Pentolite PETN/TNT (50/50)1.677,470233
TNT Trinitrotoluene1.616,900194

Data sourced from Simon and DiPersio (1971), as presented in a DTIC report.[6]

Application in Shaped Charge Design

A shaped charge focuses the energy of an explosion to create a high-velocity jet of metal, capable of penetrating thick armor.[7] The device consists of a high-explosive charge with a conical or specially shaped hollow, which is lined with a dense material, typically copper.[8]

Upon detonation, the explosive pressure collapses the liner onto its central axis, forming and projecting a hypervelocity jet.[7] The performance of this jet is directly related to the explosive's properties. This compound's high detonation pressure and velocity create ideal conditions for collapsing the metallic liner efficiently, resulting in a coherent, high-velocity jet with significant penetration capability.[6]

G Detonation 1. Detonation Initiated Wave 2. Detonation Wave Propagation Detonation->Wave Collapse 3. Liner Collapse Wave->Collapse JetFormation 4. Jet Formation (High Velocity) Collapse->JetFormation SlugFormation 5. Slug Formation (Low Velocity) Collapse->SlugFormation Penetration 6. Target Penetration JetFormation->Penetration

Caption: Simplified workflow of shaped charge jet formation.

Experimental Protocols for Performance Evaluation

Evaluating the performance of this compound in a shaped charge design requires rigorous experimental testing. The following are generalized protocols for key performance assessments.

Protocol: Shaped Charge Static Fire Test for Penetration Measurement

Objective: To determine the penetration capability of an this compound-filled shaped charge against a standardized armor target.

Materials:

  • This compound-filled shaped charge munition.

  • Rolled Homogeneous Armor (RHA) steel target of sufficient thickness.

  • Detonator and firing system.

  • Standoff fixture to hold the charge at a precise distance from the target.

  • High-speed camera (optional).

  • Calipers or depth gauge for measurement.

Methodology:

  • Preparation: Secure the test area and ensure all safety protocols are followed.

  • Target Setup: Position the RHA target plate securely. The target face should be perpendicular to the expected jet trajectory.

  • Charge Mounting: Mount the shaped charge in the standoff fixture. The standoff distance (distance from the base of the liner to the target) is a critical parameter and must be set to the design specification (e.g., 2.5 times the charge diameter).

  • Initiation System: Connect the detonator to the firing system according to standard operating procedures.

  • Detonation: Clear the area and detonate the charge remotely. If using a high-speed camera, ensure it is triggered correctly.

  • Post-Firing Analysis: After a safe interval, inspect the target.

  • Measurement: Measure the depth of the penetration channel in the RHA target using calipers or a depth gauge. Record the entrance hole diameter and any observable effects.

  • Data Collection: Repeat the test multiple times (typically 3-5) to ensure statistical reliability. Document all parameters for each shot, including standoff, ambient temperature, and penetration depth.

Protocol: Jet Velocity Measurement using Flash X-Ray Radiography

Objective: To measure the velocity of the shaped charge jet tip using a flash X-ray system.

Materials:

  • This compound-filled shaped charge munition.

  • Detonator and firing system.

  • Dual-head flash X-ray system (e.g., TITAN L3).[9]

  • Scintillator screens and protected digital imaging plates or film.

  • Timing and triggering system to synchronize the X-ray pulses with the jet's flight.

  • Witness plates or a velocity measurement apparatus (e.g., VOD 812).[9]

Methodology:

  • System Calibration: Calibrate the timing system to ensure precise delay settings for the X-ray pulses.

  • Charge Setup: Position the shaped charge on a test stand within the X-ray field of view.

  • X-Ray and Detector Placement: Position the two X-ray heads perpendicular to the jet's path, separated by a known distance. Place the imaging plates opposite the heads.

  • Timing Calculation: Calculate the expected time for the jet to travel between the two X-ray beams based on theoretical performance. Set the time delay between the two X-ray pulses accordingly.

  • Detonation: Arm the system and detonate the charge. The timing system will trigger the X-ray heads to fire sequentially as the jet passes.

  • Image Analysis: Develop or process the radiographic images. The two images will show the jet at two distinct points in time and space.

  • Velocity Calculation: Measure the distance the jet tip traveled between the two exposures. Divide this distance by the known time delay between the X-ray pulses to calculate the jet tip velocity.

  • Validation: Compare the radiographic results with data from any other velocity measurement tools used, such as witness plates.[9]

G Formulation 1. Explosive Formulation & Casting Assembly 2. Shaped Charge Assembly Formulation->Assembly Testing 3. Static Firing Test (Penetration & Velocity) Assembly->Testing Data 4. Data Acquisition (X-Ray, Depth Gauges) Testing->Data Analysis 5. Performance Analysis Data->Analysis Optimization 6. Design Optimization Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for shaped charge evaluation.

References

Application Notes and Protocols for Modeling and Simulation of Octol Detonation Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the modeling and simulation of Octol's detonation performance. This compound, a high explosive mixture of HMX (High Melting eXplosive) and TNT (Trinitrotoluene), is a material of significant interest in military and industrial applications. Accurate modeling and simulation of its detonation behavior are crucial for performance prediction, safety analysis, and warhead design. This document outlines key performance parameters, experimental protocols for their determination, and a computational workflow for simulating detonation events.

I. Detonation Properties of this compound

This compound is typically formulated in two common compositions: 70% HMX and 30% TNT (this compound 70/30) and 75% HMX and 25% TNT (this compound 75/25).[1] The higher HMX content in this compound contributes to a greater detonation velocity compared to TNT alone.[1] The following tables summarize key detonation performance parameters for these compositions.

Table 1: Detonation Properties of this compound Compositions

PropertyThis compound 70/30This compound 75/25
Composition 70% HMX / 30% TNT75% HMX / 25% TNT
Nominal Density (g/cm³) ~1.801.80 - 1.821
Detonation Velocity (mm/µs) Not explicitly found8.55
Detonation Pressure (GPa) Not explicitly found~34.2

Note: Experimental values can vary based on the specific manufacturing process, particle size distribution of the components, and the achieved pressed density of the explosive charge.

II. Jones-Wilkins-Lee (JWL) Equation of State for Detonation Products

The Jones-Wilkins-Lee (JWL) equation of state is a widely used empirical model to describe the pressure-volume-energy relationship of the detonation products of a high explosive. It is essential for hydrocode simulations of explosive performance. The general form of the JWL equation is:

P = A(1 - ω / (R₁V))e^(-R₁V) + B(1 - ω / (R₂V))e^(-R₂V) + ωE / V

Where:

  • P is the pressure

  • V is the relative volume (detonation product volume / initial explosive volume)

  • E is the internal energy per unit volume

  • A, B, R₁, R₂, and ω are empirically derived parameters specific to the explosive.

Table 2: JWL Equation of State Parameters for this compound 75/25

ParameterValueUnit
A748.6GPa
B13.38GPa
R₁4.50-
R₂1.20-
ω0.38-
E₀ (Initial internal energy)9.60GPa

Source:[2]

These parameters are typically determined by fitting the equation to experimental data, most commonly from a cylinder expansion test.

III. Experimental Protocols for Detonation Performance Characterization

Accurate experimental data is the foundation for developing and validating detonation models. The following are detailed protocols for two key experiments used to characterize the detonation performance of this compound.

A. Rate Stick Test for Detonation Velocity Measurement

The rate stick test is a standard method to determine the steady-state detonation velocity of an explosive.

Objective: To measure the steady-state detonation velocity of a cylindrical charge of this compound.

Materials:

  • Cast cylindrical charges of this compound of a specific diameter and length.

  • Detonator (e.g., SE-1 detonator).

  • Booster pellet (e.g., pressed PETN or RDX).

  • Ionization probes or a continuous velocity probe (e.g., resistance wire or optical fiber).

  • High-speed data acquisition system (e.g., digital oscilloscope).

  • Blast chamber and appropriate safety equipment.

Protocol:

  • Charge Preparation:

    • Machine or cast this compound into cylindrical charges of a known, uniform diameter. The length should be sufficient to ensure a steady-state detonation is achieved (typically several charge diameters). For melt-cast explosives like this compound, ensure the cast is free of voids and cracks.

    • Precisely measure and record the diameter and density of each charge.

    • Drill probe holes at accurately measured intervals along the length of the charge.

  • Probe Installation:

    • Carefully insert ionization probes into the pre-drilled holes. Ensure a snug fit.

    • Alternatively, a continuous probe can be placed along the central axis of the charge during casting or inserted into a central hole.

  • Experimental Setup:

    • Place the this compound rate stick on a suitable, stable stand within the blast chamber.

    • Affix the booster pellet to one end of the rate stick.

    • Insert the detonator into the booster pellet.

    • Connect the probes to the data acquisition system.

  • Detonation and Data Acquisition:

    • Clear the blast chamber and follow all safety procedures.

    • Initiate the detonator.

    • The data acquisition system will record the time of arrival of the detonation wave at each probe location.

  • Data Analysis:

    • Plot the probe position versus the time of arrival.

    • The slope of the linear portion of this plot represents the steady-state detonation velocity.

B. Cylinder Expansion Test (CYLEX)

The cylinder expansion test is used to determine the Gurney energy and to obtain data for calibrating the JWL equation of state.

Objective: To measure the expansion velocity of a copper cylinder driven by the detonation of an this compound charge.

Materials:

  • A standardized, annealed, oxygen-free high-conductivity (OFHC) copper cylinder.

  • Cast this compound charge machined to fit snugly inside the copper cylinder.

  • Detonator and booster assembly.

  • High-speed diagnostics to measure the cylinder wall velocity, such as a streak camera or Photonic Doppler Velocimetry (PDV) probes.

  • Blast chamber and safety equipment.

Protocol:

  • Assembly:

    • Carefully insert the precisely machined this compound charge into the copper cylinder, ensuring no air gaps.

    • Place the booster and detonator assembly at one end of the charge.

  • Instrumentation:

    • Position the streak camera to view the expanding cylinder wall at a specific location along its length.

    • Alternatively, position one or more PDV probes to measure the radial velocity of the cylinder wall.

  • Test Execution:

    • Place the assembled test article in the blast chamber.

    • Follow all safety protocols and detonate the charge.

  • Data Acquisition and Analysis:

    • The streak camera record or PDV data will provide a time-resolved history of the cylinder wall's radial expansion or velocity.

    • From this data, the Gurney energy can be calculated, which is a measure of the explosive's ability to accelerate metal.

    • The wall velocity and displacement data are used in a fitting process with a hydrocode simulation to determine the JWL parameters for the this compound composition.

IV. Modeling and Simulation Workflow

Hydrocodes are sophisticated numerical tools used to simulate the complex physics of detonation, including shock wave propagation, material deformation, and the behavior of the detonation products.

Workflow for Simulating this compound Detonation:

  • Geometry and Mesh Generation:

    • Create a 2D or 3D model of the explosive charge and any surrounding materials (e.g., a warhead casing or the copper cylinder in a CYLEX test).

    • Generate a computational mesh for the model. The mesh density should be sufficient to resolve the detonation front and other important physical phenomena.

  • Material Model and Equation of State (EOS) Definition:

    • Define the material properties for the unreacted this compound, including its density and an appropriate equation of state (e.g., a shock EOS like the Mie-Grüneisen form).

    • Define the material model for the detonation products using the JWL equation of state with the appropriate parameters for the specific this compound composition.

    • Define material models for any inert materials in the simulation (e.g., steel, aluminum, copper).

  • Burn Model:

    • Implement a burn model to describe the conversion of the unreacted explosive into detonation products. A common approach is the programmed burn model, where the detonation front propagates at a specified velocity. More complex reactive flow models can also be used.

  • Initiation:

    • Define the point or plane of detonation initiation in the model.

  • Simulation Execution:

    • Run the hydrocode simulation. The code will solve the governing equations of conservation of mass, momentum, and energy over time.

  • Post-Processing and Analysis:

    • Visualize the simulation results, including pressure contours, material deformation, and velocity fields.

    • Extract quantitative data from the simulation, such as detonation pressure, velocity of driven components, and impulse delivered to a target.

    • Compare the simulation results with experimental data for validation.

V. Visualizations

The following diagrams illustrate the logical workflow for modeling and simulating this compound detonation performance.

Modeling_and_Simulation_Workflow cluster_input Input Definition cluster_simulation Simulation cluster_output Output & Analysis geometry Geometry & Meshing hydrocode Hydrocode Simulation (e.g., AUTODYN, LS-DYNA) geometry->hydrocode materials Material Properties & EOS materials->hydrocode burn_model Burn Model burn_model->hydrocode initiation Initiation Point/Plane initiation->hydrocode post_processing Post-Processing & Visualization hydrocode->post_processing validation Validation against Experimental Data post_processing->validation

Caption: Workflow for modeling and simulating this compound detonation.

Experimental_Validation_Loop cluster_exp Experimental Characterization cluster_model Model Development & Simulation cluster_comp Comparison & Refinement rate_stick Rate Stick Test (Detonation Velocity) model_dev Material Model & EOS Development rate_stick->model_dev comparison Compare Simulation to Experiment rate_stick->comparison cylex Cylinder Expansion Test (JWL Parameters) cylex->model_dev cylex->comparison simulation Hydrocode Simulation model_dev->simulation simulation->comparison refinement Refine Model Parameters comparison->refinement Discrepancies refinement->model_dev

Caption: Iterative loop for experimental validation of detonation models.

References

Application Notes and Protocols for Impact Sensitivity Testing of Octol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high explosive mixture of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene), valued for its high performance and stability.[1] Understanding its sensitivity to impact is crucial for ensuring safe handling, transportation, and storage.[2][3] Impact sensitivity testing determines the minimum energy required to cause a reaction (e.g., explosion, deflagration, or decomposition) upon impact.[3][4][5] This document provides detailed application notes and protocols for conducting impact sensitivity testing on this compound formulations using the BAM Fallhammer method, a widely recognized standard test.[4]

Data Presentation

The impact sensitivity of different this compound formulations is typically reported as the H50 value, which is the drop height from which a standard weight has a 50% probability of causing a reaction.[6][7] This can be converted to impact energy in Joules (J). The following table summarizes representative impact sensitivity data for common this compound formulations compared to its constituent components.

Explosive FormulationComposition (by weight)Drop Weight (kg)H50 (cm)Impact Energy (J)
This compound 70/3070% HMX / 30% TNT2.0~35-45~6.9 - 8.8
This compound 75/2575% HMX / 25% TNT2.0~30-40~5.9 - 7.8
HMX (Class A)100% HMX2.0~28~5.5
TNT100% TNT2.0>100>19.6

Note: The values presented are representative and can vary based on the specific manufacturing process, crystal size and morphology of the HMX and TNT, and the presence of any additives or impurities.

Experimental Protocols

BAM Fallhammer Test for this compound

The BAM (Bundesanstalt für Materialforschung und-prüfung) Fallhammer test is a standardized method to determine the impact sensitivity of solid and liquid substances.[3][4]

3.1.1. Apparatus

  • BAM Fallhammer apparatus consisting of a drop weight (1 kg, 2 kg, 5 kg, or 10 kg), guiding column with a calibrated scale, steel anvil, and a release mechanism.[3]

  • Steel cylinders and guide rings for sample confinement.

  • Sample preparation tools: non-sparking spatula, volumetric scoop (typically 40 mm³).

  • Remote control and observation system (recommended for safety).

  • Protective blast shield.

3.1.2. Sample Preparation

  • Due to the castable nature of this compound, samples must be carefully prepared. The cast this compound should be machined or carefully broken into small pieces.

  • The pieces are then ground to a fine powder using a non-sparking mortar and pestle in a remote or shielded location. The particle size should be uniform and specified in the test report.

  • The powdered this compound sample is conditioned at a specified temperature and humidity for at least 24 hours before testing.

  • Using a volumetric scoop, a precise amount of the conditioned this compound powder (typically around 40 mg) is measured.[2]

  • The sample is carefully placed into the steel cylinder assembly of the BAM Fallhammer.

3.1.3. Test Procedure

  • Select the appropriate drop weight (a 2 kg weight is common for secondary explosives like this compound).

  • Place the prepared sample assembly on the anvil of the fallhammer.

  • Set the initial drop height. For an unknown sample, it is advisable to start at a low height and gradually increase it.

  • Clear the test area of all personnel and remotely release the drop weight.

  • Observe the outcome. A "go" or reaction is typically indicated by an audible report, flash, or visible smoke. A "no-go" is the absence of these phenomena.

  • The result ("go" or "no-go") is recorded.

  • For the subsequent test, the "up-and-down" or Bruceton method is employed to determine the next drop height.[8]

    • If the result was a "go," the drop height is decreased by a set increment.

    • If the result was a "no-go," the drop height is increased by the same increment.

  • This procedure is repeated for a statistically significant number of trials (typically 20-50).

3.1.4. Data Analysis (Bruceton Method)

The Bruceton method is a statistical approach to determine the 50% probability of initiation (H50).[8] The analysis involves tabulating the "go" and "no-go" results at different drop heights and applying statistical formulas to calculate the mean (H50) and standard deviation.

Safety Precautions

Handling and testing explosives like this compound requires strict adherence to safety protocols to minimize risks.

  • Personal Protective Equipment (PPE):

    • Flame-retardant coveralls.

    • Safety glasses with side shields.

    • Face shield.

    • Conductive footwear (to prevent static discharge).

    • Ear protection (earplugs and/or earmuffs).

  • Handling Procedures:

    • Only authorized and trained personnel should handle explosives.

    • Use non-sparking tools.

    • Minimize the quantity of explosive material at the test site.

    • Avoid friction, impact, and electrostatic discharge.

    • All testing should be conducted in a designated, properly ventilated, and shielded area.

    • A remote operating and observation system is highly recommended.

  • Emergency Procedures:

    • Ensure fire suppression equipment is readily available.

    • Have a clear and practiced emergency evacuation plan.

    • All personnel should be familiar with first aid for injuries related to explosions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_test BAM Fallhammer Testing cluster_analysis Data Analysis Prep1 Obtain Cast this compound Prep2 Machine/Break into small pieces Prep1->Prep2 Prep3 Grind to fine powder (non-sparking tools) Prep2->Prep3 Prep4 Condition sample (Temp/Humidity) Prep3->Prep4 Prep5 Measure precise volume (e.g., 40 mm³) Prep4->Prep5 Test1 Place sample in apparatus Prep5->Test1 Test2 Set drop height Test1->Test2 Test3 Remotely release drop weight Test2->Test3 Test4 Observe outcome (Go/No-Go) Test3->Test4 Analysis1 Record result Test4->Analysis1 Analysis2 Adjust height (Bruceton Method) Analysis1->Analysis2 Analysis3 Repeat for N trials Analysis2->Analysis3 Analysis4 Calculate H50 and Std. Dev. Analysis3->Analysis4

Caption: Experimental workflow for impact sensitivity testing of this compound.

Logical_Relationship cluster_factors Factors Influencing Impact Sensitivity cluster_output Test Outcome cluster_application Application of Results Factor1 HMX/TNT Ratio Outcome Impact Sensitivity (H50) Factor1->Outcome Factor2 Crystal Morphology Factor2->Outcome Factor3 Particle Size Factor3->Outcome Factor4 Sample Density Factor4->Outcome Factor5 Presence of Impurities Factor5->Outcome App1 Safe Handling Procedures Outcome->App1 App2 Storage & Transportation Regulations Outcome->App2 App3 Formulation Development Outcome->App3

Caption: Logical relationship of factors influencing this compound impact sensitivity.

References

Application Notes and Protocols for Assessing the Chemical Stability of Octol (HMX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for evaluating the chemical stability of Octol (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, HMX). The following sections detail experimental protocols for key stability-indicating methods, present quantitative data in tabular format for comparative analysis, and include graphical representations of workflows and degradation pathways to facilitate understanding.

Introduction to this compound (HMX) Chemical Stability

This compound, a powerful and widely used high explosive, is a crystalline solid known for its high thermal stability compared to other energetic materials like RDX.[1] However, its long-term stability can be influenced by various environmental factors, including temperature, humidity, and exposure to incompatible materials.[2] Assessing the chemical stability of HMX is crucial for ensuring its safety, performance, and reliability throughout its lifecycle. This involves identifying and quantifying the parent compound, as well as detecting and characterizing any degradation products that may form over time or under stress conditions. A variety of analytical techniques are employed for this purpose, with chromatographic and thermal analysis methods being the most prominent.

Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[3][4] It involves subjecting HMX to conditions more severe than its expected storage and handling environments to accelerate the degradation process.[5][6] These studies are instrumental in elucidating potential degradation pathways, identifying degradation products, and establishing the intrinsic stability of the molecule.[3][7] The data generated is also vital for developing and validating stability-indicating analytical methods.[8] A typical forced degradation study for HMX would involve the following conditions:

  • Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperatures.

  • Thermal Degradation: Heating the solid material at temperatures below its decomposition point for an extended period.

  • Photodegradation: Exposing the material to a controlled source of UV and visible light.

A target degradation of 5-20% is generally sought to ensure that the degradation products are representative of the initial decomposition pathways without being overly complex due to secondary reactions.[8][9]

Chromatographic Analysis for Purity and Degradation Products

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of HMX and its degradation products due to its ability to separate non-volatile and thermally labile compounds.[10][11] Reverse-phase HPLC (RP-HPLC) is the preferred mode for this application.[10][12]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a stability-indicating RP-HPLC method for the quantification of HMX.

Objective: To quantify the concentration of HMX and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HMX reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of HMX reference standard in acetonitrile (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the HMX sample to be tested.

    • Dissolve the sample in a known volume of acetonitrile.

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) or acetonitrile and water.[13]

    • Flow Rate: 1.2 mL/min.[13]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection Wavelength: 230 nm.[13]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting the peak area of the HMX standard against its concentration.

    • Determine the concentration of HMX in the samples using the calibration curve.

Data Presentation:

Table 1: Typical HPLC Parameters and Performance Data for HMX Analysis

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (40:60 v/v)[13]
Flow Rate 1.2 mL/min[13]
Detection Wavelength 230 nm[13]
Retention Time (HMX) Approx. 3.62 min[14]
Linear Range 6.5 - 100 mg/L[11]
Limit of Detection (LOD) 0.09 - 1.32 mg/L[11]
Limit of Quantification (LOQ) 0.31 - 4.42 mg/L[11]
Mean Recovery 95.3% - 103.3%[11]

Note: Retention times and detection limits can vary depending on the specific instrument, column, and exact mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

LC-MS is a powerful tool for the identification of unknown degradation products.[15][16][17] The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the degradants.

Protocol: An LC-MS analysis would follow a similar chromatographic separation as described for HPLC. The eluent from the column is introduced into the mass spectrometer.

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for HMX and its nitro-containing degradation products.[14]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers can be used.

  • Data Acquisition: Full scan mode to detect all ions, followed by product ion scan (MS/MS) on parent ions of interest to obtain fragmentation information.

Identified Degradation Products: Mass spectrometric analysis has identified several degradation products of HMX, including nitroso derivatives.

Experimental Workflow for Chromatographic Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing A Weigh HMX Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D F Inject into HPLC D->F E Prepare Calibration Standards E->F G Separation on C18 Column F->G H UV Detection G->H I Mass Spectrometry (for ID) G->I J Integrate Peak Areas H->J M Identify Degradants (MS data) I->M K Generate Calibration Curve J->K L Quantify HMX K->L TGA_DSC_Workflow A Weigh HMX Sample (1-5 mg) into Crucible B Place Sample & Reference in Instrument A->B C Set Thermal Program (Heating Rate, Temp Range) B->C D Start Analysis under Inert Atmosphere (N2) C->D E Record Mass Change (TGA) & Heat Flow (DSC) D->E F Analyze Data E->F G Determine Decomposition Temps, Mass Loss, Kinetic Parameters F->G HMX_Degradation cluster_initial Initial Decomposition Step cluster_intermediates Intermediates cluster_products Final Gaseous Products HMX HMX (Octahydro-1,3,5,7-tetranitro- 1,3,5,7-tetrazocine) N_NO2_cleavage N-NO2 Bond Scission HMX->N_NO2_cleavage Heat Nitroso Mononitroso-HMX N_NO2_cleavage->Nitroso Ring_Fragments Ring Fragments N_NO2_cleavage->Ring_Fragments N2O N2O Nitroso->N2O CH2O CH2O Nitroso->CH2O NO2 NO2 Ring_Fragments->NO2 CO2 CO2 Ring_Fragments->CO2 H2O H2O Ring_Fragments->H2O

References

Troubleshooting & Optimization

How to minimize porosity in melt-cast Octol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing porosity in melt-cast Octol (a high explosive composition, typically a mixture of HMX and TNT).

Troubleshooting Guides

Issue: High Porosity Observed in Cast this compound Charges

Porosity, or the presence of voids within the cast explosive, is a critical defect that can adversely affect the performance and safety of the this compound charge. The following guide provides a systematic approach to troubleshooting and minimizing porosity.

1. Initial Assessment:

  • Visual Inspection: Examine the cast charge for visible surface-level pores or cracks.

  • Density Measurement: Compare the measured density of the cast charge to the theoretical maximum density (TMD) of the specific this compound formulation. A significant deviation indicates internal porosity.

  • Non-Destructive Testing (NDT): If available, utilize techniques like X-ray radiography or ultrasonic inspection to visualize and quantify internal voids.

2. Troubleshooting Steps:

If high porosity is confirmed, follow these steps to identify and rectify the potential causes:

  • Review Casting Parameters: Carefully examine the recorded parameters of the casting process, including pouring temperature, cooling rate, and any vacuum application.

  • Raw Material Inspection: Ensure the HMX and TNT raw materials meet the required purity and particle size specifications. Moisture content in the raw materials can contribute to gas porosity.

  • Equipment Check: Verify the proper functioning of the melting kettle, vacuum system (if used), and temperature control units.

3. Corrective Actions:

Based on the troubleshooting analysis, implement the following corrective actions:

  • Optimize Pouring Temperature: A temperature that is too high can increase gas solubility in the melt, leading to porosity upon cooling. Conversely, a temperature that is too low can result in poor melt fluidity and air entrapment.[1]

  • Control Cooling Rate: Rapid cooling can lead to shrinkage porosity due to the formation of a solid outer shell before the interior has fully solidified.[2][3] A slower, controlled cooling rate allows for proper feeding of the molten explosive to compensate for shrinkage.

  • Implement or Optimize Vacuum Casting: The application of a vacuum during the melting and/or pouring process is highly effective in removing dissolved gases and entrapped air from the melt.

  • Mold Design and Preparation: Ensure molds are clean, dry, and preheated to an appropriate temperature to prevent premature solidification of the melt at the mold walls. The design should facilitate directional solidification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of porosity in melt-cast this compound?

A1: The primary causes of porosity in melt-cast this compound are:

  • Shrinkage: Like most materials, this compound contracts as it cools and solidifies. If the solidification is not properly managed, this shrinkage can result in the formation of voids.[2]

  • Gas Evolution: Molten TNT can dissolve gases from the atmosphere. As the melt cools, the solubility of these gases decreases, causing them to come out of solution and form gas bubbles (porosity) within the casting. Moisture in the raw materials can also vaporize at casting temperatures and contribute to gas porosity.

  • Entrapped Air: Air can be mechanically mixed into the molten this compound during the melting and pouring process.

Q2: How does the cooling rate affect porosity?

A2: The cooling rate has a significant impact on the level of porosity. A rapid cooling rate can cause the outer surface of the casting to solidify quickly while the interior remains molten. As the interior cools and shrinks, there is no available liquid explosive to fill the resulting voids, leading to shrinkage porosity.[3] A slower, controlled cooling process promotes directional solidification, allowing the casting to solidify from the bottom up or from the extremities inward, with a liquid "riser" to feed the shrinkage until the entire charge is solid.

Q3: What is the recommended pouring temperature for this compound?

A3: The optimal pouring temperature for this compound is a critical parameter that needs to be carefully controlled. It should be high enough to ensure good fluidity of the melt to completely fill the mold and to allow for the escape of any entrapped air. However, it should not be excessively high, as this can increase the amount of dissolved gases and potentially lead to thermal decomposition of the explosive. The ideal pouring temperature will depend on the specific HMX/TNT ratio and the geometry of the casting. It is generally recommended to pour at a temperature slightly above the liquidus temperature of the specific this compound composition.

Q4: Can vacuum casting completely eliminate porosity?

A4: Vacuum casting is a very effective method for significantly reducing porosity caused by entrapped air and dissolved gases. By melting and pouring the this compound under a vacuum, these gases are removed from the melt before they can form voids during solidification. While it may not be possible to achieve zero porosity in all cases, vacuum casting is a standard and highly recommended practice for producing high-quality, low-porosity cast explosive charges.

Q5: Are there any additives that can be used to minimize porosity?

A5: While the primary methods for controlling porosity are process-related (cooling rate, vacuum), certain additives can influence the solidification behavior and potentially reduce porosity. However, the introduction of any new substance into an explosive formulation must be done with extreme caution, as it can affect the performance, stability, and sensitivity of the explosive. Any use of additives should be preceded by thorough research and safety testing.

Data Presentation

The following table summarizes the qualitative effects of key process parameters on the formation of porosity in melt-cast this compound. It is important to note that specific quantitative data is often proprietary and highly dependent on the exact composition and casting geometry.

Process ParameterEffect on PorosityRationale
Pouring Temperature Increasing temperature can increase gas porosity but decrease air entrapment due to lower viscosity.Higher temperatures increase the solubility of gases in the melt, which can lead to porosity upon cooling. However, lower viscosity at higher temperatures can facilitate the escape of entrapped air. An optimal temperature balances these effects.
Cooling Rate A slower cooling rate generally decreases shrinkage porosity.Slow cooling promotes directional solidification, allowing molten explosive to feed the shrinkage as the casting solidifies, thus preventing the formation of voids.[2][3]
Vacuum Application The application of a vacuum significantly reduces gas porosity and entrapped air.A vacuum removes dissolved gases and air from the melt, preventing them from forming bubbles during solidification.
HMX Particle Size A wider particle size distribution can potentially reduce porosity.A well-graded distribution of HMX particles can lead to a higher packing density in the solidified mass, reducing the interstitial volume that could become voids.
Stirring Speed High stirring speeds can increase the amount of entrapped air.Vigorous stirring can introduce air into the melt. A gentle, controlled stirring is necessary to ensure homogeneity without excessive air entrapment.

Experimental Protocols

Protocol 1: Melt-Casting of this compound with Controlled Cooling (Atmospheric)

Objective: To cast a cylindrical this compound charge with minimized porosity through controlled cooling.

Materials and Equipment:

  • HMX (specified particle size distribution)

  • TNT (flaked or cast)

  • Melting kettle with temperature control and gentle stirring mechanism

  • Cylindrical mold with a heating/cooling jacket

  • Thermocouples

  • Data acquisition system

Methodology:

  • Mold Preparation: Ensure the mold is clean and dry. Preheat the mold to a temperature slightly below the solidification point of the this compound to prevent premature freezing of the melt upon contact.

  • Melting:

    • Charge the TNT into the melting kettle and heat it to the desired pouring temperature (e.g., 90-100°C), ensuring the temperature is uniform throughout the melt.

    • Once the TNT is fully melted and at a stable temperature, slowly add the HMX crystals while gently stirring to ensure a homogeneous suspension. Avoid vigorous stirring to minimize air entrapment.

  • Pouring:

    • Carefully pour the molten this compound into the preheated mold in a steady stream to avoid turbulence and air entrapment.

    • Fill the mold completely.

  • Controlled Cooling:

    • Initiate the controlled cooling program. A typical cooling rate to minimize porosity is in the range of 0.1-0.5°C/min. This is achieved by circulating a controlled temperature fluid through the mold's jacket.

    • Monitor the temperature at various points within the casting using thermocouples to ensure a consistent and controlled cooling profile.

  • Solidification and Demolding:

    • Allow the casting to cool completely to room temperature.

    • Once fully solidified, carefully demold the this compound charge.

  • Analysis:

    • Visually inspect the cast charge for any surface defects.

    • Measure the density of the charge and calculate the percentage of theoretical maximum density (%TMD) to quantify the level of porosity.

Protocol 2: Vacuum Melt-Casting of this compound

Objective: To cast a cylindrical this compound charge with minimized porosity using vacuum-assisted casting.

Materials and Equipment:

  • HMX (specified particle size distribution)

  • TNT (flaked or cast)

  • Vacuum melting and casting chamber equipped with a melting kettle, stirring mechanism, and pouring system.

  • Cylindrical mold

  • Vacuum pump

  • Pressure gauge

  • Thermocouples

  • Data acquisition system

Methodology:

  • Mold and Material Preparation: Place the clean, dry mold inside the vacuum chamber. Load the TNT and HMX into the melting kettle within the chamber.

  • Evacuation: Seal the chamber and evacuate it to a pressure of approximately 5-10 Torr.

  • Melting under Vacuum:

    • Begin heating the melting kettle to the desired pouring temperature while maintaining the vacuum.

    • Gently stir the mixture to ensure homogeneity as the TNT melts and suspends the HMX. The vacuum will help to de-gas the melt.

  • Pouring under Vacuum:

    • Once the melt is at the desired temperature and fully de-gassed, pour the molten this compound into the mold within the vacuum chamber.

  • Solidification:

    • The casting can be allowed to cool under vacuum or the chamber can be backfilled with an inert gas like nitrogen or argon to atmospheric pressure.

    • Implement a controlled cooling profile as described in Protocol 1.

  • Demolding and Analysis:

    • After the casting has fully solidified and cooled to room temperature, bring the chamber back to atmospheric pressure.

    • Remove the mold, demold the charge, and perform visual inspection and density measurements as described previously.

Mandatory Visualization

Troubleshooting_Porosity_in_Melt_Cast_this compound start High Porosity Detected assess_params Review Casting Parameters (Pouring Temp, Cooling Rate, Vacuum) start->assess_params inspect_materials Inspect Raw Materials (Purity, Moisture, Particle Size) start->inspect_materials check_equipment Check Equipment Functionality (Kettle, Vacuum, Temp Control) start->check_equipment optimize_temp Optimize Pouring Temperature assess_params->optimize_temp control_cooling Implement Controlled Cooling assess_params->control_cooling use_vacuum Utilize/Optimize Vacuum Casting assess_params->use_vacuum recast Perform New Casting with Optimized Parameters inspect_materials->recast check_equipment->recast optimize_temp->recast control_cooling->recast use_vacuum->recast mold_prep Improve Mold Design/Preparation mold_prep->recast analyze Analyze Porosity of New Cast (Density, NDT) recast->analyze

Caption: Troubleshooting workflow for minimizing porosity in melt-cast this compound.

Porosity_Formation_Factors cluster_causes Primary Causes cluster_parameters Process Parameters shrinkage Volume Shrinkage during Solidification porosity Porosity (Voids) shrinkage->porosity leads to gas Dissolved Gas Evolution gas->porosity leads to air Entrapped Air air->porosity leads to cooling_rate Cooling Rate cooling_rate->shrinkage influences pouring_temp Pouring Temperature pouring_temp->gas influences vacuum Vacuum Application vacuum->gas reduces vacuum->air reduces stirring Stirring Speed stirring->air influences

Caption: Relationship between casting parameters and porosity formation in this compound.

References

Technical Support Center: Preventing Cracking and Defects in Octol Castings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking and other defects in Octol (HMX/TNT) castings.

Troubleshooting Guide

This guide addresses common issues encountered during the casting of this compound, providing potential causes and recommended solutions to achieve high-quality, defect-free castings.

Q1: Why are cracks forming in my this compound casting?

Cracks, such as hot tears and cold cracks, are among the most serious defects in this compound castings. They primarily arise from stresses generated during the solidification and cooling process.

  • Hot Tears (Solidification Cracking): These occur at high temperatures when the solidified shell is still weak and cannot withstand contraction stresses.[1] The presence of impurities can also contribute to the formation of weak zones that are prone to cracking.[1]

  • Cold Cracks: These form at lower temperatures due to high internal stresses caused by uneven cooling or high restraint.

Potential Causes and Solutions for Cracking:

Potential CauseRecommended Solution
High Thermal Stress Implement a controlled cooling profile to minimize temperature gradients within the casting.
Inadequate Mold Design Modify the mold design to ensure uniform wall thickness and avoid sharp corners that act as stress concentrators.
Incorrect Pouring Temperature Optimize the pouring temperature to ensure proper mold filling and avoid premature solidification.[2]
High Impurity Content Use high-purity HMX and TNT to minimize the formation of low-melting-point eutectics that can lead to weak grain boundaries.[1]

Q2: What is causing porosity in my this compound casting?

Porosity, the presence of small voids or holes, can significantly weaken the casting and affect its performance.

Potential Causes and Solutions for Porosity:

Potential CauseRecommended Solution
Gas Entrapment Ensure proper venting of the mold to allow trapped air and gases to escape during pouring.
Moisture in Mold Thoroughly dry molds before casting to prevent the formation of water vapor.
Shrinkage Use risers in the mold design to provide a source of molten material to compensate for volume contraction during solidification.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and processing of HMX/TNT compositions.

PropertyComposition (HMX/TNT wt%)ValueReference
Density60/401.78 g/cm³[3]
70/301.81 g/cm³[3]
Velocity of Detonation (VOD)60/408450 m/s[3]
70/308650 m/s[3]
Figure of Insensitiveness (FoI)60/4047[3]
70/3047[3]
Compressive Strength (Printed)60/4087.5% higher than cast[4]
Tensile Strength (Printed)60/4066.7% higher than cast[4]
Optimum Mixing Time60/40 & 70/30~1.5 hours[3]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Analysis of this compound

This protocol outlines a general procedure for analyzing the thermal properties of this compound, which is crucial for understanding its melting and solidification behavior.

Objective: To determine the melting points and decomposition temperatures of the this compound constituents.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • This compound sample (typically 1-5 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Carefully weigh a small sample of the this compound material into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the furnace atmosphere to an inert gas, such as nitrogen, with a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the melting point of TNT (e.g., 30°C).

    • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature above the decomposition temperature of HMX (e.g., 350°C).[2]

  • Data Analysis:

    • Analyze the resulting DSC curve to identify endothermic peaks corresponding to the melting of TNT and exothermic peaks corresponding to the decomposition of TNT and HMX.

    • Determine the onset and peak temperatures for each thermal event.

Frequently Asked Questions (FAQs)

Q1: How does the HMX content affect the casting process?

Increasing the HMX content in the this compound formulation leads to a higher density and velocity of detonation of the final casting.[3] However, it also significantly increases the viscosity of the melt, which can make the casting process more challenging.[3] A higher HMX content requires higher processing temperatures and may necessitate adjustments to the mold design to ensure complete filling.

Q2: What is the role of the cooling rate in preventing defects?

The cooling rate is a critical parameter in controlling the microstructure and preventing defects in this compound castings. A controlled and uniform cooling rate helps to minimize thermal gradients and reduce the risk of cracking. Rapid or non-uniform cooling can lead to the build-up of internal stresses, resulting in cracks and other defects.

Q3: Can simulation tools be used to predict and prevent defects in this compound castings?

Yes, computer-aided casting simulation can be a powerful tool for predicting and mitigating defects.[2] Simulation software can model the mold filling and solidification process, helping to identify potential hot spots, areas of high stress, and regions prone to shrinkage porosity.[2] This allows for the optimization of the casting process parameters and mold design before conducting physical experiments.

Q4: What are the key safety precautions to consider when casting this compound?

Casting this compound involves handling high-energy materials and requires strict adherence to safety protocols. Key precautions include:

  • Working in a well-ventilated area with appropriate personal protective equipment.

  • Carefully controlling the temperature to avoid exceeding the decomposition temperature of the explosives.

  • Using non-sparking tools and equipment.

  • Having a thorough understanding of the thermal stability and sensitivity of the specific this compound formulation being used.[3]

Visualizations

Octol_Casting_Workflow cluster_prep Preparation cluster_casting Casting Process cluster_solidification Solidification & Post-Processing Material_Weighing Weigh HMX and TNT Melting Melt TNT Material_Weighing->Melting Mold_Preparation Prepare and Preheat Mold Pouring Pour Slurry into Mold Mold_Preparation->Pouring Mixing Mix HMX into Molten TNT Melting->Mixing Mixing->Pouring Controlled_Cooling Controlled Cooling Pouring->Controlled_Cooling Demolding Demold Casting Controlled_Cooling->Demolding Inspection Inspect for Defects Demolding->Inspection

Caption: A flowchart illustrating the general workflow for this compound casting.

Thermal_Stress_Cracking Uneven_Cooling Uneven Cooling Thermal_Gradient Temperature Gradient Uneven_Cooling->Thermal_Gradient Differential_Contraction Differential Thermal Contraction Thermal_Gradient->Differential_Contraction Internal_Stress Internal Stress Buildup Differential_Contraction->Internal_Stress Exceeds_Strength Stress Exceeds Material Strength Internal_Stress->Exceeds_Strength Crack_Formation Crack Formation Exceeds_Strength->Crack_Formation

Caption: The mechanism of thermal stress-induced cracking in castings.

Troubleshooting_Decision_Tree Defect_Observed Defect Observed? Crack Crack Defect_Observed->Crack Yes Porosity Porosity Defect_Observed->Porosity Yes Incomplete_Fill Incomplete Fill Defect_Observed->Incomplete_Fill Yes No_Defect No Defect (Process OK) Defect_Observed->No_Defect No Check_Cooling Check Cooling Profile & Mold Design Crack->Check_Cooling Check_Venting Check Mold Venting & Material Purity Porosity->Check_Venting Check_Pouring_Temp Check Pouring Temp & Melt Viscosity Incomplete_Fill->Check_Pouring_Temp

Caption: A decision tree for troubleshooting common defects in this compound castings.

References

Optimizing HMX Particle Size Distribution in Octol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) particle size distribution in Octol formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and processing of this compound, with a focus on problems related to HMX particle size.

Problem Potential Cause Troubleshooting Steps
High Viscosity of this compound Slurry During Melt-Casting - Poor Packing Efficiency: A monomodal or narrow particle size distribution of HMX can lead to low packing density and consequently high viscosity.[1] - Irregular Particle Shape: Non-spherical or irregularly shaped HMX particles can increase inter-particle friction.[2][3][4] - Fine Particle Agglomeration: Small HMX particles may agglomerate, effectively increasing their hydrodynamic volume.[5][6]- Implement a Bimodal or Trimodal Particle Size Distribution: Combine different size fractions of HMX (e.g., a coarse and a fine fraction) to improve packing density. A common approach is a 70/30 or 75/25 coarse-to-fine ratio. - Control Crystal Morphology: During HMX crystallization, aim for more spherical and smoother particles. This can be influenced by the choice of solvent and anti-solvent, as well as the crystallization temperature and stirring rate.[2][3][4][7] - Surface Treatment of Fine Particles: Use a dispersing agent or a polymer coating on fine HMX particles to prevent agglomeration.[5][6]
Inconsistent Detonation Velocity - Non-uniform HMX Distribution: Settling of larger HMX particles during the casting process can lead to a non-uniform distribution within the TNT matrix.[8] - Variable Particle Size Distribution: Inconsistent HMX particle size between batches will affect the detonation velocity.[9] - Porosity in the Cast: Voids within the cast explosive can lead to lower and more variable detonation velocities.[8]- Optimize Slurry Viscosity: A well-controlled viscosity helps to suspend the HMX particles and prevent settling. This can be achieved through optimization of the HMX particle size distribution. - Implement Strict Quality Control on Incoming HMX: Characterize the particle size distribution of each batch of HMX using techniques like laser diffraction or sieve analysis.[10] - Improve Casting Technique: Use vacuum casting to minimize porosity. Ensure a controlled cooling rate to prevent the formation of voids.
Increased Sensitivity to Impact and Friction - Presence of Fine, Acicular (Needle-like) Crystals: Sharp-edged or high-aspect-ratio particles can create "hot spots" under mechanical stimuli. - Internal Crystal Defects: Voids and impurities within the HMX crystals can increase sensitivity.[11]- Recrystallization of HMX: Recrystallize the raw HMX to achieve a more rounded morphology and reduce internal defects. The choice of solvent and cooling rate are critical parameters.[7][11] - Use of Phlegmatizing Agents: Incorporate a small percentage of a phlegmatizing agent, such as wax, to coat the HMX particles and reduce their sensitivity.
Agglomeration of HMX Particles - High Surface Energy of Fine Particles: Sub-micron HMX particles have a high tendency to agglomerate to reduce their surface energy.[5] - Inadequate Dispersion during Mixing: Insufficient mixing energy or the absence of a suitable dispersing agent can lead to particle clumping.[6]- Ultrasonication: Use an ultrasonic probe or bath to break up agglomerates in the HMX slurry before mixing with TNT. - Controlled Crystallization: Employ methods like solvent/anti-solvent precipitation with surfactants to produce well-dispersed, non-agglomerated HMX particles.[12] - Surface Modification: Coat the HMX particles with a thin layer of a polymer to prevent direct crystal-to-crystal contact.[5]

Frequently Asked Questions (FAQs)

HMX Particle Size and this compound Properties

Q1: What is the typical particle size of HMX used in this compound?

A1: The HMX in this compound often has a bimodal particle size distribution to achieve high packing density. This typically consists of a coarse fraction with a median particle size in the range of 100-200 µm and a fine fraction with a median particle size of 10-20 µm. The exact sizes and their ratio can be adjusted to optimize the rheological and detonation properties of the this compound.

Q2: How does HMX particle size affect the detonation velocity of this compound?

A2: The detonation velocity of this compound is influenced by the HMX particle size. For a monomodal distribution, the detonation velocity generally increases with increasing particle size up to a certain point, after which it may decline. A bimodal distribution with optimized packing density generally leads to a higher detonation velocity.[9]

Q3: What is the effect of HMX particle shape on this compound's properties?

A3: The shape of HMX particles significantly impacts the viscosity of the this compound slurry and the sensitivity of the final explosive. Spherical or rounded particles lead to lower viscosity and reduced sensitivity compared to irregularly shaped or acicular particles.[2][3][4]

Experimental Procedures

Q4: How can I produce HMX with a controlled particle size distribution?

A4: Several crystallization techniques can be used to control HMX particle size:

  • Cooling Crystallization: Dissolving HMX in a suitable solvent at an elevated temperature and then cooling it at a controlled rate. The cooling rate, stirring speed, and solvent choice influence the final particle size.

  • Solvent/Anti-Solvent Crystallization: Dissolving HMX in a good solvent and then adding an anti-solvent to induce precipitation. The rate of anti-solvent addition and the degree of supersaturation are key parameters for controlling particle size.[7][12]

  • Microfluidic Crystallization: This technique offers precise control over mixing and nucleation, leading to very uniform and fine HMX particles.[11]

Q5: What are the common methods for measuring HMX particle size?

A5: The most common methods for HMX particle size analysis are:

  • Sieve Analysis: A traditional method suitable for coarser particles, where a stack of sieves with different mesh sizes is used to separate the particles.[10]

  • Laser Diffraction: A widely used technique that measures the angular distribution of scattered light from a particle suspension. It is fast and can measure a wide range of particle sizes.

  • Image Analysis: This method uses a microscope and a camera to capture images of the particles and then analyzes them to determine their size and shape.

Troubleshooting and Quality Control

Q6: What causes batch-to-batch variability in this compound performance?

A6: Batch-to-batch variability in this compound performance can often be traced back to inconsistencies in the HMX particle size distribution. It is crucial to have a robust quality control procedure for the incoming HMX raw material, including particle size and morphology characterization.

Q7: How can I prevent the segregation of HMX particles during the cooling of cast this compound?

A7: Segregation of HMX particles is primarily due to density differences between HMX and molten TNT. To minimize this, it is important to control the viscosity of the melt. A bimodal HMX distribution helps in achieving a higher solid loading without excessively increasing the viscosity, which in turn reduces settling. A controlled cooling process is also essential.

Quantitative Data

Table 1: Effect of HMX Particle Size on Detonation Velocity in HMX-based Explosives

HMX Particle Size (µm)Density (g/cm³)Detonation Velocity (m/s)
101.898750
501.898800
1501.898850
2501.898830

Note: This data is illustrative and the actual detonation velocity will depend on the specific formulation and test conditions.

Table 2: Typical Compositions of this compound

ComponentFormulation 1 (Weight %)Formulation 2 (Weight %)
HMX7075
TNT3025

Experimental Protocols

Protocol 1: Preparation of Bimodal HMX Particle Size Distribution

Objective: To prepare a bimodal distribution of HMX particles for use in this compound formulations to enhance packing density and reduce slurry viscosity.

Materials:

  • Coarse HMX (e.g., 150 µm median diameter)

  • Fine HMX (e.g., 15 µm median diameter)

  • Electronic balance

  • Mixing vessel

Procedure:

  • Determine the desired ratio of coarse to fine HMX particles (e.g., 70:30 by weight).

  • Accurately weigh the required amount of coarse HMX using an electronic balance.

  • In a separate container, accurately weigh the required amount of fine HMX.

  • Combine the coarse and fine HMX fractions in a suitable mixing vessel.

  • Thoroughly mix the two fractions until a homogeneous blend is achieved. A low-shear blender can be used for larger quantities.

  • Characterize the resulting bimodal particle size distribution using a particle size analyzer to ensure it meets the desired specifications.

Protocol 2: Recrystallization of HMX to Control Particle Morphology

Objective: To recrystallize raw HMX to obtain particles with a more spherical morphology and reduced internal defects, thereby decreasing sensitivity.

Materials:

  • Raw HMX

  • Solvent (e.g., acetone, dimethylformamide)

  • Anti-solvent (e.g., water)

  • Jacketed crystallization vessel with overhead stirrer

  • Temperature controller

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the raw HMX in the chosen solvent at an elevated temperature (e.g., 50-60 °C) in the jacketed crystallization vessel with stirring until all the HMX is dissolved.

  • Slowly add the anti-solvent to the solution at a controlled rate. The rate of addition will influence the nucleation and growth of the crystals.

  • Once the anti-solvent addition is complete, slowly cool the solution to room temperature at a controlled rate (e.g., 10-20 °C/hour) while maintaining gentle stirring.

  • After cooling, continue to stir the slurry for a specified period to allow for crystal maturation.

  • Filter the recrystallized HMX using a suitable filtration apparatus.

  • Wash the filter cake with the anti-solvent to remove any residual solvent.

  • Dry the recrystallized HMX in a vacuum oven at a temperature below its decomposition point (e.g., 60-70 °C) until a constant weight is achieved.

  • Characterize the particle size and morphology of the recrystallized HMX using microscopy and a particle size analyzer.

Visualizations

Experimental_Workflow_for_HMX_Optimization cluster_Preparation HMX Preparation cluster_Characterization Characterization cluster_Formulation This compound Formulation cluster_QC Quality Control & Testing Raw_HMX Raw HMX Recrystallization Recrystallization Raw_HMX->Recrystallization Controlled_PSD_HMX HMX with Controlled Particle Size & Morphology Recrystallization->Controlled_PSD_HMX Particle_Size_Analysis Particle Size Analysis (Laser Diffraction, Sieving) Controlled_PSD_HMX->Particle_Size_Analysis Morphology_Analysis Morphology Analysis (SEM, Microscopy) Controlled_PSD_HMX->Morphology_Analysis Bimodal_Distribution Create Bimodal Distribution Controlled_PSD_HMX->Bimodal_Distribution Melt_Casting Melt-Cast with TNT Bimodal_Distribution->Melt_Casting Octol_Charge Final this compound Charge Melt_Casting->Octol_Charge Viscosity_Measurement Viscosity Measurement Octol_Charge->Viscosity_Measurement Performance_Testing Performance Testing (Detonation Velocity, Sensitivity) Octol_Charge->Performance_Testing Optimized_Product Optimized this compound Product Performance_Testing->Optimized_Product

Caption: Experimental workflow for optimizing HMX particle size in this compound.

Troubleshooting_Logic_for_High_Viscosity High_Viscosity High Viscosity in This compound Slurry Check_PSD Check HMX Particle Size Distribution High_Viscosity->Check_PSD Monomodal Is it Monomodal or Narrow Distribution? Check_PSD->Monomodal Bimodal Implement Bimodal/Trimodal Distribution Monomodal->Bimodal Yes Check_Morphology Check HMX Particle Morphology Monomodal->Check_Morphology No Optimized_Viscosity Optimized Viscosity Bimodal->Optimized_Viscosity Irregular Are Particles Irregular or Acicular? Check_Morphology->Irregular Recrystallize Recrystallize HMX for Spherical Morphology Irregular->Recrystallize Yes Check_Agglomeration Check for Fine Particle Agglomeration Irregular->Check_Agglomeration No Recrystallize->Optimized_Viscosity Agglomerated Are Fine Particles Agglomerated? Check_Agglomeration->Agglomerated Disperse Use Dispersing Agent or Ultrasonication Agglomerated->Disperse Yes Agglomerated->Optimized_Viscosity No Disperse->Optimized_Viscosity

Caption: Troubleshooting logic for high viscosity in this compound slurry.

References

Technical Support Center: Troubleshooting Octol Detonation Velocity Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the detonation velocity of Octol (a high explosive composed of HMX and TNT). This resource is intended for researchers, scientists, and drug development professionals working with this material.

Frequently Asked Questions (FAQs)

Q1: What is the expected detonation velocity of this compound?

The detonation velocity of this compound is dependent on the specific ratio of HMX (cyclotetramethylene-tetranitramine) to TNT (trinitrotoluene) and the density of the cast explosive. Generally, this compound formulations with a higher percentage of HMX will have a higher detonation velocity. For example, a common formulation is 75% HMX and 25% TNT.[1][2] The theoretical maximum detonation velocity is influenced by factors such as density and composition.

Q2: What are the primary factors that can influence the detonation velocity of this compound?

Several factors can cause variations in the measured detonation velocity of this compound and other HMX-based explosives. These include:

  • Compositional Variations: Inconsistent mixing of HMX and TNT can lead to localized areas with different detonation velocities.

  • Density Gradients: Non-uniform density throughout the explosive charge is a significant source of velocity inconsistencies.

  • Particle Size of HMX: The particle size of the HMX crystals can affect the detonation velocity.[3]

  • Aging of the Explosive: Over time, the chemical and physical properties of the explosive can change, potentially leading to a decrease in detonation velocity.[4]

  • Presence of Impurities: Contaminants or the addition of other substances can alter the explosive's performance.[5][6]

  • Charge Diameter: The diameter of the explosive charge can influence the measured detonation velocity, especially if it is near the critical diameter.[5][7]

  • Experimental Setup: Errors in the measurement technique or equipment can lead to inaccurate readings.

Troubleshooting Guides

Issue 1: Measured Detonation Velocity is Lower Than Expected

A lower-than-expected detonation velocity can indicate a number of issues with either the explosive material itself or the experimental setup.

  • Verify Experimental Setup:

    • Sensor Placement: Ensure that velocity measurement sensors (e.g., piezoelectric pins, fiber optics) are correctly placed and in firm contact with the explosive charge.[8][9]

    • Equipment Calibration: Confirm that all timing and recording equipment is properly calibrated.

    • Initiation: Check the initiator to ensure it is providing a sufficiently strong and prompt detonation wave.

  • Examine the Explosive Charge:

    • Density Measurement: Accurately measure the density of the explosive charge. Lower density will result in a lower detonation velocity.[3]

    • Visual Inspection: Look for any cracks, voids, or signs of chemical degradation in the explosive charge.

    • Compositional Analysis: If possible, perform an analysis to confirm the correct HMX/TNT ratio.

Potential CauseRecommended Action
Inaccurate Sensor PlacementReview and repeat the sensor installation procedure.
Equipment MalfunctionCalibrate and test all measurement instrumentation.
Low Charge DensityReview the casting and pressing procedures to ensure uniform and correct density.
Chemical DegradationAnalyze the age and storage conditions of the explosive. Consider using a newer batch.[4]
Incomplete DetonationEnsure the use of an appropriate and fully functional booster.
Issue 2: Inconsistent Detonation Velocity Readings Across Multiple Experiments

Variability in detonation velocity across seemingly identical experiments points towards issues with reproducibility in the sample preparation or the experimental procedure.

G cluster_0 Start: Inconsistent Velocity Readings cluster_1 Sample Preparation Review cluster_2 Experimental Procedure Review cluster_3 Analysis cluster_4 Resolution start Inconsistent Readings Observed prep Review Casting/Pressing Protocol start->prep density Measure Density of All Samples prep->density mixing Verify HMX/TNT Mixing Procedure density->mixing setup Standardize Sensor Placement mixing->setup env Control Environmental Conditions (Temp, Humidity) setup->env data_analysis Re-analyze Raw Data env->data_analysis consistent Readings Consistent? data_analysis->consistent end Issue Resolved consistent->end Yes revisit Revisit All Steps consistent->revisit No

Caption: Troubleshooting workflow for inconsistent detonation velocity.

  • Sample Preparation: Focus on the consistency of the manufacturing process for the this compound charges. Minor variations in mixing, casting, or pressing can lead to significant differences in performance.

  • Environmental Factors: Ensure that experiments are conducted under consistent environmental conditions (temperature, humidity), as these can potentially affect the explosive material and the measurement equipment.

  • Data Analysis: Review the raw data from the measurement system to ensure that the velocity is being calculated correctly and that there are no artifacts in the data.

Experimental Protocols

Measurement of Detonation Velocity using the D'Autriche Method

This method compares the detonation velocity of the test explosive with that of a detonating cord with a known, precise detonation velocity.

  • An explosive charge of a defined geometry is prepared.

  • A calibrated detonating cord of a specific length is inserted through the explosive charge at two points, A and B, separated by a known distance.

  • The two ends of the detonating cord are brought together to meet at a point C on a witness plate (typically lead).

  • The explosive charge is initiated at one end.

  • As the detonation front propagates through the charge, it initiates the detonating cord at point A and then at point B.

  • The two detonation waves in the cord travel towards each other and collide at a point on the witness plate, leaving a distinct mark.

  • The distance from the center point C to the collision mark is used to calculate the time difference for the detonation to travel from A to B in the explosive charge.

  • The detonation velocity of the explosive is then calculated by dividing the distance between A and B by this time difference.

Measurement of Detonation Velocity using Photonic Doppler Velocimetry (PDV)

PDV is a highly accurate method for measuring the velocity of a surface, which can be used to determine the detonation velocity of an explosive.

  • A probe is placed at a known distance from the end of the explosive charge, often with a window of a transparent material in between.

  • Laser light is sent from the probe to the surface of the explosive or a reflector placed on it.

  • As the detonation wave reaches the end of the charge, the surface rapidly accelerates.

  • The reflected laser light undergoes a Doppler shift in frequency that is proportional to the velocity of the surface.

  • The system records the time-of-arrival of the detonation wave at the surface.

  • By using multiple probes at different positions or by measuring the velocity profile, the detonation velocity can be determined with high precision.[8]

Data Presentation

Table 1: Factors Influencing HMX-Based Explosive Detonation Velocity
FactorEffect on Detonation VelocityReference
Increased Density Increases[3]
Increased HMX Content Increases[10]
Decreased HMX Particle Size Generally Increases[3]
Aging Generally Decreases[4]
Addition of Aluminum Decreases[6]
Addition of Ammonium Perchlorate Decreases[5]
Table 2: Comparison of Detonation Velocity Measurement Techniques
TechniquePrincipleAdvantagesDisadvantages
D'Autriche Method Comparison with a known velocity detonating cord.Simple, relatively low cost.Less precise than modern electronic methods.
Chronograph with Probes Measures time-of-flight between two or more points.Direct measurement, widely used.Can be affected by probe placement and type.
Fiber Optic Sensors Light signal is altered as the detonation front passes.Immune to electromagnetic interference, high precision.Can be more expensive, requires specialized equipment.
Photonic Doppler Velocimetry (PDV) Measures the Doppler shift of laser light reflected from the detonation front or a surface.Extremely accurate, provides continuous velocity data.Complex setup, high cost.[8]
High-Speed Photography Visually captures the propagation of the detonation wave.Provides a visual record of the detonation.Can be difficult to get precise velocity data, especially for opaque charges.

Signaling Pathways and Logical Relationships

Logical Relationship Diagram for Diagnosing Low Detonation Velocity

G cluster_0 Observation cluster_1 Potential Cause Categories cluster_2 Specific Checks start Low Detonation Velocity material Material Properties start->material experiment Experimental Setup start->experiment density Check Density material->density composition Verify Composition material->composition age Check Material Age material->age sensors Inspect Sensor Contact experiment->sensors calibration Verify Calibration experiment->calibration

Caption: Diagnostic flowchart for low detonation velocity.

References

Technical Support Center: Improving the Long-Term Stability of Octol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octol formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common formulations?

This compound is a high explosive mixture composed primarily of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene). It is a melt-castable explosive, meaning the TNT is melted and the HMX is mixed in before the mixture is cast into its final shape.[1][2] Common formulations include:

  • This compound 70/30: 70% HMX and 30% TNT

  • This compound 75/25: 75% HMX and 25% TNT

These formulations are often used in military applications such as shaped charges and warheads for guided missiles.

Q2: What are the primary factors that affect the long-term stability of this compound formulations?

The long-term stability of this compound can be influenced by several factors, including:

  • Chemical Constitution: The inherent chemical stability of HMX and TNT.

  • Purity of Ingredients: Impurities in TNT, such as dinitrotoluenes and other isomers, can lead to exudation (leaching of liquid components) at elevated temperatures. This can increase the explosive's sensitivity to shock and friction.[2]

  • Storage Temperature: Higher storage temperatures accelerate the rate of chemical decomposition.

  • Presence of Moisture: Moisture can promote the decomposition of the explosive components and lead to corrosion of metal casings.[3]

  • Compatibility with other materials: Contact with incompatible materials can accelerate degradation.

Q3: What are the visible signs of degradation in aged this compound formulations?

During accelerated aging tests and long-term storage, several visible changes may indicate degradation in TNT-based melt-cast explosives like this compound. These include:

  • Darkening of the explosive's color.[4][5]

  • Expansion of the explosive's volume.[4][5]

  • A decrease in the overall mass of the explosive formulation.[4][5]

Troubleshooting Guide

Q1: My cast this compound formulation is showing cracks. What could be the cause and how can I prevent this?

Cracking in cast this compound can be a significant issue as it can alter the explosive's performance and sensitivity.

  • Possible Causes:

    • Rapid Cooling: Uneven or rapid cooling of the molten this compound after casting can induce internal stresses, leading to cracks.

    • Shrinkage on Solidification: Like many materials, this compound shrinks as it solidifies. If the casting design does not account for this, it can lead to cracking.

    • Thermal Cycling: Repeated changes in temperature during storage can cause expansion and contraction, leading to the formation of cracks.

  • Solutions:

    • Controlled Cooling: Implement a programmed, gradual cooling process after casting to minimize thermal stresses.

    • Mold Design: Optimize the design of the casting mold to ensure uniform cooling and to accommodate for shrinkage.

    • Stable Storage Conditions: Store the cast this compound in a temperature-controlled environment to avoid thermal cycling.

Q2: I am observing exudation of a liquid from my this compound formulation during storage at elevated temperatures. What is happening and how can I mitigate it?

Exudation is a common problem in TNT-containing explosives.

  • Possible Cause:

    • The presence of impurities in the TNT, such as dinitrotoluenes and other isomers of trinitrotoluene, which have lower melting points than TNT itself. At higher storage temperatures, these impurities can liquefy and seep out of the explosive matrix.[2]

  • Consequences:

    • Increased shock sensitivity of the formulation.[2]

    • Migration of the liquid into threads of fuzes, which can create fire channels and increase the risk of accidental detonation.[2]

  • Solutions:

    • Use of High-Purity TNT: Utilize TNT with a low level of impurities.

    • Addition of Stabilizers: Incorporate stabilizers like calcium silicate into the formulation to mitigate the tendency towards exudation.[2]

Q3: My Vacuum Stability Test (VST) results for a new this compound formulation show a high volume of gas evolution. What does this indicate?

A high volume of evolved gas in a VST is an indicator of poor chemical stability.

  • Interpretation:

    • The components of your formulation are decomposing at the test temperature (typically 100°C), releasing gaseous products.

    • There may be an incompatibility between the HMX, TNT, or any other additives in your formulation, leading to an accelerated degradation reaction.

  • Recommended Actions:

    • Review Formulation Components: Scrutinize the purity of the HMX and TNT used.

    • Compatibility Testing: Conduct VST on the individual components and binary mixtures to identify any incompatibilities.

    • Consider Stabilizers: Investigate the addition of chemical stabilizers to improve the thermal stability of the formulation.

Data Presentation

Table 1: Representative Quantitative Stability Data for this compound (70/30) under Accelerated Aging Conditions.

Aging ConditionDuration (Months)Gas Evolution (mL/g) in VSTHMX Content (%)TNT Content (%)Appearance
60°C0< 0.170.030.0Light Yellow
60°C30.569.829.7Yellow
60°C61.269.529.5Dark Yellow
71°C10.869.729.6Yellow
71°C21.569.329.3Dark Yellow
71°C32.168.928.9Brownish-Yellow

Note: This table presents illustrative data based on typical observations for TNT-based explosives. Actual results may vary depending on the specific formulation and test conditions.

Experimental Protocols

Vacuum Stability Test (VST)

The Vacuum Stability Test is a standard method for assessing the chemical stability of explosives.

Objective: To determine the volume of gas evolved from an explosive sample when held at an elevated temperature under vacuum for a specified period.

Apparatus:

  • Heating block capable of maintaining a constant temperature (±0.5°C).

  • Glass sample tubes with a connected manometer.

  • Vacuum pump.

  • Thermometer or thermocouple.

Procedure:

  • Weigh a 5-gram sample of the this compound formulation into a clean, dry sample tube.

  • Connect the sample tube to the manometer.

  • Evacuate the sample tube to a pressure of 5 mm Hg or less.

  • Place the sample tube assembly into the heating block, which has been pre-heated to 100°C.

  • Heat the sample for 40 hours.

  • After 40 hours, remove the sample tube assembly from the heating block and allow it to cool to room temperature.

  • Measure the volume of gas evolved by reading the displacement of the mercury in the manometer.

  • Correct the volume of gas to standard temperature and pressure (STP).

Interpretation: A corrected gas evolution of 2 mL/g or less after 40 hours at 100°C is typically considered acceptable for many applications.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal characteristics of the this compound formulation, including its melting point and decomposition temperature.

Apparatus:

  • Differential Scanning Calorimeter.

  • Aluminum or copper pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Accurately weigh 1-5 mg of the this compound sample into a DSC pan.

  • Seal the pan using a crimper.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

Interpretation: The DSC thermogram will show endothermic peaks corresponding to the melting of TNT and exothermic peaks corresponding to the decomposition of the explosive components. A lower decomposition temperature can indicate lower thermal stability.

Visualizations

degradation_pathway This compound This compound Aged_this compound Aged this compound (Physical Changes: Cracking, Exudation) This compound->Aged_this compound Time, Heat, Moisture Degradation_Products Degradation Products (e.g., amino-derivatives of TNT) Aged_this compound->Degradation_Products Chemical Decomposition

Caption: Simplified degradation pathway of this compound formulations over time.

experimental_workflow cluster_formulation Formulation & Casting cluster_aging Aging cluster_analysis Stability Analysis Melt_TNT Melt TNT Mix_HMX Mix in HMX Melt_TNT->Mix_HMX Cast_this compound Cast this compound Mix_HMX->Cast_this compound Accelerated_Aging Accelerated Aging (Elevated Temperature) Cast_this compound->Accelerated_Aging VST Vacuum Stability Test (VST) Accelerated_Aging->VST DSC Differential Scanning Calorimetry (DSC) Accelerated_Aging->DSC HPLC HPLC Analysis Accelerated_Aging->HPLC

Caption: Experimental workflow for assessing the stability of this compound formulations.

troubleshooting_tree Issue Observed Issue in This compound Formulation Physical_Defect Physical Defect? Issue->Physical_Defect Chemical_Instability Chemical Instability? Issue->Chemical_Instability Cracking Cracking Physical_Defect->Cracking Yes Exudation Exudation Physical_Defect->Exudation Yes High_Gas_VST High Gas in VST Chemical_Instability->High_Gas_VST Yes Discoloration Discoloration Chemical_Instability->Discoloration Yes Solution_Cracking Solution: - Control cooling rate - Optimize mold design Cracking->Solution_Cracking Solution_Exudation Solution: - Use high-purity TNT - Add stabilizers Exudation->Solution_Exudation Solution_High_Gas Solution: - Check component purity - Conduct compatibility tests High_Gas_VST->Solution_High_Gas Solution_Discoloration Solution: - Analyze for degradation products (HPLC) - Review storage conditions Discoloration->Solution_Discoloration

Caption: Troubleshooting decision tree for common issues in this compound formulations.

References

Technical Support Center: Environmentally Sound Practices for Octol Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental impact of Octol (a high explosive mixture primarily composed of HMX and TNT) dissolution. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound dissolution?

A1: The primary environmental concerns stem from the use of volatile organic compounds (VOCs) as solvents and the subsequent contamination of soil and groundwater.[1][2][3] HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), the main component of this compound, is persistent in the environment and has been detected at hazardous waste sites.[1][4] It is considered a priority pollutant by the U.S. Environmental Protection Agency due to its potential toxicity.[3] Improper disposal of solvents and dissolved this compound can lead to long-term contamination, posing risks to ecosystems and human health.[1][2]

Q2: Which solvents are traditionally used for this compound dissolution, and what are their environmental drawbacks?

A2: Traditionally, solvents like acetone, cyclohexanone, and dimethylformamide (DMF) have been used to dissolve this compound and its components.[5][6] While effective, these solvents are often volatile, flammable, and can have significant health and environmental impacts.[7][8] For instance, DMF is classified as a hazardous air pollutant and a carcinogen.[9] The use of such solvents contributes to VOC emissions and creates hazardous waste streams that require careful and costly management.

Q3: What are "green solvents," and can they be used for this compound dissolution?

A3: Green solvents are bio-based or eco-friendly alternatives to traditional hazardous solvents.[7][9][10] They are designed to have a lower environmental impact, reduced toxicity, and are often derived from renewable resources.[10][11] Examples include d-Limonene (from citrus peels), 2-Methyltetrahydrofuran (2-MeTHF) (from corncobs), and Cyrene™ (a bio-based alternative to DMF).[7][10][11] Research has shown that some of these greener solvents can be effective in dissolving energetic materials like HMX, offering a more sustainable approach to dissolution processes.[12]

Q4: How can I treat wastewater contaminated with dissolved this compound?

A4: Several advanced oxidation processes (AOPs) are effective for treating wastewater contaminated with this compound. These methods aim to mineralize the explosive compounds into less harmful substances like water, carbon dioxide, and nitrogen gas. Key technologies include:

  • Supercritical Water Oxidation (SCWO): This process uses water above its critical point (374 °C, 22.1 MPa) as a solvent where organic compounds and oxygen are completely miscible.[1][13][14] SCWO can achieve over 99.99% removal of this compound with no observed toxicity in the effluent under optimal conditions.[1][13]

  • Electrochemical Oxidation: This method employs an electric current to generate highly reactive hydroxyl radicals that degrade the organic pollutants.[15] It has been shown to be effective for HMX wastewater treatment, with removal efficiencies of over 80%.[15]

  • Sorption: Using adsorbent materials like activated carbon can remove HMX from wastewater. However, the high solubility of some components can challenge the capacity of these systems.[5]

Q5: Is it possible to recover and reuse the components of this compound from waste?

A5: Yes, recovery and reuse are viable options that reduce waste and conserve resources. One patented method involves using a solvent that has high solubility for TNT and low solubility for HMX, such as toluene or dimethylbenzene.[16] This allows for the separation and precipitation of HMX, which can then be recovered. Another approach uses ethyl acetate to dissolve auxiliary materials, followed by dissolution of HMX in dimethyl sulfoxide and subsequent precipitation by adding water as a non-solvent.[8]

Troubleshooting Guides

Solvent Selection and Dissolution
IssuePossible Cause(s)Troubleshooting Steps
Poor dissolution of this compound in a green solvent. 1. Incorrect solvent selection for HMX/TNT mixture. 2. Suboptimal temperature. 3. Insufficient agitation.1. Consult solubility data to ensure the chosen solvent is effective for both HMX and TNT. Consider solvent blends. 2. Gradually increase the temperature while monitoring for any signs of decomposition. The dissolution rate of HMX generally increases with temperature.[1] 3. Increase the stirring speed or use a more efficient mixing method to enhance mass transfer.[1]
Solvent evaporation is too rapid, causing premature precipitation. 1. The boiling point of the solvent is too low for the operating temperature. 2. The experimental setup is not properly sealed.1. Select a solvent with a higher boiling point. 2. Ensure all joints and openings in your apparatus are securely sealed. Use a condenser if heating.
Difficulty in separating dissolved TNT from HMX. The chosen solvent has similar solubility for both components.Utilize a solvent with differential solubility. For example, toluene has a much higher solubility for TNT than for HMX, allowing for selective dissolution and separation.[16]
Solvent Recycling
IssuePossible Cause(s)Troubleshooting Steps
Recycled solvent has low purity. 1. Inefficient distillation process. 2. Presence of azeotropes. 3. Contamination during collection or storage.1. Optimize distillation parameters (temperature, pressure). Consider using fractional distillation for mixtures of solvents with close boiling points. 2. If an azeotrope is formed, consider alternative separation techniques like extractive distillation or membrane separation. 3. Ensure separate and clearly labeled containers are used for different solvent wastes to prevent cross-contamination.[17]
Low recovery rate of the solvent. 1. Losses due to evaporation. 2. Decomposition of the solvent during heating. 3. Inefficient condensation.1. Maintain a closed system and ensure efficient condensation of the solvent vapors. 2. Operate the distillation at the lowest possible temperature, potentially under vacuum to lower the boiling point. 3. Check the condenser for leaks and ensure an adequate flow of coolant.
The solvent recycler is not heating. 1. Faulty heating element or thermostat. 2. Lack of thermal oil.1. Check the power supply and consult the manufacturer's manual for troubleshooting the heating system.[11] 2. Ensure the thermal oil level is adequate.[11]

Data Presentation

Table 1: Solubility of HMX in Various Solvents at 293.15 K and 333.15 K

SolventSolubility at 293.15 K ( g/100g solvent)Solubility at 333.15 K ( g/100g solvent)
Acetone2.056.85
Acetonitrile1.253.45
Ethyl Acetate0.852.75
2-Butanone1.554.95
Tetrahydrofuran (THF)2.357.25
Dimethylformamide (DMF)18.525.5
Dimethyl Sulfoxide (DMSO)28.538.5

Source: Adapted from solubility data for HMX in various organic solvents.[4]

Table 2: Comparison of this compound Wastewater Treatment Technologies

TechnologyKey Operating ParametersRemoval EfficiencyEnvironmental Impact of Byproducts
Supercritical Water Oxidation (SCWO) Temperature: 500 °C, Oxidation Time: 120 s, Oxidant Ratio: 150%> 99.99% for this compoundNo observed toxicity in the final effluent.[1][13]
Electrochemical Oxidation Current Density: 70 mA/cm², pH: 5.0, Electrolyte: 0.25 mol/L Na₂SO₄~81.2% for HMXDegradation intermediates can be formed before complete mineralization.[15]
Sorption (Activated Carbon) Dependent on flow rate and carbon capacityVariable, can be high initiallyThe spent carbon becomes a solid hazardous waste requiring further treatment or disposal.

Experimental Protocols

Protocol 1: Supercritical Water Oxidation (SCWO) of this compound-Containing Wastewater

Objective: To degrade this compound in an aqueous solution to non-toxic byproducts.

Materials:

  • SCWO pilot-scale reactor

  • High-pressure pump

  • Heat exchanger

  • Oxygen source

  • This compound-contaminated wastewater

Procedure:

  • Pressurize the this compound-containing wastewater to 25 MPa using a high-pressure pump.

  • Preheat the pressurized wastewater by passing it through a heat exchanger.

  • Introduce a controlled flow of oxygen as the oxidant. An oxidant ratio of 150% is recommended for optimal performance.[1][13]

  • Feed the mixture into the SCWO reactor and maintain a temperature of 500 °C.[1][13]

  • Ensure a residence time of 120 seconds within the reactor.[1][13]

  • The reactor effluent is cooled through the heat exchanger and depressurized.

  • Collect the treated effluent for analysis to confirm the degradation of this compound and assess any residual toxicity.

Protocol 2: Recovery of HMX from this compound Waste using Solvent Extraction

Objective: To selectively separate and recover HMX from a mixture of HMX and TNT.

Materials:

  • This compound waste material

  • Toluene (or Dimethylbenzene)

  • Reaction vessel with stirring capability

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add the this compound waste to the reaction vessel.

  • Introduce toluene to the vessel. The amount of toluene should be sufficient to dissolve the TNT present in the waste.[16]

  • Stir the mixture to facilitate the dissolution of TNT. HMX will remain as a solid precipitate.[16]

  • Separate the solid HMX from the TNT-toluene solution via filtration.

  • Wash the recovered HMX with fresh toluene to remove any residual TNT.

  • Dry the purified HMX in an oven at a controlled temperature to remove the solvent.

Visualizations

Experimental_Workflow_SCWO cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment Wastewater This compound Wastewater Pump High-Pressure Pump (25 MPa) Wastewater->Pump Heater Pre-heater Pump->Heater Reactor SCWO Reactor (500°C, 120s) Heater->Reactor Oxygen Oxygen Source Oxygen->Reactor Cooler Heat Exchanger (Cooling) Reactor->Cooler Separator Gas-Liquid Separator Cooler->Separator Effluent Treated Effluent Separator->Effluent HMX_Toxicity_Pathway HMX HMX Exposure Cell Cellular Uptake HMX->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis triggers DNADamage->Apoptosis triggers

References

Addressing viscosity problems during the Octol loading process

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octol Loading Process

This technical support center provides troubleshooting guidance and frequently asked questions regarding viscosity-related issues encountered during the this compound loading process. It is intended for researchers, engineers, and technicians working with melt-cast explosives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is viscosity a critical parameter in its loading process?

This compound is a high explosive mixture primarily composed of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene). It is a melt-castable explosive, meaning the TNT is melted to act as a carrier for the solid HMX particles. The mixture is then poured or "loaded" into munitions casings. The viscosity of this molten slurry is a critical process parameter. If the viscosity is too high, it can lead to incomplete filling of the casing, the formation of voids, and a non-uniform distribution of HMX particles. If the viscosity is too low, it can result in excessive sedimentation of the denser HMX particles. Both scenarios can negatively impact the performance and safety of the explosive charge.

Q2: What are the primary factors that influence the viscosity of the this compound slurry?

The viscosity of the this compound slurry during the melt-cast process is influenced by several factors:

  • HMX Content: The higher the percentage of solid HMX particles, the higher the viscosity of the slurry.[1]

  • HMX Particle Size and Morphology: Finer HMX particles and irregular shapes can lead to increased viscosity.[2] Using a bimodal or trimodal distribution of particle sizes can help to minimize viscosity.[3][4]

  • Temperature: The temperature of the molten TNT directly affects its viscosity. Higher temperatures lead to lower viscosity, but temperatures must be carefully controlled to prevent degradation of the explosive components.

  • Mixing Time and Shear Rate: The duration of mixing and the applied shear rate can influence the dispersion of HMX particles and thus the overall viscosity. Optimum mixing time is crucial to achieve a stable viscosity.[1]

  • Additives: Small amounts of additives can be used to modify the rheological properties of the slurry.

Q3: What is the expected rheological behavior of an this compound slurry?

Molten TNT behaves as a Newtonian fluid, where viscosity is independent of the shear rate. However, when solid HMX particles are introduced, the this compound slurry typically exhibits non-Newtonian, shear-thinning (pseudoplastic) behavior.[2][3] This means its viscosity decreases as the shear rate increases. This property is advantageous during the pouring process, as the viscosity will be lower under the high shear conditions of flowing into the mold.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common viscosity-related problems during the this compound loading process.

Issue 1: High Viscosity Leading to Incomplete Fill or "Short Pour"

Symptoms:

  • The this compound slurry does not completely fill the mold or casing.

  • The flow of the slurry is sluggish.

  • Visible voids or cavities in the cast explosive after solidification.[5][6][7]

Possible Causes and Corrective Actions:

Possible Cause Corrective Action
HMX content is too high. Verify the formulation. If possible, use a formulation with a lower HMX-to-TNT ratio.
Incorrect HMX particle size distribution. Ensure the HMX particle size distribution is within specification. Consider using a bimodal or trimodal blend to improve packing and reduce viscosity.[3][4]
Melt temperature is too low. Carefully increase the melt temperature in small increments. Monitor the temperature closely to stay within the safe operating limits for this compound.
Inadequate mixing. Increase the mixing time or shear rate to ensure proper dispersion of HMX particles. Determine the optimum mixing time for the specific formulation.[1]
Presence of impurities. Analyze the raw materials (TNT and HMX) for any impurities that could be affecting the viscosity.
Issue 2: Low Viscosity Leading to HMX Sedimentation

Symptoms:

  • Analysis of the cast charge shows a higher concentration of HMX at the bottom than at the top.

  • Inconsistent density throughout the cast.

Possible Causes and Corrective Actions:

Possible Cause Corrective Action
Melt temperature is too high. Reduce the melt temperature to increase the viscosity of the TNT carrier.
HMX particle size is too large. While larger particles can reduce viscosity, they also settle faster. A balanced particle size distribution is necessary.
Cooling rate is too slow. A faster, controlled cooling process can help to "freeze" the HMX particles in place before significant settling can occur.
Formulation has a low HMX content. While this reduces viscosity, it can also promote faster settling. Consider if the formulation is appropriate for the application.

Quantitative Data Summary

The following table summarizes the effect of HMX content on the viscosity of HMX/TNT slurries, as reported in open literature. Note that absolute viscosity values can vary based on the specific particle characteristics of the HMX and the measurement method.

HMX Content (% by weight)Qualitative Viscosity Increase
Up to 40%Gradual Increase
Beyond 40%Drastic Increase
Beyond 70%Non-flowable, semi-solid

Source: Adapted from "Studies on rheological properties and process parameters of TNT based castable high explosive compositions."[1]

Experimental Protocols

Methodology for Viscosity Measurement of this compound Slurry

This protocol is based on the principles outlined for efflux viscosity in military standards and common rheological measurement techniques for suspensions.[8]

Objective: To determine the apparent viscosity of a molten this compound slurry at a specified temperature and shear rate.

Apparatus:

  • Rotational rheometer with a coaxial cylinder or spindle geometry suitable for high-temperature measurements.[2][3][4][9]

  • Temperature-controlled sample holder or environmental chamber.

  • Melting kettle with controlled heating and stirring.

Procedure:

  • Sample Preparation:

    • Carefully weigh the required amounts of TNT and HMX according to the specified formulation.

    • In a temperature-controlled melting kettle, heat the TNT to the desired processing temperature (e.g., 90-100°C).

    • Gradually add the HMX to the molten TNT while stirring at a controlled rate to ensure uniform dispersion.

    • Mix for the predetermined optimum mixing time to achieve a stable slurry.[1]

  • Rheometer Setup:

    • Preheat the rheometer's sample holder and geometry to the target measurement temperature.

    • Calibrate the rheometer according to the manufacturer's instructions.

  • Measurement:

    • Carefully transfer a sufficient amount of the molten this compound slurry to the preheated sample holder.

    • Lower the measurement geometry into the sample to the correct position.

    • Allow the sample to thermally equilibrate for a specified period.

    • Perform the viscosity measurement over a defined range of shear rates (e.g., 1 to 1000 s⁻¹).[4]

    • Record the apparent viscosity as a function of the shear rate.

  • Data Analysis:

    • Plot the apparent viscosity versus the shear rate to observe the rheological behavior (e.g., shear-thinning).

    • Report the apparent viscosity at a specific shear rate relevant to the casting process.

Safety Precautions:

  • All handling of explosives must be conducted by trained personnel in a facility designed for that purpose.

  • Use appropriate personal protective equipment (PPE), including face shields and protective gloves.

  • Ensure all equipment is properly grounded to prevent electrostatic discharge.

  • Adhere to all safety protocols for handling molten explosives.

Visualizations

Octol_Loading_Workflow cluster_preparation Preparation cluster_process Process cluster_final Final Product Raw_Materials TNT & HMX Raw Materials Melting Melt TNT Raw_Materials->Melting Mixing Mix HMX into Molten TNT Melting->Mixing Viscosity_Check Viscosity QC Check Mixing->Viscosity_Check Viscosity_Check->Mixing Fail (Adjust) Pouring Pour Slurry into Casing Viscosity_Check->Pouring Pass Solidification Controlled Cooling & Solidification Pouring->Solidification Final_Charge Final Explosive Charge Solidification->Final_Charge

Caption: Workflow for the this compound melt-cast loading process.

Viscosity_Factors Viscosity Viscosity HMX_Content HMX Content HMX_Content->Viscosity Particle_Size HMX Particle Size & Morphology Particle_Size->Viscosity Temperature Melt Temperature Temperature->Viscosity Mixing Mixing Time & Shear Rate Mixing->Viscosity

Caption: Key factors influencing this compound slurry viscosity.

Troubleshooting_Tree Problem Casting Defect Observed Incomplete_Fill Incomplete Fill / Voids Problem->Incomplete_Fill Sedimentation HMX Sedimentation Problem->Sedimentation High_Viscosity High Viscosity Suspected Incomplete_Fill->High_Viscosity Low_Viscosity Low Viscosity Suspected Sedimentation->Low_Viscosity Action_High_Temp Increase Melt Temp High_Viscosity->Action_High_Temp Action_Check_HMX Check HMX % and Particle Size High_Viscosity->Action_Check_HMX Action_Low_Temp Decrease Melt Temp Low_Viscosity->Action_Low_Temp Action_Cooling Check Cooling Rate Low_Viscosity->Action_Cooling

Caption: Troubleshooting decision tree for casting defects.

References

Technical Support Center: Enhancing the Performance of Octol with Additive Materials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for theoretical research and development purposes only, to be conducted by trained professionals in controlled laboratory settings. The handling and experimentation with energetic materials like Octol are extremely dangerous and should only be undertaken by qualified experts in facilities designed for such work. Adherence to all applicable safety protocols, laws, and regulations is paramount. This document does not constitute professional advice or a recommendation to perform these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a melt-castable high explosive that is primarily used in military applications.[1][2] It is valued for its high detonation velocity and brisance. The most common formulation of this compound consists of a mixture of HMX (High Melting eXplosive, or cyclotetramethylene-tetranitramine) and TNT (Trinitrotoluene).[2][3] A common composition is approximately 75% HMX and 25% TNT by weight.[3]

Q2: Why are additive materials used to enhance the performance of this compound?

Additive materials can be incorporated into this compound formulations to modify its properties for specific applications. These enhancements can include:

  • Increased Energy and Blast Effects: The addition of metallic powders, such as aluminum, can increase the total energy output and blast effects of the explosive.[1]

  • Tailored Detonation Velocity: Inert additives can be used to reduce and control the detonation velocity, which is crucial for applications like wave shaping in specialized charges.[4][5]

  • Improved Safety and Handling: Waxes and polymers may be added to bind the explosive powders, making them safer to handle and less sensitive to accidental detonation.[1]

  • Mitigation of Undesirable Properties: Additives like calcium silicate can be used to reduce the exudation of TNT at higher storage temperatures, which can prevent the formation of cracks and increase stability.[3]

Q3: What are some common types of additives used with high explosives like this compound?

Common additives for high explosives include:

  • Energetic Binders: Such as UV-curable or thermally curable binders that can be used in additive manufacturing processes.[4]

  • Inert Diluents: Materials like 5-iodo-2′-deoxyuridine have been used in research to create multi-material explosive charges with graded detonation velocities.[4][5]

  • Stabilizers: For example, sawdust or diatomaceous earth have been historically used with nitroglycerin to create dynamite.[1]

  • Plastic Binders: Plastics and polymers can be used to create polymer-bonded explosives (PBXs), which have improved mechanical properties and reduced sensitivity.

Q4: Can additive manufacturing (3D printing) be used with this compound and its additives?

Yes, additive manufacturing techniques, such as direct-ink-write, are being explored for creating high explosive charges with precisely engineered internal structures.[4][5][6] This allows for the selective placement of different materials to create charges with tailored properties, such as graded detonation velocities.[4][5] The explosive material is typically formulated into a paste or ink with a binder for printing.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent Detonation Velocity in Experimental Formulations

  • Possible Cause: Inhomogeneous mixing of the additive material with the this compound base.

  • Troubleshooting Steps:

    • Verify the particle size of the additive and the HMX and TNT components. Inconsistent particle sizes can lead to poor mixing.

    • Ensure the mixing process (e.g., FlackTek SpeedMixer) is appropriate for the materials and is operated for a sufficient duration to achieve a homogenous blend.[4]

    • For melt-cast formulations, ensure the casting temperature is optimal for the viscosity of the mixture to prevent settling of denser particles.

    • For additively manufactured charges, check the calibration and flow rates of the extruder or printer to ensure the correct ratio of materials is being deposited.[4]

Issue 2: Increased Sensitivity to Shock and Friction

  • Possible Cause: The chosen additive may be increasing the sensitivity of the this compound formulation. The formation of voids or cracks during processing can also lead to increased sensitivity.[3]

  • Troubleshooting Steps:

    • Conduct small-scale sensitivity tests, such as drop weight impact tests, to characterize the sensitivity of the new formulation.[7][8]

    • Review the chemical compatibility of the additive with HMX and TNT.

    • For melt-cast formulations, control the cooling rate to minimize the formation of cracks and voids.

    • For pressed charges, ensure the pressing parameters are optimized to achieve the desired density without creating internal defects.

Issue 3: Poor Mechanical Integrity of the Cast Charge

  • Possible Cause: The additive may be interfering with the crystalline structure of the TNT as it solidifies, or the binder may not be curing properly.

  • Troubleshooting Steps:

    • Examine the fracture surfaces of test samples to identify failure mechanisms, such as intergranular or trans-granular failure.[9]

    • If using a binder, verify the curing conditions (e.g., temperature, UV intensity) and ensure they are appropriate for the specific binder system.[4]

    • Consider adjusting the percentage of the binder or introducing a different type of binding agent to improve mechanical properties.

Quantitative Data Summary

Table 1: Effect of Inert Diluent on Detonation Velocity of an HMX-based Explosive

Weight % of Inert DiluentDetonation Velocity (km/s)
08.038
Varies (slow component)7.491
Graded (minimum)6.700
Graded (recovered)7.241

Data derived from experiments on an HMX-based explosive with an inert diluent, demonstrating the ability to grade detonation velocity.[4][5]

Experimental Protocols

Protocol 1: Small-Scale Performance Testing (Floret Test)

This protocol is a small-scale dent test to obtain performance data for new explosive formulations.[10]

  • Objective: To measure and compare the energetic output of different this compound-additive formulations.

  • Methodology:

    • A small sample (approximately 1.0 g) of the explosive formulation is prepared.

    • The sample is initiated by an accelerated aluminum flyer.

    • Upon detonation, the ensuing shock wave impacts a copper witness plate.

    • The depth of the dent in the copper plate is measured.

    • The dent measurement is correlated to the energetic output of the explosive and can be used to compare the performance of different formulations.[10]

Protocol 2: Characterization of Fracture Surfaces

This protocol describes a method to quantitatively characterize and compare the fracture surfaces of different explosive formulations.[9]

  • Objective: To understand the fracture mechanisms of this compound with different additives.

  • Methodology:

    • Fracture surfaces of the explosive samples are obtained under controlled conditions.

    • Topographical profiles of the fracture surfaces are obtained using a diamond stylus profilometer at regular intervals (e.g., 1.0 mm apart).

    • Spatial power spectra are calculated from the topographical data using a fast Fourier transform algorithm.

    • The presence of quasi-periodic peaks in the spectra can indicate the influence of different particle sizes (e.g., HMX grains) and suggest whether the fracture is intergranular or trans-granular.[9]

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing Characterization and Testing cluster_analysis Data Analysis cluster_decision Outcome A Select Additive B Determine Ratios A->B C Mix Components (e.g., Melt-cast or Ink preparation) B->C D Small-Scale Safety Tests (Impact, Friction) C->D E Performance Testing (e.g., Floret Test) C->E F Mechanical Properties Testing C->F I Assess Sensitivity D->I H Compare Detonation Velocity E->H G Fracture Surface Analysis F->G J Evaluate Structural Integrity G->J K Formulation Optimized? H->K I->K J->K K->A No, Iterate

Caption: Experimental workflow for developing and testing new this compound formulations.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Experiment Fails (e.g., Inconsistent Performance) cause1 Inhomogeneous Mixture start->cause1 cause2 Incorrect Component Ratio start->cause2 cause3 Processing Flaws (Voids/Cracks) start->cause3 cause4 Chemical Incompatibility start->cause4 action1 Verify Particle Size & Mixing Procedure cause1->action1 action2 Recalibrate Measurement & Dispensing Equipment cause2->action2 action3 Optimize Casting/Pressing/Printing Parameters cause3->action3 action4 Review Material Safety Data & Conduct Compatibility Tests cause4->action4 end Re-run Experiment action1->end action2->end action3->end action4->end

Caption: Troubleshooting logic for failed experiments with this compound-additive mixtures.

References

Technical Support Center: Statistical Analysis of Batch-to-Batch Variation in Octol Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the statistical analysis of batch-to-batch variation in Octol properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common formulations?

This compound is a high-explosive mixture that is melt-castable, primarily consisting of HMX (Octogen) and TNT (Trinitrotoluene).[1] It is utilized in military applications, such as in shaped charges and warheads for guided missiles, where its high detonation velocity and brisance are advantageous.[1] While various formulations exist, the two most commonly used are:

  • 70% HMX & 30% TNT[1]

  • 75% HMX & 25% TNT[1][2]

Another cited composition includes 68% HMX, 30% TNT, and 2% RDX.[3]

Q2: What are the key properties of this compound that are subject to batch-to-batch variation?

Batch-to-batch variation can affect several critical properties of this compound, influencing its performance and safety. Key properties to monitor include:

  • Composition: The precise ratio of HMX to TNT.

  • Density: A critical factor influencing detonation performance.[1]

  • Detonation Velocity: The speed at which the detonation wave propagates through the explosive.[1]

  • Impact and Friction Sensitivity: Measures of the explosive's stability and handling safety.[4]

  • Thermal Properties: Including melting point, onset of decomposition, and enthalpy of decomposition.[1][5]

Q3: What are the potential causes of batch-to-batch variation in this compound?

Variations in this compound properties between batches can stem from several factors in the manufacturing process:[6][7]

  • Raw Material Purity and Particle Size: Inconsistencies in the HMX and TNT starting materials.[3]

  • Processing Parameters: Deviations in melt-casting temperatures, cooling rates, and mixing procedures.

  • Amorphous Content and Polymorphism: The presence of different crystalline forms of HMX can affect the final properties.[6]

  • Inhomogeneity: Uneven distribution of HMX crystals within the TNT matrix.

Q4: What statistical methods are appropriate for analyzing batch-to-batch variation?

To statistically assess the variation between different batches of this compound, the following methods are recommended:

  • Descriptive Statistics: Calculating the mean, standard deviation, and variance for each property within a batch.

  • Control Charts: (e.g., X-bar and R charts) to monitor the stability and consistency of the manufacturing process over time.[8][9]

  • Analysis of Variance (ANOVA): To determine if there are statistically significant differences in the mean values of properties between two or more batches.

  • F-test: To compare the variances between two batches.[3]

  • t-test: To determine if the means of two batches are statistically different.[3]

Troubleshooting Guides

Issue 1: Inconsistent HMX/TNT Ratio in HPLC Analysis

Symptom: High variability in the weight percentage of HMX and TNT across samples from the same or different batches when analyzed by High-Performance Liquid Chromatography (HPLC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Sample Dissolution Ensure the this compound sample is fully dissolved in the appropriate solvent (e.g., acetonitrile or a suitable mixture) before injection. Use sonication if necessary to aid dissolution.
Inaccurate Standard Preparation Verify the purity of HMX and TNT standards. Prepare fresh standard solutions and ensure accurate weighing and dilution.
Poor Chromatographic Resolution Optimize the mobile phase composition and flow rate to achieve baseline separation of HMX and TNT peaks.[10] Consider using a different column if resolution issues persist.
Inconsistent Injection Volume Check the autosampler for precision and accuracy. Manually inject a known volume to verify the autosampler's performance.
Detector Fluctuation Allow the HPLC detector to warm up and stabilize before analysis. Check the lamp intensity and for any signs of detector noise.
Issue 2: Significant Variation in Measured Density

Symptom: Measured density of this compound samples shows a wide spread within a single batch or significant differences between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Voids or Porosity During the melt-casting process, ensure proper de-aeration to minimize the formation of air bubbles. Visually inspect samples for voids.
Inaccurate Measurement Technique Use a calibrated pycnometer or other density measurement apparatus. Ensure the sample is at a constant, known temperature during measurement.
Inconsistent Cooling Rate Control the cooling rate of the molten this compound to ensure a consistent crystalline structure and minimize density variations.
Segregation of Components Ensure thorough mixing of HMX and TNT during the melt-casting process to prevent settling of the denser HMX particles.
Issue 3: Unreliable Detonation Velocity Measurements

Symptom: Detonation velocity readings are inconsistent or fall outside the expected range for the this compound formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Sensor Placement Ensure detonation velocity probes are correctly positioned and have good contact with the explosive charge.[11]
Inconsistent Charge Diameter or Confinement Use charges with a uniform diameter and consistent confinement, as these factors significantly influence detonation velocity.
Premature or Failed Initiation Verify the proper functioning of the detonator and booster charge to ensure a stable detonation is initiated.
Data Acquisition Errors Check the calibration and triggering of the recording equipment (e.g., oscilloscope, chronograph). Ensure proper shielding to avoid electromagnetic interference.

Experimental Protocols

Protocol 1: Determination of HMX/TNT Ratio by RP-HPLC

Objective: To quantify the weight percentage of HMX and TNT in an this compound sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12]

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve pure HMX and TNT standards in acetonitrile to prepare stock solutions of known concentrations.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a known volume of acetonitrile. Use sonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. An isocratic or gradient elution can be used to optimize separation.[10]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detector: UV detector at a wavelength suitable for both HMX and TNT (e.g., 230 nm).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared this compound sample solutions.

    • Quantify the amount of HMX and TNT in the samples by comparing their peak areas to the calibration curve.

    • Calculate the weight percentage of each component in the original this compound sample.

Protocol 2: Impact Sensitivity Testing using the Bruceton Method

Objective: To determine the 50% probability of initiation (H₅₀) for an this compound sample upon impact, using the "Up-and-Down" or Bruceton staircase method.[13][14]

Methodology:

  • Apparatus: A standard drop-weight impact tester (e.g., Picatinny Arsenal or Bureau of Mines type).[14]

  • Sample Preparation: Prepare a consistent amount of the this compound sample for each test.

  • Test Procedure:

    • Estimate an initial drop height expected to be near the H₅₀ value.

    • Perform the first drop test.

    • If the sample detonates ("go"), decrease the drop height by a fixed increment for the next test.

    • If the sample does not detonate ("no-go"), increase the drop height by the same fixed increment for the next test.[13]

    • Continue this procedure for a predetermined number of trials (typically 20-50).

  • Data Analysis:

    • Tabulate the results, noting the drop heights and the number of "go" and "no-go" events at each level.

    • Use the Bruceton analysis formulas to calculate the mean (H₅₀) and standard deviation of the impact sensitivity.[13]

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (melting point, onset of decomposition, and enthalpy of decomposition) of an this compound sample.[5][15]

Methodology:

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).[2]

  • Sample Preparation:

    • Accurately weigh a small amount (1-5 mg) of the this compound sample into a hermetically sealed aluminum pan.

  • DSC Program:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 350 °C) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the peak of the endothermic event.

    • Determine the onset temperature of decomposition from the start of the large exothermic event.

    • Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.[1]

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standard_Prep Prepare HMX/TNT Standards Cal_Curve Generate Calibration Curve Standard_Prep->Cal_Curve Sample_Prep Dissolve and Filter This compound Sample HPLC Inject into HPLC Sample_Prep->HPLC Quantify Quantify HMX/TNT HPLC->Quantify Cal_Curve->Quantify Composition Determine this compound Composition (%) Quantify->Composition

Caption: HPLC analysis workflow for determining this compound composition.

Troubleshooting_Logic_Density Start Inconsistent Density Measurement Check_Voids Inspect Sample for Voids/Porosity? Start->Check_Voids Improve_Casting Optimize Melt-Casting (De-aeration, Cooling Rate) Check_Voids->Improve_Casting Yes Check_Method Review Measurement Technique? Check_Voids->Check_Method No Voids_Present Yes No_Voids No End Consistent Density Improve_Casting->End Calibrate_Instrument Calibrate Pycnometer, Control Temperature Check_Method->Calibrate_Instrument Yes Check_Homogeneity Assess Component Segregation? Check_Method->Check_Homogeneity No Method_Error Yes No_Method_Error No Calibrate_Instrument->End Improve_Mixing Enhance Mixing During Casting Check_Homogeneity->Improve_Mixing Yes Check_Homogeneity->End No Segregation Yes Homogeneous No Improve_Mixing->End

Caption: Troubleshooting flowchart for inconsistent density measurements.

Statistical_Analysis_Pathway Data Collect Data from Multiple Batches Descriptive_Stats Calculate Mean, Std. Dev., Variance Data->Descriptive_Stats Control_Charts Plot Control Charts (X-bar, R) Data->Control_Charts ANOVA Perform ANOVA Data->ANOVA Process_Stable Process in Control? Control_Charts->Process_Stable Significant_Diff Significant Difference Between Batches? ANOVA->Significant_Diff Process_Stable->Significant_Diff Yes Investigate Investigate Assignable Causes of Variation Process_Stable->Investigate No Significant_Diff->Investigate Yes Accept Batch Variation is Acceptable Significant_Diff->Accept No

Caption: Logical pathway for the statistical analysis of batch-to-batch variation.

References

Validation & Comparative

A Comparative Analysis of Octol and PBX Explosives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of high-performance energetic materials, Octol and Polymer-Bonded Explosives (PBX) stand out for their distinct compositions, performance characteristics, and applications. This guide provides a detailed comparative analysis of these two classes of explosives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Chemical Composition and Formulation

This compound is a melt-castable explosive mixture primarily composed of HMX (High Melting Explosive, or cyclotetramethylene-tetranitramine) and TNT (Trinitrotoluene).[1][2] The most common formulation is this compound 75/25, containing 75% HMX and 25% TNT by weight. This composition leverages the high energy and detonation velocity of HMX with the lower melting point and good casting properties of TNT.

Polymer-Bonded Explosives (PBX) represent a broader category of explosives where crystalline explosive powders are incorporated into a polymer matrix.[3] This binder material, which can be a thermoset or thermoplastic polymer, serves to desensitize the explosive, improve its mechanical properties, and facilitate its shaping into precise geometries. Common explosive fillers include HMX, RDX (Research Department Explosive, or cyclotrimethylene-trinitramine), and TATB (Triaminotrinitrobenzene). Examples of PBX formulations include PBX 9501, which is HMX-based, and PBX 9502, which is TATB-based.[4][5]

Performance Characteristics: A Quantitative Comparison

The performance of an explosive is characterized by several key parameters, including detonation velocity, detonation pressure, and sensitivity to initiation. The following table summarizes the available quantitative data for representative formulations of this compound and PBX explosives.

PropertyThis compound (75/25)PBX 9501 (HMX-based)PBX 9502 (TATB-based)
Composition 75% HMX, 25% TNT95% HMX, 2.5% Estane, 2.5% BDNPA-F95% TATB, 5% Kel-F 800
Density (g/cm³) ~1.81~1.83~1.89
Detonation Velocity (km/s) ~8.48~8.8~7.7
Detonation Pressure (GPa) ~34.0~34.9~28.5
Impact Sensitivity Less sensitive than pure HMXRelatively sensitiveVery insensitive
Friction Sensitivity Less sensitive than pure HMXRelatively sensitiveVery insensitive

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to ensure accuracy and reproducibility.

Detonation Velocity Measurement

The detonation velocity, or the speed at which the detonation wave propagates through the explosive, is a critical measure of its performance. Common experimental methods include:

  • Dautriche Method: This classic technique involves embedding a detonating cord with a known detonation velocity into the explosive charge. The time difference between the initiation of two points on the cord allows for the calculation of the explosive's detonation velocity.[6]

  • Electrical Methods: Probes are placed at known intervals along the explosive charge. As the detonation front passes, it triggers the probes, and the time intervals are recorded electronically to determine the velocity.

  • Optical Methods: High-speed cameras are used to capture the luminous detonation front as it travels through the explosive. The velocity is then calculated from the recorded images and the known timeframe.

Detonation Pressure Measurement

Detonation pressure is the immense pressure generated at the detonation front and is a key indicator of an explosive's brisance or shattering effect. Techniques for its measurement include:

  • Manganin Gauges: These are piezoelectric gauges placed in contact with the explosive. The high pressure of the detonation wave generates a measurable electrical signal that can be correlated to the pressure.

  • Flyer Plate Method: The explosive is used to propel a thin plate, and the velocity of this "flyer plate" is measured with high precision, often using techniques like Photonic Doppler Velocimetry (PDV). This velocity can then be used to calculate the detonation pressure.[7]

  • Impedance Window Method: Similar to the flyer plate method, this technique involves measuring the particle velocity at the interface of the explosive and a material with a known shock impedance.[7]

Sensitivity Testing

The sensitivity of an explosive to external stimuli such as impact and friction is a crucial safety parameter.

  • BAM Fallhammer Test (Impact Sensitivity): A standard weight is dropped from varying heights onto a sample of the explosive. The height at which there is a 50% probability of initiation is determined and reported as the impact sensitivity.[8]

  • BAM Friction Test (Friction Sensitivity): A sample of the explosive is subjected to a frictional force between two standardized surfaces. The force at which initiation occurs is measured to determine the friction sensitivity.[9]

Comparative Analysis: A Logical Overview

The choice between this compound and a specific PBX formulation depends on the desired application, balancing performance with safety and manufacturing considerations.

G This compound This compound Performance Performance This compound->Performance High (HMX-based) Safety Safety This compound->Safety Moderately Sensitive Manufacturing Manufacturing This compound->Manufacturing Melt-Castable PBX PBX PBX->Performance Variable (Filler-dependent) PBX->Safety Generally Insensitive (Binder) PBX->Manufacturing Pressable/Machinable

Caption: A logical diagram comparing key features of this compound and PBX explosives.

References

Experimental Verification of Octol's Equation of State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the equation of state (EOS) for Octol, a widely used high explosive, with other common energetic materials. The data presented is based on experimental verification, primarily through the cylinder expansion test, and is intended to be a valuable resource for researchers and scientists in the field of energetic materials and related areas.

Data Presentation: Comparison of Equation of State Parameters

The performance of an explosive is often characterized by the Jones-Wilkins-Lee (JWL) equation of state, which describes the pressure-volume relationship of the detonation products. The JWL EOS is given by:

P = A(1 - ω/R₁V)e^(-R₁V) + B(1 - ω/R₂V)e^(-R₂V) + ωE/V

where P is the pressure, V is the relative volume, E is the specific internal energy, and A, B, R₁, R₂, and ω are empirically determined parameters.

The following table summarizes the JWL parameters for this compound (75% HMX, 25% TNT) and other common high explosives. These parameters are crucial for computational modeling and simulation of explosive performance.

ExplosiveCompositionDensity (g/cm³)A (Mbar)B (Mbar)R₁R₂ωDetonation Velocity (km/s)C-J Pressure (Mbar)
This compound 75% HMX / 25% TNT1.8269.3500.1104.601.300.358.480.345
HMX -1.89010.9900.1794.601.300.359.110.420
RDX -1.7709.1700.1004.501.200.358.750.340
PETN -1.7707.8000.0804.401.200.308.300.335
TNT -1.6303.7120.0324.150.950.306.930.210

Shock Hugoniot Data

The shock Hugoniot represents the locus of states that can be reached by a single shock from an initial state. It is typically represented by a linear relationship between the shock velocity (Uₛ) and the particle velocity (Uₚ): Uₛ = c₀ + S Uₚ, where c₀ is the bulk sound speed and S is a material constant. The pressure (P) in the shocked state can then be calculated using the Rankine-Hugoniot jump conditions: P = ρ₀ Uₛ Uₚ, where ρ₀ is the initial density.

The following table presents the shock Hugoniot parameters for the unreacted explosives.

ExplosiveDensity (g/cm³)c₀ (km/s)S
HMX 1.8902.831.74
RDX 1.7702.621.74
PETN 1.7702.501.80
TNT 1.6302.291.84

Experimental Protocols

The primary experimental technique for determining the JWL equation of state parameters is the Cylinder Expansion Test .

Cylinder Expansion Test Protocol

1. Objective: To measure the radial expansion velocity of a copper cylinder filled with an explosive upon detonation. This data is then used to derive the JWL EOS parameters of the detonation products.

2. Materials and Equipment:

  • Copper cylinder of standardized dimensions (e.g., 25.4 mm inner diameter, 2.54 mm wall thickness, 305 mm length).
  • Explosive charge to be tested, cast or pressed into the copper cylinder.
  • Detonator and booster charge for initiating the detonation.
  • High-speed diagnostic equipment:
  • Streak camera or
  • Photonic Doppler Velocimetry (PDV) probes.
  • Data acquisition system (oscilloscopes, digitizers).
  • Firing chamber and safety equipment.

3. Procedure:

  • Charge Preparation: The explosive is carefully loaded into the copper cylinder to ensure a uniform density.
  • Test Setup: The cylinder is placed vertically in a firing chamber. The initiation system (detonator and booster) is attached to one end of the cylinder.
  • Instrumentation:
  • Streak Camera: The cylinder is backlit, and a streak camera is focused on a narrow slit perpendicular to the cylinder's axis. As the cylinder expands, the silhouette of the wall is recorded on the streak camera, providing a continuous record of the wall's radial position versus time.
  • PDV Probes: One or more PDV probes are positioned to measure the velocity of the expanding cylinder wall at specific points. These probes work by measuring the Doppler shift of laser light reflected from the moving surface.
  • Detonation: The explosive is initiated, and the data acquisition system records the output from the streak camera or PDV probes.
  • Data Analysis:
  • The raw data (streak image or PDV velocity-time profiles) is processed to obtain the radial wall velocity as a function of time.
  • The wall velocity data is then used in a hydrodynamic code or an analytical model to iteratively determine the set of JWL parameters (A, B, R₁, R₂, ω) that best reproduces the experimental velocity profile. This process involves adjusting the JWL parameters until the simulated cylinder expansion matches the experimental results.[1][2][3]

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the experimental verification of this compound's equation of state.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output Explosive_Prep Explosive Charge Preparation Detonation Detonation in Test Chamber Explosive_Prep->Detonation Cylinder_Prep Cylinder Instrumentation Cylinder_Prep->Detonation Data_Acq High-Speed Data Acquisition (Streak Camera/PDV) Detonation->Data_Acq Raw_Data Raw Data Processing (Wall Position/Velocity vs. Time) Data_Acq->Raw_Data Hydro_Sim Hydrodynamic Simulation (with trial JWL EOS) Raw_Data->Hydro_Sim JWL_Fit Iterative Fitting of JWL Parameters Hydro_Sim->JWL_Fit Compare JWL_Fit->Hydro_Sim Adjust EOS_Params Verified Equation of State Parameters for this compound JWL_Fit->EOS_Params

Cylinder Expansion Test Workflow

JWL_Relationship cluster_jwl JWL Equation of State P Pressure (P) V Relative Volume (V) V->P E Internal Energy (E) E->P A A A->P B B B->P R1 R₁ R1->P R2 R₂ R2->P omega ω omega->P

JWL Equation of State Parameters

References

A Comparative Analysis of Shaped Charge Performance: Octol vs. Newer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the shaped charge performance of the traditional explosive, Octol, against more recent, advanced formulations. Experimental data is presented to support the analysis, offering insights into the evolving landscape of energetic materials.

The performance of shaped charges, critical in various scientific and industrial applications, is fundamentally linked to the energetic material used. This compound, a melt-castable explosive mixture of HMX and TNT, has long been a standard due to its high performance and reliability.[1][2] However, the demand for enhanced safety and performance has driven the development of newer formulations. This guide benchmarks this compound against several of these more recent explosives, focusing on key performance indicators relevant to shaped charge applications.

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and selected newer explosive formulations. The data has been compiled from various experimental studies.

Explosive FormulationCompositionDensity (g/cm³)Detonation Velocity (km/s)Penetration into RHA (mm)
This compound (75/25) 75% HMX, 25% TNT1.808.55444
LX-14 95.5% HMX, 4.5% Estane Binder~1.83~8.80-
LX-19 95.8% CL-20, 4.2% Estane Binder~1.94~9.19Significantly increased over this compound, especially at longer standoffs
Composition B 60% RDX, 40% TNT~1.72~7.98-
PBXN-9 92% HMX, 6% DOA, 2% HYTEMP 4454---
PBXN-110 88% HMX, 12% Binder~1.687.16324

Note: RHA stands for Rolled Homogeneous Armor. Penetration data can vary based on charge design and standoff distance.

Analysis of Performance

As indicated in the data, newer formulations, particularly those incorporating CL-20 such as LX-19 , demonstrate a significant improvement in penetration performance compared to this compound.[3] One study highlighted a "remarkable increase in the penetration depth at all the stand-off distances when the powerful LX-19 explosive was loaded in comparison with this compound and LX-14".[3] This enhanced performance is largely attributed to the higher detonation velocity and density of CL-20. The jet formed by LX-19 has been observed to have approximately 30% more mass than that of an LX-14 jet and a 10% longer breakup time compared to an this compound jet, contributing to its deeper penetration capabilities.

Conversely, some insensitive munitions (IM) formulations, such as PBXN-110 , may exhibit lower penetration performance than this compound. This is often a trade-off for reduced sensitivity to shock and other stimuli, a critical factor in modern munitions safety.[4] Experimental tests have shown that a warhead loaded with this compound achieved a penetration of 444 mm, while the same warhead with PBXN-110 penetrated 324 mm, a difference attributed to this compound's higher density and detonation velocity.[4]

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to evaluate the performance of shaped charges. The primary methodologies employed are penetration testing and jet characterization using flash X-ray radiography.

Penetration Testing

The primary objective of this test is to measure the depth of penetration of the shaped charge jet into a standardized target material, typically Rolled Homogeneous Armor (RHA).

Methodology:

  • Charge Preparation: The explosive formulation is carefully cast or pressed into a precisely manufactured shaped charge liner, commonly made of copper.

  • Target Setup: A series of RHA plates of known thickness and hardness are stacked to form the target.

  • Standoff Distance: The shaped charge is positioned at a predetermined distance from the target, known as the standoff distance. This distance is critical as it allows the jet to form and elongate for optimal penetration.

  • Detonation: The explosive is initiated using a precision detonator.

  • Penetration Measurement: After the test, the target plates are separated, and the total depth of penetration is measured. The diameter of the entry hole is also recorded.[1]

  • Data Analysis: The penetration depth is often expressed in terms of charge diameters (CD) to allow for comparison between different sized shaped charges.

Jet Characterization using Flash X-ray Radiography

This technique is used to visualize and quantify the characteristics of the high-velocity jet formed by the shaped charge.

Methodology:

  • Experimental Setup: The shaped charge is detonated in a controlled environment. A series of flash X-ray heads are positioned perpendicular to the jet's path.

  • Timing: The X-ray pulses are precisely timed to capture images of the jet at different points in time as it travels from the charge to the target.

  • Image Capture: The X-rays pass through the jet and create a shadowgraph on a detector, typically a specialized film cassette.

  • Data Extraction: The captured radiographs are digitized and analyzed to determine several key jet parameters:

    • Jet Tip Velocity: The velocity of the fastest-moving part of the jet.[5]

    • Jet Velocity Gradient: The variation in velocity along the length of the jet.

    • Jet Breakup Time: The time at which the continuous jet begins to break into discrete particles.

    • Jet Diameter and Mass Distribution: The physical dimensions and mass distribution along the jet.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the performance of shaped charge explosives.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase formulation Explosive Formulation Selection fabrication Shaped Charge Fabrication formulation->fabrication penetration_test Penetration Testing into RHA fabrication->penetration_test xray Flash X-ray Radiography fabrication->xray instrumentation Instrumentation Setup instrumentation->penetration_test instrumentation->xray pen_data Penetration Data Analysis (Depth, Diameter) penetration_test->pen_data jet_data Jet Characterization (Velocity, Mass, Breakup) xray->jet_data comparison Comparative Performance Analysis pen_data->comparison jet_data->comparison

References

Cross-Validation of Analytical Methods for the Characterization of Octol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization of Octol, a high explosive mixture predominantly composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT). The performance of key analytical techniques is compared, supported by experimental data, to assist researchers and professionals in selecting the most suitable methods for their specific applications, from routine quality control to in-depth stability and polymorphism studies.

Introduction to this compound Characterization

The characterization of this compound is crucial for ensuring its performance, stability, and safety. Key analytical objectives include the quantification of HMX and TNT, identification of crystalline polymorphs of HMX, and the detection of impurities and degradation products. A variety of analytical techniques are employed for these purposes, each with its own set of advantages and limitations. This guide focuses on the cross-validation of the most commonly used methods: High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared (FT-IR) Spectroscopy, with additional discussion on Raman Spectroscopy, X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).

Quantitative Data Presentation

The following tables summarize the quantitative performance data for the primary analytical methods used in this compound characterization.

Table 1: Comparison of HPLC and FT-IR for HMX Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Fourier Transform Infrared (FT-IR) Spectroscopy
Analyte HMX and TNT contentHMX/Polymer ratio, HMX/RDX ratio
Linearity (R²) > 0.999[1]Good linear relationships reported[2][3]
Limit of Detection (LOD) 26 µg/L for HMX in wastewater[4]Method is sensitive for component ratios[5]
Limit of Quantification (LOQ) Not explicitly stated for this compound, but method is quantitativeNot explicitly stated for this compound, but method is quantitative
Precision (RSD%) Intralaboratory: 5-9%; Interlaboratory: 7-10% (for HMX in wastewater)[4]Not explicitly stated, but good reproducibility is implied
Accuracy (% Recovery) Within 75% in an interlaboratory study for wastewater[4]Not explicitly stated

Table 2: Performance Characteristics of a Validated RP-HPLC Method for Explosives [4]

AnalyteLimit of Detection (LOD) (µg/L)Analytical Precision (µg/L)
HMX 26± 3.4
RDX 22± 3.3
TNT 14± 4.4
2,4-DNT 10± 4.6

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for HMX and TNT Quantification

This method is adapted from established protocols for the analysis of nitramine and nitroaromatic explosives.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile. A common composition is 50% water, 39% methanol, and 12% acetonitrile.[4]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent, such as acetonitrile, to a known concentration.

    • Dilute an aliquot of the stock solution with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detector Wavelength: 254 nm for general analysis, with 210 nm for improved sensitivity for certain compounds.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Data Analysis:

    • Identify HMX and TNT peaks based on their retention times compared to certified reference standards.

    • Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Component Ratio Analysis

This method is suitable for the rapid determination of the relative amounts of HMX and other components, such as binders in plastic-bonded explosives (PBX) or RDX in related formulations.[2][3][5]

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet Technique): [5]

    • Grind a small amount of the this compound sample (1-3 mg) to a fine powder.

    • Mix the sample powder thoroughly with approximately 400 mg of dry potassium bromide (KBr).

    • Press the mixture in a die under vacuum to form a transparent pellet.

  • Sample Preparation (ATR Technique):

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectroscopic Conditions:

    • Spectral Range: 4000 - 400 cm⁻¹ (Mid-IR).

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for HMX and TNT. For HMX, key peaks are often observed around 917 cm⁻¹ (ring vibration)[5].

    • For quantitative analysis, a ratiometric approach is often used. The ratio of the absorbance of a characteristic HMX peak to a characteristic peak of another component (e.g., a binder or TNT) is calculated.

    • This absorbance ratio is then correlated to the weight percent ratio of the components using a calibration curve prepared from standards of known composition.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

G cluster_0 Method Selection & Development cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Method Performance Evaluation ms Define Analytical Requirements (Purity, Polymorph, etc.) dev Develop/Select Candidate Methods (HPLC, FT-IR, Raman, etc.) ms->dev val_hplc Validate HPLC (Accuracy, Precision, Linearity) dev->val_hplc val_ftir Validate FT-IR (Accuracy, Precision, Linearity) dev->val_ftir val_other Validate Other Methods dev->val_other comp_study Comparative Study (Analysis of Same Samples) val_hplc->comp_study val_ftir->comp_study val_other->comp_study stat_analysis Statistical Analysis (t-test, F-test, ANOVA) comp_study->stat_analysis perf_eval Evaluate Performance Metrics (Robustness, Ruggedness) stat_analysis->perf_eval final_select Select & Implement Fit-for-Purpose Method(s) perf_eval->final_select

Caption: Workflow for the cross-validation of analytical methods for this compound characterization.

Relationship Between Analytical Methods and this compound Properties

G hplc HPLC purity Purity (HMX/TNT Content) hplc->purity impurities Impurities & Degradation Products hplc->impurities ftir FT-IR ftir->purity polymorph Polymorph Identification (α, β, γ, δ HMX) ftir->polymorph raman Raman Spectroscopy raman->polymorph xrd XRD xrd->polymorph crystal Crystallinity & Structure xrd->crystal dsc DSC dsc->polymorph thermal Thermal Properties (Phase Transitions) dsc->thermal

Caption: Relationship between analytical methods and the properties of this compound they measure.

References

A Comparative Analysis of the Sensitivity of Octol and Other HMX-Based Explosives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the sensitivity characteristics of Octol, a melt-castable high explosive, with other prominent HMX-based formulations, particularly polymer-bonded explosives (PBXs). The focus is on providing researchers, scientists, and drug development professionals with objective data on impact, friction, and shock sensitivity, supported by detailed experimental methodologies.

This compound is a high-explosive mixture composed of HMX (Cyclotetramethylene-tetranitramine) and TNT (Trinitrotoluene).[1] It is valued in military applications, such as in shaped charges and guided missile warheads, for its ability to reduce the required size and weight of an explosive charge while maintaining high performance.[1] Common formulations include weight proportions of 70/30 and 75/25 HMX to TNT.[1] In contrast, many other HMX-based explosives are polymer-bonded explosives (PBXs), where HMX crystals are incorporated into a polymer matrix. This structural difference significantly influences the sensitivity and handling characteristics of the explosive.

Comparative Sensitivity Data

The sensitivity of an explosive to external stimuli such as impact, friction, and shock is a critical factor for its safe handling, storage, and application.[2] The following table summarizes available sensitivity data for this compound and other selected HMX-based explosives.

Explosive FormulationCompositionImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Shock Sensitivity (kbar)
This compound (70/30) 70% HMX, 30% TNTNot AvailableNot Available16.0[3]
This compound (60/40) 60% HMX, 40% TNTNot AvailableNot Available14.5[3]
HMX (Pure) ~98% HMX~26-32*120[4]Not Available
PBX 9501 95% HMX, 2.5% Estane, 2.5% BDNPA-F40 ± 1[5]Not AvailableNot Available
LX-04-1 95% HMX, 5% Viton41[5]Not AvailableNot Available
PBX 9404 94% HMX, 3% NC, 3% CEF34[5]Not AvailableNot Available
PBX 9011 90% HMX, 10% Estane44[5]Not AvailableNot Available

Note: Impact sensitivity for pure HMX can vary significantly with particle size and morphology. Smaller, spherical particles tend to be less sensitive.[6][7]

From the available data, this compound 60/40 is slightly more sensitive to shock than the 70/30 formulation.[3] When comparing HMX-based PBXs, PBX 9404 shows the highest impact sensitivity (lower H₅₀ value), while PBX 9011 appears the least sensitive to impact among the listed PBXs.[5]

Experimental Protocols

The characterization of an explosive's sensitivity is determined through a series of standardized tests.[2] These protocols are designed to quantify the material's reaction to specific types of stimuli.

Impact Sensitivity Testing

Impact sensitivity is typically determined using a drop-weight impact tester.[8][9]

  • Principle: This test measures the energy required to initiate a reaction in an explosive sample upon impact. Sensitivity is expressed as the drop height from which a standard weight must fall to cause a reaction in 50% of trials (H₅₀).[10][11]

  • Apparatus: A common apparatus is the ERL Type 12 Drop Hammer, which consists of a guided weight, an anvil to hold the sample, and a striker.[8]

  • Methodology (Bruceton "Up-and-Down" Technique):

    • A small, measured amount of the explosive material is placed on the anvil.

    • A standard weight (e.g., 2 kg) is dropped from a predetermined height onto the sample.[9]

    • The outcome is recorded as either a "go" (reaction, indicated by sound, flash, or smoke) or a "no-go" (no reaction).[7]

    • If a "go" occurs, the drop height for the next trial is decreased by a set increment. If a "no-go" occurs, the height is increased.

    • This process is repeated for a statistically significant number of trials (typically 20-50).

    • The H₅₀ value and standard deviation are then calculated from the series of results.[9]

Friction Sensitivity Testing

Friction sensitivity tests evaluate an explosive's response to frictional and shear forces.

  • Principle: The test determines the load or pressure under which an explosive material will react when subjected to friction.[11]

  • Apparatus: The BAM (Bundesanstalt für Materialforschung und -prüfung) friction tester is a standard instrument. It consists of a fixed porcelain plate and a weighted porcelain pin that moves back and forth over the sample.

  • Methodology:

    • A small amount of the explosive is placed on the porcelain plate.

    • The porcelain pin is lowered onto the sample, and a specific load is applied via a weighted lever.

    • The plate is moved, causing the pin to rub against the sample.

    • Trials are conducted at various loads to determine the lowest load at which a reaction (e.g., crackling, smoke, or explosion) occurs in at least one out of six trials. The result is often reported in Newtons (N).[4]

Shock Sensitivity Testing

Shock sensitivity measures the propensity of an explosive to detonate when subjected to a shock wave.

  • Principle: This test determines the minimum shock pressure required to initiate a sustained detonation in the explosive material. A lower pressure indicates higher sensitivity.

  • Apparatus: The Large-Scale Gap Test (LSGT) is a common method. It uses a standard donor charge, a variable gap material (attenuator), and the acceptor charge (the explosive being tested).

  • Methodology:

    • A donor charge of a known explosive is detonated, creating a shock wave.

    • The shock wave travels through an inert barrier material (the "gap"), such as polymethyl methacrylate (PMMA) cards, which attenuates its pressure.

    • The attenuated shock wave then impacts the acceptor charge.

    • By varying the thickness of the gap, the pressure of the shock wave entering the acceptor can be precisely controlled.

    • The test is repeated with different gap thicknesses to find the 50% point, where detonation of the acceptor occurs in half of the trials.

    • This 50% point is then correlated to a specific shock pressure, typically reported in kilobars (kbar).[3]

Visualization of Testing Workflow

The following diagram illustrates a generalized workflow for the sensitivity characterization of energetic materials.

G cluster_0 Material Preparation cluster_1 Small-Scale Sensitivity Testing cluster_2 Thermal & Stability Analysis cluster_3 Large-Scale & Performance Testing cluster_4 Final Assessment prep Formulation / Synthesis of Energetic Material impact Impact Test (Drop-Hammer) prep->impact friction Friction Test (BAM) prep->friction esd Electrostatic Discharge (ESD) Test prep->esd dsc Thermal Stability (DSC/TGA) prep->dsc vst Chemical Stability (Vacuum Stability Test) prep->vst shock Shock Sensitivity (Gap Test) esd->shock vst->shock perf Performance Tests (Detonation Velocity, etc.) shock->perf assess Safety & Performance Characterization Report shock->assess perf->assess perf->assess

Generalized workflow for explosive sensitivity characterization.

References

A Critical Review of Octol's Performance in Anti-Armor Warheads

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

Octol, a melt-castable explosive mixture of HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) and TNT (trinitrotoluene), has been a stalwart in the design of anti-armor warheads, particularly in shaped charge applications, for several decades. Its balance of performance, producibility, and cost has made it a common choice for munitions ranging from guided missiles to shoulder-launched rockets. However, the advent of advanced composite armors and the development of more energetic and insensitive explosive formulations have prompted a critical re-evaluation of this compound's continued suitability in modern anti-armor systems. This guide provides an objective comparison of this compound's performance with alternative high explosives, supported by experimental data, to inform researchers, scientists, and weapon development professionals.

Performance Characteristics of High Explosives in Shaped Charges

The effectiveness of a shaped charge warhead is intrinsically linked to the properties of its explosive fill. The primary function of the explosive is to generate and sustain a high-pressure detonation wave that collapses a metallic liner into a hypervelocity jet. Key performance parameters of the explosive directly influence the characteristics of this jet and its subsequent ability to penetrate armor.

Key Performance Metrics
  • Detonation Velocity (VOD): A higher detonation velocity generally leads to a higher jet tip velocity, which is a critical factor in achieving deep penetration into a target.

  • Detonation Pressure (P_cj): The Chapman-Jouguet pressure is indicative of the initial pressure exerted on the liner, influencing the efficiency of the liner collapse process.

  • Density (ρ): A higher density explosive packs more energy into a given volume, contributing to a more powerful detonation.

  • Penetration Performance: Ultimately, the most crucial metric is the depth of penetration into a standardized target, typically Rolled Homogeneous Armor (RHA). This is often expressed in millimeters or as a multiple of the charge diameter (CD).

Comparative Analysis of Explosive Fills

The following tables provide a comparative overview of the key performance parameters of this compound and several alternative high explosives commonly used or considered for anti-armor warheads.

Table 1: Detonation Properties of Selected High Explosives

ExplosiveCompositionDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
This compound (70/30) 70% HMX, 30% TNT1.808,48034.0
Composition B 60% RDX, 40% TNT1.727,98029.5
HMX (Pure)1.919,10039.3
LX-14 95.5% HMX, 4.5% Estane Binder1.838,83037.0
PBXN-110 88% HMX, 12% HTPB Binder1.698,300~32.0
Composition H6 45% RDX, 30% TNT, 20% Al, 5% Wax1.777,367~22.0

Table 2: Shaped Charge Performance Comparison (Representative Data)

ExplosiveWarhead/Test ConfigurationStandoffTargetPenetration (mm RHA)
This compound SMAW HEAA RocketNot SpecifiedRHA~600[1]
This compound Trumpet Lined Shaped ChargeVariedRHABaseline
LX-14 Trumpet Lined Shaped ChargeVariedRHAConsistent increase over this compound
LX-19 Trumpet Lined Shaped Charge< 1 CDRHA2% increase over this compound[2]
Composition B 83.8mm, 42° Copper Liner2 CD300 BHN Armor372 (unconfined), 430 (confined)[3]
CL-20 based PBX Small Caliber Shaped ChargeNot SpecifiedRHA~20% greater than RDX-based PBX

Discussion of Performance

As indicated in the data, while this compound offers a significant performance advantage over older formulations like Composition B, with a higher detonation velocity and pressure, it is surpassed by more modern explosives. HMX, the primary energetic component of this compound, possesses superior detonation properties in its pure form. Polymer-bonded explosives (PBXs) like LX-14, which have a higher percentage of HMX and a more advanced binder system, consistently demonstrate improved penetration performance over this compound.[2] Newer energetic materials, such as CL-20, when formulated into PBXs, have shown the potential for even greater increases in penetration capability, with some studies indicating a 17% to 20% improvement over RDX-based explosives.

The inclusion of aluminum powder in formulations like Composition H6 is intended to enhance blast effects, but it generally results in a lower detonation velocity and reduced shaped charge jet performance.

Experimental Protocols for Shaped Charge Evaluation

The evaluation of explosive performance in shaped charge warheads is conducted through a series of standardized tests. These protocols are crucial for obtaining reliable and comparable data. The following methodologies are based on common practices and military standards such as MIL-STD-2105D and NATO STANAG 4526.[4][5][6][7]

Detonation Velocity Measurement
  • Objective: To determine the steady-state detonation velocity of the explosive.

  • Methodology:

    • The explosive is cast or pressed into a cylindrical charge of a specific diameter and length.

    • A series of ionization probes or fiber optic pins are placed at precise intervals along the length of the charge.

    • The charge is initiated at one end by a detonator.

    • As the detonation front propagates along the charge, it activates each probe in sequence.

    • The time intervals between probe activations are recorded using a high-speed oscilloscope or chronometer.

    • The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.

Shaped Charge Jet Characterization
  • Objective: To measure the velocity, coherence, and geometry of the shaped charge jet.

  • Methodology:

    • A fully assembled shaped charge warhead is mounted at a specified standoff distance from the diagnostic equipment.

    • Two or more flash X-ray heads are positioned perpendicular to the jet's expected trajectory at known distances from each other.

    • The warhead is detonated.

    • The X-ray heads are triggered at precise, predetermined time delays after detonation to capture images of the jet at different points in its flight path.

    • The velocity of the jet tip and subsequent particles is calculated by measuring the distance traveled between the X-ray images and dividing by the time interval between the flashes.

    • The radiographs are also analyzed to assess the jet's straightness, diameter, and breakup characteristics. High-speed cameras can also be used for this purpose.

Armor Penetration Test
  • Objective: To measure the depth of penetration of the shaped charge jet into a standardized armor target.

  • Methodology:

    • The shaped charge warhead is positioned at a specific standoff distance from a target block of Rolled Homogeneous Armor (RHA) of a specified hardness (e.g., 300 BHN).[3]

    • The warhead is detonated, and the jet is allowed to penetrate the target.

    • After the test, the target is sectioned, and the depth of the penetration channel is measured from the front face of the target to the deepest point of the cavity.

    • The diameter of the entry hole is also typically recorded.

    • For deeper-penetrating warheads, a stack of RHA plates is often used as the target.

Visualizing Relationships and Workflows

To better understand the interplay of factors in shaped charge performance and the typical experimental process, the following diagrams are provided.

Explosive_Performance_Factors cluster_Explosive Explosive Properties cluster_Jet Jet Characteristics cluster_Performance Anti-Armor Performance VOD Detonation Velocity Jet_Velocity Jet Velocity VOD->Jet_Velocity Pressure Detonation Pressure Jet_Mass Jet Mass Pressure->Jet_Mass Density Density Density->Jet_Mass Penetration Armor Penetration Jet_Velocity->Penetration Jet_Mass->Penetration Jet_Coherence Jet Coherence Jet_Coherence->Penetration

Caption: Factors influencing anti-armor performance.

Experimental_Workflow start Start: Explosive Formulation fabrication Warhead Fabrication & Assembly start->fabrication instrumentation Test Setup & Instrumentation (X-ray, Probes, Target) fabrication->instrumentation detonation Detonation instrumentation->detonation data_acq Data Acquisition (Radiographs, Time Intervals) detonation->data_acq analysis Data Analysis data_acq->analysis results Performance Evaluation (VOD, Jet Velocity, Penetration) analysis->results end End: Performance Characterized results->end

Caption: Shaped charge evaluation workflow.

Conclusion

This compound remains a viable and effective explosive for many anti-armor applications, offering a good compromise between performance and cost. However, for advanced threats requiring maximum penetration, the data clearly indicates that newer formulations, particularly high-HMX content PBXs and those incorporating novel energetic materials like CL-20, offer superior performance. The continued development of insensitive munitions has also led to the creation of PBXs with reduced vulnerability to accidental detonation, a factor of growing importance in modern military logistics and operations. For researchers and developers of next-generation anti-armor systems, the focus should be on these more advanced explosive formulations to achieve the necessary performance gains against increasingly resilient targets. The selection of an appropriate explosive fill will always be a trade-off between performance, sensitivity, and cost, but the trend is undeniably moving towards higher-energy, less sensitive materials than this compound.

References

Correlating theoretical predictions with experimental results for Octol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and commercial literature reveals that "Octol" is not a pharmaceutical compound and possesses no known therapeutic applications. Instead, this compound is a high-explosive mixture, primarily composed of HMX (High-Melting Explosive) and TNT (Trinitrotoluene).[1][2] This critical distinction invalidates the premise of creating a pharmacological comparison guide, as requested.

The initial investigation sought to correlate theoretical predictions with experimental results for a purported drug named "this compound." However, all credible search results point exclusively to its use in military and industrial applications as a melt-castable explosive.[2] For instance, common formulations of this compound consist of 70-75% HMX and 25-30% TNT.[2] Its properties, such as a high detonation velocity, make it suitable for use in shaped charges and warheads for guided missiles.[2]

Given that this compound is an explosive and not a therapeutic agent, there is no associated pharmacological data, no established signaling pathways in biological systems, and no experimental protocols relevant to drug development. The core requirements of the requested comparison guide, including data on its performance against other drugs, detailed experimental methodologies in a biological context, and diagrams of signaling pathways, cannot be fulfilled.

It is possible that the query intended to refer to a different substance, perhaps with a similar-sounding name, or that "this compound" is a misnomer for a compound in early, non-public stages of development. However, based on publicly available information, there is no evidence to support the existence of a drug named this compound.

Therefore, a comparison guide correlating theoretical predictions with experimental results for "this compound" in a pharmacological context cannot be produced. Researchers, scientists, and drug development professionals are advised to verify the identity of compounds of interest to ensure they are pursuing relevant and valid lines of inquiry.

References

Safety Operating Guide

Safe Disposal of Octol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of high-energy materials like Octol is a critical component of laboratory safety and regulatory compliance. this compound, a potent explosive mixture, demands rigorous adherence to established protocols to mitigate risks of accidental detonation, environmental contamination, and harm to personnel. This document provides essential safety information and a procedural framework for the disposal of this compound in a laboratory setting.

This compound is a melt-castable high explosive composed primarily of HMX (High Melting eXplosive) and TNT (Trinitrotoluene).[1][2] It is classified as a Division 1.1 Explosive, indicating a mass explosion hazard.[3] Due to its hazardous nature, all handling and disposal activities must be conducted by trained personnel in designated areas equipped with appropriate safety measures.

Key Properties and Classifications of this compound

For a clear understanding of the material's characteristics, the following table summarizes key quantitative data for common this compound formulations.

PropertyValueCommon Formulations
Density 1.80 g/cm³70% HMX & 30% TNT
Detonation Velocity 8.55 mm/µs75% HMX & 25% TNT
DOT Hazard Classification Division 1.1 ExplosiveUN0266

Source:[2][3]

Procedural Guidance for this compound Disposal

The disposal of explosives is a leading cause of accidents within the explosives industry, often resulting from the unforeseen instability of deteriorated materials.[4] Therefore, a systematic approach to waste management is imperative. The following step-by-step guidance outlines a general operational plan for the disposal of this compound from a laboratory.

1. Initial Assessment and Segregation:

  • All materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and cleaning materials, must be considered contaminated.[5]

  • Segregate this compound waste from all other laboratory waste streams in clearly labeled, dedicated containers.[5] The use of non-sparking tools and anti-static containers is crucial.[5]

2. Consultation and Planning:

  • Disposal of explosive waste must be managed by authorized professionals. It is essential to contact your institution's Environmental Health and Safety (EHS) office or equivalent safety department to coordinate disposal.[5]

  • Develop a site-specific disposal plan that considers the quantity and condition of the this compound waste, as well as all applicable local, state, and federal regulations.[6]

3. Secure Storage:

  • Store this compound waste in a designated, secure location away from heat, ignition sources, and incompatible materials.[5][7]

  • The storage area should be well-ventilated and have controlled access.

4. Professional Disposal:

  • The disposal of this compound must be carried out by a licensed and qualified hazardous waste disposal service specializing in explosives.[7][8]

  • Never attempt to dispose of this compound waste through standard laboratory waste channels or by pouring it down the drain.[7][9]

The primary methods for the safe destruction of explosives include detonation, burning, dissolution in a suitable solvent, or chemical destruction.[4] The selection of the appropriate method depends on the specific circumstances and must be determined by explosives disposal experts.[4] Burial at sea or in landfills is not a safe or acceptable method for explosive disposal.[4]

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste from a laboratory setting.

Octol_Disposal_Workflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Pre-Disposal cluster_2 Phase 3: Final Disposal A This compound Waste Generation (e.g., contaminated labware, unused material) B Segregate Waste Immediately in Designated, Labeled Containers A->B C Use Anti-Static, Non-Sparking Tools and Containers B->C D Store Securely in Designated Explosives Waste Area C->D E Contact Institutional EHS/Safety Office D->E F Develop Site-Specific Disposal Plan E->F G Coordinate with Licensed Explosives Disposal Vendor F->G H Package and Document Waste According to Regulations G->H I Safe Transfer and Destruction by Authorized Personnel H->I

Caption: Logical workflow for the safe disposal of this compound waste from a laboratory environment.

By adhering to these guidelines and working closely with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Octol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Octol

This document provides critical, actionable guidance for laboratory personnel, including researchers, scientists, and drug development professionals, on the safe handling, storage, and disposal of this compound. Adherence to these procedures is mandatory to ensure a safe operational environment and to mitigate the inherent risks associated with this high-energy material.

This compound, a melt-castable high explosive, is a mixture of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene).[1][2] Its handling requires stringent safety measures due to its explosive nature and the toxicity of its components.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound. This is based on a synthesis of safety data for its primary components, HMX and TNT.

PPE CategorySpecificationRationale
Hand Protection Neoprene or natural rubber gloves.Provides a barrier against skin contact with HMX and TNT. Check glove compatibility charts for specific breakthrough times.
Eye and Face Protection Safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of explosion or splashing.Protects against flying particles and chemical splashes.
Body Protection Flame-resistant lab coat (e.g., Nomex).Provides a barrier against fire and chemical contamination.
Respiratory Protection A NIOSH-approved respirator should be used if there is a potential for airborne dust or vapors, especially during operations that may generate them.Protects against inhalation of toxic dust from HMX and TNT.
Foot Protection Closed-toe shoes made of a non-sparking material.Protects feet from spills and falling objects and prevents ignition from static discharge.

Occupational Exposure Limits

While specific occupational exposure limits for this compound as a mixture have not been established, the limits for its components provide a baseline for ensuring personnel safety. Engineering controls, such as ventilation and dust control, should be implemented to keep exposures below these limits.[3]

ComponentAgencyExposure LimitNotes
HMX OSHA/NIOSHNo established Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL).[3][4]The EPA has a lifetime drinking water concentration recommendation of 0.4 mg/L.[3]
TNT OSHAPEL: 1.5 mg/m³ (Time-Weighted Average) with a skin notation.Skin contact can contribute to overall exposure.
TNT NIOSHREL: 0.5 mg/m³ (Time-Weighted Average) with a skin notation.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key stages from preparation to disposal.

OctolHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep_Area Designate and Clear Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Grounding Ensure Proper Grounding of Equipment Don_PPE->Grounding Weighing Weigh this compound in Ventilated Enclosure Grounding->Weighing Proceed to Handling Transfer Transfer Using Non-Sparking Tools Weighing->Transfer Melt_Cast Melt-Casting (if applicable) with Temperature Control Transfer->Melt_Cast Decontaminate Decontaminate Work Surfaces Melt_Cast->Decontaminate Complete Handling Doff_PPE Doff PPE in Designated Area Decontaminate->Doff_PPE Segregate Segregate Waste Doff_PPE->Segregate Initiate Disposal Store_Waste Store in Labeled, Approved Containers Segregate->Store_Waste Dispose Dispose via Authorized Channels Store_Waste->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous and explosive waste. Adherence to federal, state, and local regulations is mandatory.

Waste Segregation and Storage:

  • All materials that have come into contact with this compound, including gloves, wipes, and disposable labware, must be collected separately from regular laboratory waste.[5]

  • This contaminated waste should be stored in clearly labeled, dedicated, and approved containers.

Disposal Methods:

  • The primary methods for the disposal of excess or waste explosives are controlled burning or incineration in an approved facility.[6][7][8]

  • Chemical treatment to neutralize the explosive properties may also be an option, carried out by specialized and authorized personnel.[6]

  • Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or landfill.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the proper disposal of all this compound-related waste.[5]

Emergency Procedures:

In the event of a spill, fire, or other emergency involving this compound, the following immediate actions must be taken:

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • If safe to do so, and without creating sparks or friction, gently cover the spill with an inert absorbent material.

    • Do not attempt to clean up a large spill without specialized training and equipment.

    • Contact your institution's emergency response team and EHS office immediately.

  • Fire:

    • DO NOT ATTEMPT TO FIGHT A FIRE INVOLVING this compound.

    • Immediately activate the nearest fire alarm and evacuate the area.

    • Follow your facility's emergency evacuation procedures.

    • Inform emergency responders of the nature and location of the explosive material.

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.